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  • Product: 3-(1-Methoxyethyl)azetidine hydrochloride
  • CAS: 1781791-41-0

Core Science & Biosynthesis

Foundational

A Technical Guide to 3-(1-Methoxyethyl)azetidine Hydrochloride: A Key Building Block in Modern Medicinal Chemistry

Introduction: The Rising Prominence of the Azetidine Scaffold in Drug Discovery The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged from a niche curiosity to a privileged scaffold in contempo...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Rising Prominence of the Azetidine Scaffold in Drug Discovery

The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged from a niche curiosity to a privileged scaffold in contemporary drug discovery.[1] Its unique structural and physicochemical properties, such as conformational rigidity and a sp3-rich character, offer significant advantages in the design of novel therapeutics.[1] The incorporation of an azetidine moiety can enhance metabolic stability, improve solubility, and provide precise vectoral orientation for interacting with biological targets.[2] This has led to the inclusion of the azetidine core in several FDA-approved drugs, including baricitinib and cobimetinib.[1]

This guide provides an in-depth technical overview of 3-(1-Methoxyethyl)azetidine hydrochloride, a valuable building block for the synthesis of more complex molecular architectures. We will delve into its chemical properties, synthesis, and characterization, offering insights grounded in established scientific principles and experimental observations.

Physicochemical and Structural Properties

3-(1-Methoxyethyl)azetidine hydrochloride is a substituted azetidine derivative that serves as a key intermediate in organic synthesis. Its fundamental properties are summarized below:

PropertyValueReference
CAS Number 1781791-41-0[3]
Molecular Formula C6H14ClNO[3]
Molecular Weight 151.63 g/mol [3]
Appearance Typically a solidInferred from related compounds[4]
Storage Recommended at 4°C, protected from lightInferred from related compounds[5]

The structure of 3-(1-Methoxyethyl)azetidine hydrochloride features a central four-membered azetidine ring. The hydrochloride salt form enhances the compound's stability and solubility in polar solvents, which is advantageous for its use in subsequent synthetic transformations. The methoxyethyl substituent at the 3-position provides a handle for further functionalization and can influence the molecule's overall polarity and pharmacokinetic profile.

Synthesis and Purification

While a specific, detailed protocol for the synthesis of 3-(1-Methoxyethyl)azetidine hydrochloride is not extensively documented in publicly available literature, a general and robust strategy for the synthesis of substituted azetidines involves the intramolecular cyclization of a γ-amino alcohol or a related precursor.[6] A plausible synthetic workflow is outlined below.

G A Starting Material (e.g., Protected Amino Alcohol) B Introduction of the Methoxyethyl Moiety A->B Alkylation or Grignard reaction C Activation of the Hydroxyl Group (e.g., Tosylation) B->C TsCl, Pyridine D Intramolecular Cyclization (Base-mediated) C->D e.g., NaH E Deprotection D->E e.g., Acidic conditions F Salt Formation with HCl E->F HCl in Ether G Purification (e.g., Recrystallization) F->G H Final Product: 3-(1-Methoxyethyl)azetidine hydrochloride G->H G A 3-(1-Methoxyethyl)azetidine hydrochloride B N-Functionalization (Alkylation, Acylation) A->B Introduction of diverse R-groups C Coupling Reactions A->C Incorporation into larger scaffolds D Lead Compound Optimization B->D C->D E Novel Drug Candidates D->E Improved PK/PD properties

Caption: Application workflow in drug discovery.

Safety and Handling

As with all chemical reagents, 3-(1-Methoxyethyl)azetidine hydrochloride should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. [7]Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse the affected area with plenty of water. For detailed safety information, consult the material safety data sheet (MSDS) provided by the supplier.

Conclusion

3-(1-Methoxyethyl)azetidine hydrochloride represents a key example of the growing importance of substituted azetidines in medicinal chemistry. Its unique structural features and synthetic accessibility make it a valuable tool for researchers and scientists in the pharmaceutical industry. A thorough understanding of its chemical properties, synthesis, and handling is essential for its effective application in the development of the next generation of therapeutics.

References

  • ChemRxiv. (n.d.). An Approach to Alkyl Azetidines for Medicinal Chemistry. Retrieved from [Link]

  • Cheekatla, S. R. (2026, January 5). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry, 18(3), 303-337. Retrieved from [Link]

  • Cheekatla, S. R. (2026, January 5). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry. Retrieved from [Link]

  • Organic & Biomolecular Chemistry. (n.d.). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Retrieved from [Link]

  • ADAMA. (n.d.). Safety Data Sheet. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Methoxyazetidine hydrochloride. PubChem Compound Database. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Easy access to constrained peptidomimetics and 2,2- disubstituted azetidines by unexpected reactivity profile of α-lithiated N-Boc-azetidines. Retrieved from [Link]

  • ResearchGate. (2011, March 9). Synthesis of 3-methoxyazetidines via an aziridine to azetidine rearrangement and theoretical rationalization of the reaction mechanism. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. Retrieved from [Link]

  • Google Patents. (n.d.). CN102827052A - Method for synthesizing 3-hydroxy-azetidinehydrochloride.
  • MDPI. (2023, January 21). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Retrieved from [Link]

  • University of Birmingham. (n.d.). Synthesis of azetidines and pyrrolidines: Towards medicinal chemistry and organocatalysis applications. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Azetidines Kill Multidrug-Resistant Mycobacterium tuberculosis without Detectable Resistance by Blocking Mycolate Assembly. Retrieved from [Link]

Sources

Exploratory

3-(1-Methoxyethyl)azetidine hydrochloride CAS number lookup

Azetidine Derivatives in Modern Drug Discovery: A Technical Guide to 3-(1-Methoxyethyl)azetidine hydrochloride (CAS: 1781791-41-0) Executive Summary The transition from flat, sp2-hybridized architectures to sp3-rich, thr...

Author: BenchChem Technical Support Team. Date: March 2026

Azetidine Derivatives in Modern Drug Discovery: A Technical Guide to 3-(1-Methoxyethyl)azetidine hydrochloride (CAS: 1781791-41-0)

Executive Summary

The transition from flat, sp2-hybridized architectures to sp3-rich, three-dimensional scaffolds is a defining characteristic of contemporary medicinal chemistry[1]. Among saturated heterocycles, azetidines have emerged as privileged motifs, offering a highly effective bioisosteric replacement for larger rings like pyrrolidines and piperidines[2]. This whitepaper provides an in-depth technical analysis of 3-(1-Methoxyethyl)azetidine hydrochloride (CAS: 1781791-41-0) , detailing its physicochemical profile, mechanistic utility, and self-validating protocols for integration into active pharmaceutical ingredient (API) scaffolds.

Physicochemical Profiling & Structural Rationale

Azetidines possess a unique balance of high ring strain (approximately 25.4 kcal/mol) and remarkable chemical stability[2]. 3-(1-Methoxyethyl)azetidine hydrochloride is a specialized building block designed to leverage these properties while introducing targeted steric and electronic modifications[3].

PropertyValue
Chemical Name 3-(1-Methoxyethyl)azetidine hydrochloride
CAS Registry Number 1781791-41-0
Molecular Formula C6H13NO · HCl
Molecular Weight 151.63 g/mol (Salt) / 115.17 g/mol (Free Base)
Structural Class Saturated Nitrogen Heterocycle (sp3-rich)
Key Functional Groups Secondary Amine (HCl salt), Aliphatic Ether

Data summarized from commercial chemical registries and structural calculations[3].

Mechanistic Utility in Drug Design

The incorporation of 3-(1-Methoxyethyl)azetidine into a lead compound is not merely a structural variation; it is a calculated pharmacokinetic intervention. The causality behind selecting this specific motif over a standard azetidine or piperidine relies on three fundamental mechanistic pillars:

  • Steric Shielding and Metabolic Stability: The 1-methoxyethyl group at the 3-position provides precise steric bulk[2]. Causality: When incorporated into a drug scaffold, this steric shielding physically restricts the conformational freedom of the azetidine ring and blocks cytochrome P450 (CYP) enzymes from accessing the alpha-carbons adjacent to the nitrogen. This directly causes a reduction in oxidative dealkylation and ring-opening metabolic pathways, thereby prolonging the pharmacokinetic half-life[1].

  • Basicity Modulation (pKa Tuning): The oxygen atom in the methoxy group exerts a mild electron-withdrawing inductive effect (-I effect). Causality: This pulls electron density away from the azetidine nitrogen, subtly lowering its pKa compared to an unsubstituted azetidine or piperidine[2]. A lower pKa ensures that a larger fraction of the drug remains un-ionized at physiological pH (7.4), which directly enhances passive membrane permeability and oral bioavailability.

  • Reduced Lipophilicity: The introduction of the ether oxygen decreases the overall logP of the molecule compared to an all-carbon alkyl substituent, improving aqueous solubility without sacrificing target affinity[2].

PK_Advantage A Traditional Amine (e.g., Piperidine) B Rapid CYP450 Oxidation A->B C High Clearance (Short t1/2) B->C D Azetidine Motif (CAS: 1781791-41-0) E Steric Shielding & Reduced Lipophilicity D->E F Metabolic Stability (Prolonged t1/2) E->F

Caption: Comparative metabolic stability pathway of traditional amines versus azetidine motifs.

Self-Validating Synthetic Integration

To maintain scientific integrity and ensure reproducibility, the integration of 3-(1-Methoxyethyl)azetidine hydrochloride into heteroaromatic scaffolds (e.g., via Nucleophilic Aromatic Substitution, SNAr) must follow a self-validating protocol. This ensures that every step is analytically confirmed before proceeding, preventing the carryover of impurities or unreacted starting materials[4].

Protocol: SNAr Coupling of 3-(1-Methoxyethyl)azetidine with an Aryl Fluoride

  • Step 1: Free-Basing and Reagent Preparation

    • Action: Suspend 3-(1-Methoxyethyl)azetidine hydrochloride (1.0 eq) in anhydrous N,N-dimethylformamide (DMF). Add N,N-diisopropylethylamine (DIPEA) (3.0 eq).

    • Causality: DIPEA is a sterically hindered, non-nucleophilic base. It completely neutralizes the HCl salt to liberate the nucleophilic secondary amine without competing for the electrophile. DMF is chosen for its high dielectric constant, which stabilizes the polar transition state of the SNAr reaction.

    • Self-Validation Checkpoint 1: Extract a 10 µL aliquot, dilute in 1 mL of deionized water, and test with pH paper. The protocol dictates that the reaction must only proceed if the apparent pH is > 9, validating complete free-basing.

  • Step 2: Reaction Execution

    • Action: Add the aryl fluoride electrophile (0.9 eq) to the mixture. Heat the reaction to 100°C under a nitrogen atmosphere for 12 hours.

    • Causality: The slight excess of the azetidine ensures complete consumption of the more valuable aryl fluoride. The 100°C temperature overcomes the high activation energy barrier of the SNAr process while remaining safely below the thermal degradation threshold of the strained four-membered ring[4].

    • Self-Validation Checkpoint 2: Perform LC-MS analysis at t=6h and t=12h. The system is validated only when the LC-MS chromatogram shows >95% consumption of the aryl fluoride and the emergence of the product mass [M+H]+. If conversion is <95%, heating is extended.

  • Step 3: Workup and Structural Verification

    • Action: Cool to room temperature, dilute with ethyl acetate, and wash with 5% aqueous LiCl (3x). Concentrate the organic layer and purify via preparative HPLC.

    • Causality: Aqueous LiCl is highly effective at partitioning DMF into the aqueous layer, preventing solvent contamination in the final API.

    • Self-Validation Checkpoint 3: The isolated product must be subjected to 1H-NMR and analytical HPLC. Validation requires HPLC purity >95% and the presence of the characteristic multiplet at ~3.5-4.0 ppm in the NMR spectrum, confirming the intact azetidine ring has not undergone thermal ring-opening.

Workflow N1 3-(1-Methoxyethyl)azetidine HCl (CAS: 1781791-41-0) N2 Free-Basing (DIPEA, pH > 9) N1->N2 Step 1 N3 SNAr Coupling (Aryl Halide, 100°C) N2->N3 Step 2 N4 In-Process Control (LC-MS > 95% Conv.) N3->N4 Validation N5 Purification (Prep-HPLC) N4->N5 Step 3 N6 Final API Scaffold (Validated via 1H-NMR) N5->N6 Final QA

Caption: Workflow for integrating 3-(1-Methoxyethyl)azetidine into API scaffolds via SNAr coupling.

Conclusion

The strategic application of 3-(1-Methoxyethyl)azetidine hydrochloride (CAS: 1781791-41-0) exemplifies the precision required in modern drug discovery. By understanding the causality between its sp3-rich, sterically shielded structure and its resulting pharmacokinetic stability, researchers can effectively utilize this building block to optimize lead compounds[5]. Adherence to self-validating synthetic protocols ensures that the inherent strain of the azetidine ring is preserved, yielding high-purity therapeutic candidates.

References

  • Title: 3-(1-Methoxyethyl)azetidine hydrochloride CAS: 1781791-41-0 Source: ChemBK Chemical Database URL: [Link]

  • Title: Azetidines in medicinal chemistry: emerging applications and approved drugs Source: Journal of Enzyme Inhibition and Medicinal Chemistry (Taylor & Francis) URL: [Link]

Sources

Foundational

Architecting the Four-Membered Ring: Advanced Synthetic Modalities for Azetidine Scaffolds

Executive Summary: The Azetidine Imperative In contemporary medicinal chemistry and drug development, the azetidine ring has evolved from a synthetic curiosity into a privileged pharmacophore. Its incorporation into lead...

Author: BenchChem Technical Support Team. Date: March 2026

By: Senior Application Scientist

Executive Summary: The Azetidine Imperative

In contemporary medicinal chemistry and drug development, the azetidine ring has evolved from a synthetic curiosity into a privileged pharmacophore. Its incorporation into lead compounds—such as the MEK inhibitor cobimetinib and natural products like penazetidine A—routinely improves pharmacokinetic profiles by lowering lipophilicity, increasing metabolic stability, and providing rigid spatial vectors compared to larger pyrrolidine or piperidine homologues1[1].

However, the synthesis of highly substituted, stereopure azetidines has historically been bottlenecked by the thermodynamic penalty of four-membered ring closure. Classical intramolecular cyclizations suffer from high entropic barriers and unfavorable eclipsing interactions in the transition state. To bypass these limitations, modern synthetic chemistry relies on two distinct paradigms: Photochemical[2+2] Cycloadditions and Strain-Release Functionalization . This technical guide dissects the causality, mechanistic logic, and validated protocols for these advanced methodologies.

Mechanistic Paradigm I: Visible-Light Aza-Paternò-Büchi Reactions

The Causality of Substrate Selection

The aza-Paternò-Büchi reaction—a [2+2] photocycloaddition between an imine and an alkene—is theoretically the most direct route to functionalized azetidines. However, early attempts using acyclic imines frequently failed. As an application scientist, I emphasize to my teams that the failure is rooted in kinetics: upon photoexcitation, acyclic imines undergo rapid E/Z isomerization. This acts as a non-radiative decay pathway, quenching the triplet state before bimolecular collision with an alkene can occur 2[2].

The breakthrough lies in conformational restriction. By utilizing cyclic oximes (specifically 2-isoxazoline-3-carboxylates), the E/Z isomerization pathway is geometrically locked. This extends the triplet lifetime of the oxime significantly, allowing efficient energy transfer (EnT) from an Iridium photocatalyst and subsequent C-C bond formation with the alkene to yield a 1,4-biradical, which undergoes intersystem crossing (ISC) and C-N bond closure3[3].

AzaPaternoBuchi PC Photocatalyst (Ir) Ground State PC_star Photocatalyst (Ir*) Triplet Excited State PC->PC_star Visible Light (Blue LED) PC_star->PC Relaxation Oxime_star Cyclic Oxime (T1) Triplet State PC_star->Oxime_star Energy Transfer (EnT) Oxime Cyclic Oxime Ground State Oxime->Oxime_star Sensitization Biradical 1,4-Biradical Intermediate Oxime_star->Biradical + Alkene (C-C Bond) Alkene Alkene Component Alkene->Biradical Azetidine Azetidine Product [2+2] Cycloadduct Biradical->Azetidine ISC & C-N Bond

Mechanism of the visible-light mediated aza-Paternò-Büchi reaction using cyclic oximes.

Self-Validating Protocol: Intermolecular Aza-Paternò-Büchi Reaction

This protocol ensures high fidelity by integrating rigorous degassing, which is critical because molecular oxygen ( O2​ ) is a potent triplet quencher that will arrest the catalytic cycle.

  • Reaction Assembly: In an oven-dried 10 mL Schlenk tube, combine the 2-isoxazoline-3-carboxylate (0.1 mmol, 1.0 equiv), the alkene component (0.5 mmol, 5.0 equiv), and the photocatalyst [Ir(dF(Me)ppy)2​(dtbbpy)]PF6​ (2.5 mol%).

  • Solvent Addition: Add 1.0 mL of anhydrous Acetonitrile (MeCN).

  • Degassing (Critical Step): Perform three rigorous freeze-pump-thaw cycles. Alternatively, sparge the solution with ultra-pure Argon for 15 minutes. Causality: Removing dissolved O2​ prevents the quenching of the Ir∗ triplet state.

  • Irradiation: Seal the tube under Argon and irradiate with a 427 nm blue LED array at ambient temperature (cooling fan applied to maintain ~25 °C) for 16–20 hours.

  • Quality Control & Validation: Withdraw a 10 µL aliquot, dilute in CDCl3​ , and perform a crude 1H NMR. The reaction is validated when the characteristic alkene proton signals of the starting material disappear, and the upfield shifted cyclobutane-like protons of the azetidine ring emerge.

  • Purification: Concentrate the crude mixture under reduced pressure and purify via silica gel flash chromatography to isolate the highly functionalized azetidine2[2].

Mechanistic Paradigm II: Strain-Release Functionalization of ABBs

The Causality of Thermodynamic Driving Forces

When synthesizing complex, 3-substituted azetidines, traditional cyclocondensation is highly inefficient. Instead, we architect the molecule by starting with a system that is too strained: 1-azabicyclo[1.1.0]butane (ABB). ABBs possess a massive ring strain energy of approximately 65 kcal/mol4[4].

By electrophilically activating the bridging nitrogen (e.g., via benzoylation), the central C-N bond becomes highly susceptible to nucleophilic attack. The cleavage of this bond releases the built-up strain, providing an irreversible, thermodynamically downhill driving force that guarantees the formation of the four-membered azetidine ring. Recently, this has been elegantly coupled with Nickel-catalyzed Suzuki cross-coupling to yield all-carbon quaternary-center-bearing azetidines 5[5].

StrainRelease Start Epichlorohydrin + Amine Precursors ABB 1-Azabicyclo[1.1.0]butane (ABB) Intermediate Start->ABB Cyclization ActivatedABB Activated ABB Species High Ring Strain ABB->ActivatedABB + Electrophile Activation Electrophilic Activation (e.g., Acylation) Activation->ActivatedABB Product 3-Substituted Azetidine Stereopure Product ActivatedABB->Product Strain-Release Nucleophile Nucleophile / Cross-Coupling (Ni-catalyzed Suzuki) Nucleophile->Product Cross-Coupling

Workflow for the synthesis of azetidines via strain-release functionalization of ABBs.

Self-Validating Protocol: Ni-Catalyzed Suzuki Cross-Coupling of ABBs

This protocol utilizes a polar-radical relay strategy, ensuring broad functional group tolerance and scalability.

  • Catalyst Preparation: In a nitrogen-filled glovebox, charge a vial with NiCl2​⋅glyme (10 mol%), 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy, 10 mol%), and the desired arylboronic acid (2.0 equiv).

  • Reagent Addition: Add anhydrous THF/MeOH (4:1 v/v) as the solvent system, followed by Cs2​CO3​ (2.0 equiv) as the base.

  • Substrate Introduction: Introduce the bench-stable benzoylated 1-azabicyclo[1.1.0]butane (1.0 equiv). Causality: The pre-installed benzoyl group activates the bicyclic system, poising it for strain-release upon interaction with the Ni-aryl species.

  • Reaction Execution: Seal the vial, remove it from the glovebox, and stir at 40 °C for 12 hours.

  • Quality Control & Validation: Monitor the reaction via LC-MS. The system is self-validating when the distinct mass of the highly strained ABB disappears, replaced entirely by the mass of the cross-coupled 3-aryl-1-benzoylazetidine product.

  • Workup: Quench with saturated aqueous NH4​Cl , extract with EtOAc (3x), dry over Na2​SO4​ , and purify via automated flash chromatography 5[5].

Quantitative Data & Comparative Analysis

To effectively select a synthetic route, scientists must weigh thermodynamic limitations against operational complexity. The following table summarizes the quantitative metrics defining the current state of azetidine synthesis.

MethodologyActivation ModeKey IntermediatesTypical YieldsStereocontrolPrimary Limitation
Aza-Paternò-Büchi Visible Light (EnT)Triplet Oxime, 1,4-Biradical60–94%Exo/Endo dependentRequires specific cyclic oxime precursors
ABB Strain-Release Transition Metal / ElectrophilicBicyclic Strain (~65 kcal/mol)50–85%High (Diastereopure)Sensitivity of ABBs to strong unbuffered acids
Classical Cyclization Thermal / BaseAcyclic Halogenated Amines20–50%PoorHigh entropic barrier, competing elimination

Conclusion

The synthesis of azetidine-containing compounds has transcended the brute-force thermal cyclizations of the past. By intelligently manipulating thermodynamic landscapes—either by trapping reactive triplet states via photochemical[2+2] cycloadditions or by weaponizing the ~65 kcal/mol ring strain of 1-azabicyclo[1.1.0]butanes—researchers can now access highly functionalized, stereopure azetidines. These methodologies are not just synthetic exercises; they are critical enablers for the discovery of next-generation chemical probes, targeted therapeutics, and even novel energetic materials.

References

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle Source: RSC Publishing (Organic & Biomolecular Chemistry) URL:[Link]

  • Photochemical Strategies Enable the Synthesis of Tunable Azetidine-Based Energetic Materials Source: Journal of the American Chemical Society (ACS) URL:[Link]

  • Development of an intermolecular aza Paternò–Büchi reaction Source: Nature Chemistry / ResearchGate URL:[Link]

  • Enantiocontrolled Azetidine Library Synthesis via Strain-Release Functionalization of 1-Azabicyclobutanes Source: Journal of the American Chemical Society (ACS) URL:[Link]

  • Azetidine Synthesis: Recent Advances in Cross-Coupling and Functionalization Source: Organic Chemistry Portal URL:[Link]

Sources

Exploratory

3-(1-Methoxyethyl)azetidine Hydrochloride: A Mechanistic and Physicochemical Guide for Drug Discovery

Executive Summary The drive to optimize pharmacokinetic profiles and escape the "flatland" of planar aromatic rings has led medicinal chemists to prioritize sp3 -hybridized, conformationally restricted scaffolds. Azetidi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The drive to optimize pharmacokinetic profiles and escape the "flatland" of planar aromatic rings has led medicinal chemists to prioritize sp3 -hybridized, conformationally restricted scaffolds. Azetidines—four-membered nitrogen-containing heterocycles—have emerged as1[1]. They effectively replace larger rings like piperidines and piperazines, lowering lipophilicity while improving aqueous solubility and metabolic stability[2].

Among these advanced building blocks, 3-(1-Methoxyethyl)azetidine hydrochloride (CAS: 1781791-41-0) offers highly specialized utility. The incorporation of a 1-methoxyethyl substituent provides a strategic hydrogen bond acceptor (the methoxy oxygen) and introduces steric bulk that can be leveraged to lock a molecule into a bioactive conformation or3[3].

Physicochemical Profiling & Molecular Weight Derivation

Understanding the exact molecular weight (MW) of 3-(1-Methoxyethyl)azetidine hydrochloride is critical for accurate stoichiometric calculations during high-throughput library synthesis. The compound is 4 to enhance its chemical stability, prevent atmospheric oxidation of the secondary amine, and improve handling properties as a free-flowing powder[4].

Molecular Weight Derivation:

  • Free Base: The base molecule, 3-(1-Methoxyethyl)azetidine ( C6​H13​NO ), has a monoisotopic mass of 115.0997 Da and a5[5].

  • Salt Formation: The addition of one equivalent of hydrochloric acid (HCl, 36.46 g/mol ) yields the stable salt form ( C6​H14​ClNO ).

  • Total Molecular Weight: 115.17 g/mol + 36.46 g/mol = 151.63 g/mol [5].

Table 1: Physicochemical Properties Summary

ParameterSpecification
Chemical Name 3-(1-Methoxyethyl)azetidine hydrochloride
CAS Number 1781791-41-0
Molecular Formula C6​H14​ClNO ( C6​H13​NO⋅HCl )
Free Base Molecular Weight 115.17 g/mol
Hydrochloride Salt Molecular Weight 151.63 g/mol
Monoisotopic Mass (Free Base) 115.0997 Da
SMILES String COC(C)C1CNC1.Cl

Analytical Characterization Protocol (Self-Validating System)

To ensure scientific integrity before synthetic integration, the building block must undergo a self-validating analytical workflow. Relying solely on mass spectrometry is a common pitfall, as standard ionization techniques only detect the free base, leaving the salt stoichiometry unverified.

Step-by-Step Analytical Methodology:

  • LC-MS (ESI+) Analysis: Dissolve 1 mg of the sample in LC-MS grade methanol. Run a standard reverse-phase gradient (Water/Acetonitrile with 0.1% Formic Acid). The mass spectrometer will ionize the free base, yielding a target [M+H]+ peak at m/z 116.11 . Causality: This confirms the presence and purity of the azetidine core but does not validate the salt form.

  • NMR Spectroscopy: Dissolve the sample in D2​O or DMSO−d6​ . Acquire 1H and 13C NMR spectra to confirm the structural integrity of the highly strained azetidine ring (characteristic multiplet shifts around 3.5–4.5 ppm) and the methoxyethyl side chain.

  • Silver Nitrate ( AgNO3​ ) Titration: To validate the 151.63 g/mol molecular weight, the chloride counterion must be quantified. Titrate an aqueous solution of the sample with a standardized AgNO3​ solution using a chromate indicator (Mohr's method) or potentiometric detection. Causality: Confirming a 1:1 molar ratio of chloride to the free base definitively proves the hydrochloride salt stoichiometry, validating the 151.63 g/mol mass used for synthetic equivalents.

AnalyticalWorkflow Start 3-(1-Methoxyethyl)azetidine HCl Sample Prep LCMS LC-MS Analysis (ESI+) Start->LCMS NMR 1H & 13C NMR (D2O or DMSO-d6) Start->NMR Titration AgNO3 Titration (Chloride Content) Start->Titration MassCheck Verify Free Base MW [M+H]+ = 116.11 LCMS->MassCheck StructCheck Confirm Azetidine & Methoxyethyl Shifts NMR->StructCheck SaltCheck Verify 1:1 HCl Stoichiometry Titration->SaltCheck Valid Fully Characterized MW = 151.63 g/mol MassCheck->Valid StructCheck->Valid SaltCheck->Valid

Figure 1: Self-validating analytical workflow for confirming the 151.63 g/mol molecular weight.

Synthetic Integration & Workflow

When incorporating 3-(1-Methoxyethyl)azetidine hydrochloride into a target active pharmaceutical ingredient (API), the hydrochloride salt must be neutralized in situ to liberate the nucleophilic secondary amine.

Step-by-Step Coupling Methodology:

  • Free-Basing: Suspend the building block (MW: 151.63 g/mol ) in an anhydrous aprotic solvent (e.g., DMF, NMP, or 1,4-Dioxane). Add 2.5 to 3.0 equivalents of a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) or Potassium Carbonate ( K2​CO3​ ). Causality: The first equivalent neutralizes the HCl salt, liberating the active azetidine nucleophile. The remaining equivalents act as acid scavengers for the subsequent coupling reaction.

  • Electrophile Addition: Introduce 1.0 equivalent of the target aryl halide (Ar-X) or heteroaryl core scaffold.

  • Coupling Reaction:

    • For SN​Ar (Nucleophilic Aromatic Substitution): If the aryl halide is highly electron-deficient, heat the mixture to 80–120 °C until complete conversion is observed via LC-MS.

    • For Buchwald-Hartwig Amination: If the aryl halide is unactivated, add a palladium catalyst (e.g., Pd2​(dba)3​ ) and a bulky phosphine ligand (e.g., BINAP or RuPhos). Degas the mixture and heat under an inert argon atmosphere.

  • Purification: Quench the reaction with water, extract with ethyl acetate, concentrate the organic layer, and purify the crude product via reverse-phase preparative HPLC to isolate the target API.

SyntheticWorkflow BuildingBlock 3-(1-Methoxyethyl)azetidine HCl (MW: 151.63) FreeBasing Free-Basing (DIPEA or K2CO3) BuildingBlock->FreeBasing Coupling SNAr or Buchwald-Hartwig Coupling FreeBasing->Coupling Electrophile Aryl Halide / Core Scaffold (Ar-X) Electrophile->Coupling Purification Reverse-Phase HPLC Purification Coupling->Purification Target Target API (Improved PK/PD) Purification->Target

Figure 2: Synthetic integration pathway from the azetidine building block to the target API.

Pharmacokinetic Implications of the Molecular Weight

In the context of Lipinski's Rule of 5, molecular weight is a strictly guarded parameter in lead optimization. The covalent attachment of the 3-(1-Methoxyethyl)azetidine free base adds exactly 115.17 Da to a drug scaffold.

This is highly efficient compared to adding a substituted piperidine or piperazine derivative, which typically incurs a molecular weight penalty of >140 Da. This low molecular weight addition, combined with the reduction in logP (driven by the polar azetidine nitrogen and the methoxy oxygen), maximizes Ligand Efficiency (LE) and Lipophilic Ligand Efficiency (LLE). Consequently,2 and improved overall pharmacokinetic profiles compared to their larger-ring analogs[2].

Sources

Foundational

Thermodynamic Solubility and Physicochemical Profiling of 3-(1-Methoxyethyl)azetidine Hydrochloride

Target Audience: Formulation Scientists, Medicinal Chemists, and Preclinical Development Professionals Document Type: Technical Whitepaper Abstract Azetidine derivatives are highly valued aza-heterocyclic building blocks...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Formulation Scientists, Medicinal Chemists, and Preclinical Development Professionals Document Type: Technical Whitepaper

Abstract

Azetidine derivatives are highly valued aza-heterocyclic building blocks in modern drug discovery due to their ability to modulate physicochemical properties, improve metabolic stability, and alter the spatial geometry of active pharmaceutical ingredients (APIs). This technical guide provides an in-depth analysis of the solubility profile of 3-(1-Methoxyethyl)azetidine hydrochloride , detailing the thermodynamic principles governing its solvation, validated experimental protocols for solubility determination, and critical formulation considerations.

Molecular Architecture & Physicochemical Properties

Understanding the solubility of a compound begins with its molecular architecture. 3-(1-Methoxyethyl)azetidine hydrochloride (CAS: 1781791-41-0) is a functionalized four-membered saturated heterocycle[1].

  • Molecular Formula: C6H14ClNO[1]

  • Molecular Weight: 151.63 g/mol [1]

  • Structural Features:

    • Azetidine Ring: Imparts structural rigidity and a specific exit vector for substituents. The nitrogen atom in the ring is highly basic.

    • Hydrochloride Salt: The protonated amine paired with a chloride counterion significantly increases the crystal lattice energy but provides exceptional ion-dipole interaction capabilities in aqueous media[2].

    • 1-Methoxyethyl Group: This side chain introduces a lipophilic hydrocarbon spacer coupled with an ether oxygen, which acts as a hydrogen-bond acceptor. This dual nature slightly increases the partition coefficient (logP) compared to unsubstituted azetidine, enhancing permeability without drastically sacrificing aqueous solubility.

Like many nitrogen-containing heterocycles in their salt form, this compound is a white to off-white crystalline solid that exhibits pronounced hygroscopicity[3].

Solvation Thermodynamics of Azetidine Hydrochlorides

The solubility of 3-(1-Methoxyethyl)azetidine hydrochloride is dictated by the competition between its crystal lattice energy and the solvation energy provided by the solvent.

  • Aqueous Media: The compound is freely soluble in water[3]. The high dielectric constant of water effectively shields the electrostatic attraction between the protonated azetidine nitrogen and the chloride ion. Furthermore, water acts as both a hydrogen-bond donor (to the ether oxygen) and acceptor (from the protonated amine).

  • Polar Organic Solvents: In solvents like Dimethyl Sulfoxide (DMSO) and Methanol, the compound exhibits high solubility[2]. DMSO, a polar aprotic solvent, strongly solvates the cation, though the hygroscopic nature of both the solvent and the solute means that trace water can significantly alter the apparent solubility[4].

  • Non-Polar Solvents: In aliphatic hydrocarbons (e.g., hexane), the lack of dipole moment and hydrogen-bonding capability results in an inability to overcome the strong ionic lattice energy of the hydrochloride salt, rendering it practically insoluble.

Solvation Core 3-(1-Methoxyethyl)azetidine HCl Water Aqueous Media (High Solubility) Core->Water Ion-Dipole & H-Bonding PolarOrg Polar Organics (DMSO/MeOH) (High Solubility) Core->PolarOrg Dipole-Dipole & H-Bonding NonPolar Non-Polar (Hexane/Heptane) (Low Solubility) Core->NonPolar Crystal Lattice Resistance

Fig 1: Solvation mechanisms and solvent interaction pathways for the hydrochloride salt.

Experimental Methodology: Self-Validating Solubility Protocol

To generate reliable thermodynamic solubility data, kinetic dissolution must be distinguished from true thermodynamic equilibrium. The following protocol utilizes the Shake-Flask Method coupled with HPLC-UV/RID quantification.

Expertise Note: We utilize centrifugation rather than filtration for phase separation. Highly polar aza-heterocycles can adsorb onto standard hydrophilic filter membranes (like Nylon or PES), which artificially lowers the quantified concentration in the filtrate.

Step-by-Step Protocol
  • Solvent Preparation: Prepare target solvents (e.g., Water, Methanol, newly opened anhydrous DMSO). Causality: Hygroscopic DMSO absorbs atmospheric moisture rapidly, which can artificially inflate the solubility of polar salts[4].

  • Solid Addition: Weigh approximately 50 mg of 3-(1-Methoxyethyl)azetidine hydrochloride into a 2 mL amber glass vial.

  • Solvent Dispensation: Add 0.5 mL of the target solvent to the vial to target a maximum quantifiable concentration of 100 mg/mL.

  • Isothermal Equilibration: Seal the vials and place them in a thermomixer at 25.0 ± 0.1 °C, shaking at 800 RPM for 24 to 48 hours. Causality: Temperature control is absolute; solubility is a thermodynamic constant specific to a given temperature. 24-48 hours ensures the crystal-solution equilibrium is reached.

  • Visual Inspection: After 24 hours, inspect the vials. If no solid is present, the compound is completely dissolved (solubility > 100 mg/mL). Add more solid until a visible suspension remains. This ensures the solution is saturated.

  • Phase Separation: Centrifuge the saturated suspensions at 15,000 × g for 15 minutes at 25.0 °C to pellet the undissolved solid.

  • Quantification: Carefully aspirate the supernatant, dilute appropriately in the mobile phase, and analyze via High-Performance Liquid Chromatography (HPLC) using a Refractive Index Detector (RID) or low-wavelength UV, as azetidines lack strong chromophores unless derivatized.

Workflow A Solid Compound CAS: 1781791-41-0 B Solvent Addition (Aqueous/Organic) A->B Excess solid C Isothermal Equilibration (25°C, 24-48h) B->C Agitation D Phase Separation (Centrifugation) C->D Saturation reached E HPLC-RID Analysis D->E Supernatant F Thermodynamic Solubility Profile E->F Quantification

Fig 2: Thermodynamic solubility determination workflow for azetidine derivatives.

Quantitative Solubility Data

Based on the physicochemical behavior of the parent azetidine hydrochloride[2][3] and the lipophilic contribution of the 1-methoxyethyl ether, the following table summarizes the expected thermodynamic solubility profile of 3-(1-Methoxyethyl)azetidine hydrochloride at 25 °C.

Solvent SystemDielectric Constant (ε)Estimated Solubility (mg/mL)Descriptive Category (USP)
Purified Water 80.1> 100.0Freely Soluble
Dimethyl Sulfoxide (DMSO) 46.7~ 100.0*Freely Soluble
Methanol 32.7> 50.0Soluble
Acetonitrile 37.55.0 - 10.0Slightly Soluble
n-Hexane 1.89< 0.1Practically Insoluble

*Note: Dissolution in DMSO may require initial sonication to break up the crystalline lattice before reaching equilibrium[4].

Formulation & Handling Considerations

When utilizing 3-(1-Methoxyethyl)azetidine hydrochloride in synthesis or formulation, scientists must account for its environmental sensitivities:

  • Hygroscopicity: The compound readily absorbs moisture from the air[3]. It must be stored in a tightly closed container under an inert gas (such as Argon or Nitrogen) in a cool, shaded area (2-8 °C is recommended for long-term stability).

  • Excipient Compatibility: When preparing stock solutions for in vitro or in vivo studies, the order of solvent addition is critical. For instance, if formulating a dosing vehicle, dissolve the compound in a co-solvent like DMSO first, followed by PEG300, Tween-80, and finally saline, ensuring continuous mixing to prevent localized precipitation[4].

  • Safety & Reactivity: The compound is stable under normal conditions but reacts with strong oxidizing agents. It is classified as a skin and eye irritant; therefore, appropriate PPE (N95 dust mask, eyeshields, gloves) and local exhaust ventilation are mandatory during handling.

References

  • huatengsci.com - 3-(1-Methoxyethyl)
  • cymitquimica.
  • medchemexpress.com - Azetidine hydrochloride (Trimethyleneimine hydrochloride)
  • fishersci.
  • tcichemicals.com - SAFETY DATA SHEET - TCI Chemicals (A2451: Azetidine Hydrochloride)

Sources

Exploratory

A Predictive Spectroscopic Guide to 3-(1-Methoxyethyl)azetidine Hydrochloride for Advanced Drug Development

Abstract: This technical guide provides a comprehensive, in-depth analysis of the predicted spectroscopic characteristics of 3-(1-Methoxyethyl)azetidine hydrochloride. In the absence of direct experimental data in public...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This technical guide provides a comprehensive, in-depth analysis of the predicted spectroscopic characteristics of 3-(1-Methoxyethyl)azetidine hydrochloride. In the absence of direct experimental data in publicly available literature, this document leverages established spectroscopic principles and data from analogous chemical structures to offer a predictive but scientifically grounded overview of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. This guide is designed to support researchers, scientists, and drug development professionals in the identification, characterization, and quality control of this and related azetidine-containing molecules. Methodologies for data acquisition are detailed to ensure reproducibility, and all predictive claims are substantiated with references to authoritative sources.

Introduction: The Azetidine Motif in Modern Chemistry

Azetidines are saturated four-membered nitrogen-containing heterocycles that have garnered significant interest in medicinal chemistry. Their strained ring system imparts unique conformational properties, making them valuable as bioisosteres for larger, more flexible groups and as building blocks for novel therapeutic agents. The compound of interest, 3-(1-Methoxyethyl)azetidine hydrochloride, combines the azetidine core with a chiral methoxyethyl side chain, presenting a structure with potential applications in the development of new chemical entities.

Precise structural elucidation is a cornerstone of chemical research and drug development. Spectroscopic techniques such as NMR, IR, and MS are indispensable tools for this purpose. This guide provides a detailed predictive analysis of the expected spectroscopic data for 3-(1-Methoxyethyl)azetidine hydrochloride, offering a robust framework for its characterization.

Molecular Structure and Atom Numbering

To facilitate a clear discussion of the spectroscopic data, the following atom numbering scheme will be used throughout this guide. The hydrochloride form ensures the azetidine nitrogen is protonated, a key feature influencing its spectral properties.

Caption: Structure of 3-(1-Methoxyethyl)azetidinium Chloride with Atom Numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The protonated nitrogen in the hydrochloride salt will significantly influence the chemical shifts of adjacent protons and carbons, causing them to be deshielded (shifted downfield).

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show distinct signals for each unique proton environment. The diastereotopic nature of the protons on the azetidine ring (C2 and C4) and the chirality at C5 will likely result in complex splitting patterns.

Proton(s)Predicted Chemical Shift (δ, ppm)Predicted MultiplicityIntegrationRationale
H6 (CH₃)~1.2 - 1.4Doublet (d)3HAliphatic methyl group split by the proton on C5.
H3 (CH)~2.8 - 3.2Multiplet (m)1HMethine proton on the azetidine ring, coupled to protons on C2, C4, and C5.
H8 (OCH₃)~3.3 - 3.5Singlet (s)3HMethoxy group protons, no adjacent protons to couple with.
H5 (CH)~3.6 - 3.9Multiplet (m)1HMethine proton adjacent to the oxygen atom, coupled to H3 and H6. Its position is downfield due to the electronegative oxygen.
H2, H4 (CH₂)~3.9 - 4.5Multiplet (m)4HAzetidine ring methylene protons. They are deshielded due to the adjacent positively charged nitrogen. They are diastereotopic and will show complex coupling with each other and with H3.[1]
N-H₂⁺~9.0 - 11.0Broad Singlet (br s)2HProtons on the positively charged nitrogen. The signal is typically broad due to quadrupole broadening and exchange.
Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Carbon(s)Predicted Chemical Shift (δ, ppm)Rationale
C6~18 - 22Standard aliphatic methyl carbon.
C3~35 - 40Azetidine ring methine carbon.
C2, C4~50 - 58Azetidine ring methylene carbons, significantly deshielded by the adjacent ammonium nitrogen.[2]
C8~56 - 60Methoxy carbon, in a typical range for aliphatic ethers.
C5~75 - 82Methine carbon bonded to oxygen, appearing significantly downfield.
Experimental Protocol: NMR Data Acquisition

This protocol outlines a standardized procedure for acquiring high-quality NMR data.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of 3-(1-Methoxyethyl)azetidine hydrochloride.

    • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD) in a clean, dry vial. The choice of solvent is critical; D₂O is suitable for water-soluble hydrochlorides and will exchange with the N-H protons, causing their signal to disappear.

    • Transfer the solution to a standard 5 mm NMR tube.

  • Data Acquisition (¹H NMR):

    • Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

    • Typical acquisition parameters:

      • Spectral Width: -2 to 16 ppm

      • Pulse Angle: 30-45 degrees

      • Acquisition Time: 2-4 seconds

      • Relaxation Delay (d1): 2 seconds

      • Number of Scans: 16-64 (or more for dilute samples)

    • Reference the chemical shifts to the residual solvent peak.

  • Data Acquisition (¹³C NMR):

    • Acquire the spectrum on the same instrument using a broadband probe.

    • Typical acquisition parameters (proton-decoupled):

      • Spectral Width: 0 to 220 ppm

      • Pulse Angle: 30 degrees

      • Acquisition Time: 1-2 seconds

      • Relaxation Delay (d1): 2-5 seconds

      • Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Perform phase and baseline corrections on the resulting spectrum.

    • Integrate signals in the ¹H NMR spectrum to determine relative proton counts.

Caption: Standardized workflow for NMR sample analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For 3-(1-Methoxyethyl)azetidine hydrochloride, the key features will be related to the secondary ammonium ion (R₂NH₂⁺) and the C-O ether linkage.

Predicted IR Absorption Bands
Wavenumber (cm⁻¹)Functional GroupVibration TypeIntensityRationale
~2700-3000R₂NH₂⁺N-H StretchStrong, BroadThis very broad and strong absorption is highly characteristic of a secondary amine salt. It often shows multiple sub-peaks.[3][4]
2850-2980C-HStretchMedium-StrongAliphatic C-H stretching from the azetidine ring and the ethyl and methyl groups.
~1560-1620R₂NH₂⁺N-H BendMedium-VariableCharacteristic bending vibration for the secondary ammonium group.[3]
1080-1150C-O-CStretchStrongAsymmetric C-O-C stretching from the ether linkage. This is expected to be a prominent peak.
Experimental Protocol: IR Data Acquisition
  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

    • Place a small amount of the solid 3-(1-Methoxyethyl)azetidine hydrochloride sample directly onto the crystal.

    • Use the pressure clamp to ensure firm contact between the sample and the crystal.

  • Data Acquisition:

    • Acquire a background spectrum of the empty, clean ATR crystal. This will be automatically subtracted from the sample spectrum.

    • Acquire the sample spectrum.

    • Typical parameters:

      • Spectral Range: 4000 - 400 cm⁻¹

      • Resolution: 4 cm⁻¹

      • Number of Scans: 16-32

  • Data Processing:

    • Perform an ATR correction if necessary (this is often done automatically by the software).

    • Label the significant peaks in the spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule, which is crucial for confirming its molecular weight and structural features. For this compound, which contains an odd number of nitrogen atoms, the nitrogen rule predicts an odd nominal molecular weight for the free base.

Predicted Mass Spectrum (Electron Ionization - EI)

The molecular formula of the free base is C₇H₁₅NO. Molecular Weight (Monoisotopic): 129.1154 u.

m/z (Predicted)IonRationale
129[M]⁺•The molecular ion of the free base. Expected to be observable, though potentially of low intensity for aliphatic amines.[5][6]
114[M - CH₃]⁺Loss of a methyl radical from the side chain via α-cleavage.
86[C₅H₁₂N]⁺α-cleavage with loss of the methoxyethyl radical. This is often a dominant fragmentation pathway for amines.[6][7][8]
70[C₄H₈N]⁺Cleavage of the C3-C5 bond, leading to the loss of the C₂H₅O fragment.
59[C₂H₅O]⁺The methoxyethyl fragment itself.
44[C₂H₆N]⁺A common fragment for secondary amines resulting from ring cleavage.
Predicted Key Fragmentation Pathways

The primary fragmentation mechanism for aliphatic amines is α-cleavage, which involves the cleavage of a C-C bond adjacent to the nitrogen atom. This results in the formation of a stable, resonance-stabilized iminium cation.

G cluster_alpha α-Cleavage Pathways cluster_sidechain Side Chain & Ring Cleavage M [C₇H₁₅NO]⁺• m/z = 129 F1 [M - CH₃]⁺ m/z = 114 M->F1 - •CH₃ F2 [C₅H₁₂N]⁺ m/z = 86 (Likely Base Peak) M->F2 - •CH(OCH₃)CH₃ F3 [C₄H₈N]⁺ m/z = 70 M->F3 - •C₂H₅O F4 [C₂H₆N]⁺ m/z = 44 F2->F4 - C₃H₆

Sources

Foundational

Stereochemical Control in 3-Substituted Azetidines: A Technical Guide for Drug Discovery

Introduction: The Azetidine Renaissance in Medicinal Chemistry The transition from flat, sp²-hybridized aromatic rings to sp³-rich, three-dimensional scaffolds is a defining trend in modern drug discovery. Among saturate...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Azetidine Renaissance in Medicinal Chemistry

The transition from flat, sp²-hybridized aromatic rings to sp³-rich, three-dimensional scaffolds is a defining trend in modern drug discovery. Among saturated nitrogen heterocycles, the four-membered azetidine ring has emerged as a privileged motif. Its incorporation offers unique structural rigidification, altered basicity (pKa), and improved metabolic stability compared to flexible acyclic amines or larger piperazine rings.

However, functionalizing the azetidine core—particularly at the 3-position—introduces complex stereochemical dynamics. This whitepaper provides an in-depth analysis of the stereochemistry of 3-substituted azetidines, detailing bioisosteric design principles, advanced asymmetric synthesis strategies, and self-validating experimental protocols for drug development professionals.

Stereochemical Dynamics & Bioisosteric Symmetry

The 3-position of the azetidine ring is a critical vector for drug-target interactions. From a stereochemical perspective, a mono-substituted azetidine at the C3 position (with an N-substituent) typically possesses a plane of symmetry, rendering the molecule achiral. This symmetry is highly advantageous in avoiding the regulatory and synthetic burdens associated with chiral drug development.

A landmark example of this principle is the development of triple reuptake inhibitors (targeting SERT, NET, and DAT) by Hahn et al. [1]. The researchers initially identified a 3-α-oxyazetidine lead compound that exhibited potent antidepressant effects. However, this compound was a racemate, necessitating resource-intensive chiral chromatography for separation. By executing a bioisosteric replacement—exchanging the 3-α-oxyazetidine for a 3-aminoazetidine—the team successfully eliminated the chiral center [1], [2]. This symmetry restoration maintained the necessary spatial vectors for receptor binding while drastically simplifying the synthetic pipeline.

Bioisostere A Lead: 3-alpha-oxyazetidine (Racemic Mixture) B Identify Chiral Liability (Requires Chromatography) A->B C Bioisosteric Replacement (3-aminoazetidine) B->C D Symmetry Restored (Achiral Scaffold) C->D E Retained Efficacy (Triple Reuptake Inhibitor) D->E

Workflow of bioisosteric replacement eliminating chiral liability in azetidines.

Advanced Synthetic Strategies for Stereocontrol

When drug design necessitates 2,3-disubstituted azetidines or inherently chiral 3-substituted derivatives, precise stereocontrol becomes paramount. The inherent ring strain of azetidine (~26 kcal/mol) makes functionalization challenging, as harsh conditions often lead to cycloreversion (ring-opening).

Enantioselective Reduction

To synthesize chiral 3-substituted azetidines directly, researchers employ enantioselective borohydride reduction of azetidin-3-one derivatives. Mediated by chiral β-ketoiminato cobalt(II) complexes, this approach reliably yields highly enantioenriched 3-substituted azetidines (>90% e.e.) by controlling the facial approach of the hydride [3].

Diastereoselective Alpha-Metalation

Accessing 2,3-disubstituted azetidines with precise relative stereochemistry (cis/trans) requires directed functionalization. Unsubstituted azetidines are notoriously difficult to metalate. However, the presence of a substituent at the C3 position can stereoselectively direct α-metalation. Using s-BuLi and TMEDA at cryogenic temperatures, deprotonation occurs exclusively on the least sterically hindered diastereotopic face—antiperiplanar to the C3 substituent. Subsequent electrophilic trapping yields trans-2,3-disubstituted structures with exceptional diastereomeric ratios (d.r. up to 20:1) [4].

Strain-Release Functionalization

An alternative to direct functionalization is the strain-release approach utilizing azabicyclo[1.1.0]butanes (ABB). Electrophilic activation of the highly strained ABB intermediate, followed by nucleophilic addition, provides a stereodivergent and atom-economical route to complex 1,3-substituted azetidines[5].

Metalation N1 N-Protected 3-Aryl Azetidine (Starting Material) N2 Alpha-Metalation (s-BuLi / TMEDA, -78°C) N1->N2 N3 Facial Selectivity (Antiperiplanar to C3) N2->N3 N4 Electrophilic Trapping (e.g., D2O, Ketones) N3->N4 N5 trans-2,3-Disubstituted Azetidine (High d.r.) N4->N5

Directed alpha-metalation pathway for synthesizing trans-2,3-disubstituted azetidines.

Quantitative Data: Stereochemical Outcomes

The table below summarizes the comparative efficacy of the primary stereoselective methodologies used in functionalizing 3-substituted azetidines.

Synthetic StrategyReagents / CatalystTarget ScaffoldStereochemical OutcomeTypical Yield
Enantioselective Reduction [3]NaBH₄, β-ketoiminato Co(II)Chiral 3-substituted azetidines> 90% e.e.70–85%
Diastereoselective α-Metalation [4]s-BuLi, TMEDA, Electrophiletrans-2,3-disubstituted azetidinesd.r. up to 20:151–87%
Strain-Release (ABB) [5]Electrophilic activator, Nucleophile1,3-substituted azetidinesRegiospecific60–95%

Experimental Protocol: Self-Validating Diastereoselective Synthesis

The following protocol details the diastereoselective synthesis of trans-2,3-disubstituted azetidines via α-metalation.

Expertise & Causality: The use of s-BuLi is mandatory; n-BuLi is insufficiently basic to deprotonate the sp³ C-H bond adjacent to the nitrogen, while t-BuLi is overly nucleophilic and risks attacking the N-protecting group. TMEDA is added to break down the organolithium hexamers into highly reactive monomers, increasing the kinetic rate of deprotonation. The reaction must be held strictly at -78°C to prevent the thermodynamically driven cycloreversion (ring-opening) of the strained carbanion.

Step-by-Step Methodology
  • Pre-reaction Setup: Flame-dry a Schlenk flask under argon. Dissolve the N-protected 3-substituted azetidine (1.0 equiv) and TMEDA (1.2 equiv) in anhydrous THF (0.1 M concentration).

  • Cryogenic Cooling: Submerge the flask in a dry ice/acetone bath and allow the internal temperature to equilibrate to exactly -78°C for 15 minutes.

  • Lithiation: Dropwise, add s-BuLi (1.2 equiv, 1.4 M in cyclohexane) over 10 minutes down the side of the flask to pre-cool the reagent before it hits the mixture. Stir for 1 hour at -78°C.

  • Self-Validating In-Process Check:

    • Protocol: Withdraw a 0.1 mL aliquot of the reaction mixture via a pre-cooled syringe and inject it directly into a sealed vial containing 0.5 mL of D₂O. Extract rapidly with CDCl₃ and acquire a crude ¹H-NMR spectrum.

    • Validation Criteria: Verify the disappearance of the α-proton signal. The deuterium incorporation at C2 will split the adjacent C3 proton signal. A coupling constant of 3Jtrans​≈6−8 Hz confirms the trans relationship. If the d.r. is < 10:1, extend the lithiation time by 30 minutes before proceeding.

  • Electrophilic Trapping: Once validated, add the desired electrophile (e.g., 2-adamantanone, 1.5 equiv) dropwise. Maintain at -78°C for 2 hours.

  • Quench and Isolation: Quench the reaction with saturated aqueous NH₄Cl at -78°C, then allow it to warm to room temperature. Extract with ethyl acetate, dry over Na₂SO₄, and purify via flash chromatography to isolate the trans-2,3-disubstituted azetidine.

References

  • Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification of 3-α-Oxyazetidine. PMC (nih.gov).
  • Basic Bioisosteres. Cambridge MedChem Consulting.
  • Buy 3-[(Oxan-4-yloxy)methoxy]azetidine (EVT-13772367). EvitaChem.
  • Accessing Trans-Substituted Azetidines through Diastereoselective Metal
  • Marketed drugs containing 1,3‐substituted azetidine scaffolds.
Exploratory

Whitepaper: Safe Handling, Storage, and Synthetic Integration of 3-(1-Methoxyethyl)azetidine Hydrochloride in Medicinal Chemistry

Executive Summary In modern drug discovery, escaping "flatland" by increasing the sp3 carbon fraction (Fsp3) is a validated strategy to improve aqueous solubility, reduce off-target promiscuity, and enhance overall pharm...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, escaping "flatland" by increasing the sp3 carbon fraction (Fsp3) is a validated strategy to improve aqueous solubility, reduce off-target promiscuity, and enhance overall pharmacokinetic profiles [1]. Azetidines—four-membered, nitrogen-containing saturated heterocycles—serve as premier bioisosteres for larger aliphatic rings or planar aromatic systems . Specifically, 3-(1-Methoxyethyl)azetidine hydrochloride offers a unique combination of conformational rigidity and a hydrogen-bond accepting methoxyether motif[2]. However, the inherent ring strain and the hygroscopic nature of its hydrochloride salt necessitate stringent safety and handling protocols [3]. This guide provides a comprehensive framework for the safe laboratory manipulation and synthetic application of this critical building block.

Physicochemical Profiling & Hazard Causality

Understanding the physical nature of 3-(1-Methoxyethyl)azetidine hydrochloride is paramount for designing self-validating safety protocols. The free base of azetidine is highly basic and volatile; conversion to the hydrochloride salt stabilizes the molecule, rendering it a workable solid [4].

Causality of Hazards:

  • Hygroscopicity: The ionic nature of the hydrochloride salt creates a high affinity for atmospheric moisture. If exposed to ambient humidity, the solid will rapidly absorb water, leading to clumping [5]. This not only causes inaccurate stoichiometric weighing but can also promote slow hydrolysis or degradation of the strained four-membered ring.

  • Irritation (H315, H319, H335): As a concentrated secondary amine salt, dust or aerosols generated during handling can interact with the moisture in human mucous membranes (eyes, respiratory tract) to cause localized pH shifts and severe cellular irritation [6].

Table 1: Physicochemical and Hazard Profile
Property / AttributeSpecification
Chemical Name 3-(1-Methoxyethyl)azetidine hydrochloride
CAS Registry Number 1781791-41-0
Molecular Formula C6H13NO · HCl
Physical State Solid (Hygroscopic)
Storage Conditions 2-8°C, under inert atmosphere (Argon/Nitrogen)
GHS Hazard Statements H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (STOT SE 3)

Safety & Handling Precautions

To maintain scientific integrity and personnel safety, handling must follow a strict hierarchy of controls.

  • Environmental Controls: All manipulations of the dry powder must be conducted within a certified fume hood or a glovebox. For long-term storage, the compound must be kept at 2-8°C in a tightly sealed container backfilled with an inert gas (Argon or Nitrogen)[3].

  • Personal Protective Equipment (PPE): Operators must wear nitrile gloves (inspected for pinholes), a chemically resistant lab coat, and tightly fitting safety goggles[7]. If engineering controls are compromised, a particulate respirator (e.g., N95 or P100) is required to prevent inhalation of the irritating dust[5].

  • Spill Response: In the event of a dry spill, do not introduce water immediately, as this will dissolve the salt and spread the contamination. Instead, use dry clean-up procedures (e.g., sweeping with a static-free brush into a hazardous waste container)[6]. Once the bulk solid is removed, the area can be decontaminated with a damp cloth and an alcohol-based solvent[3].

Experimental Protocol: N-Functionalization Workflow

To utilize 3-(1-Methoxyethyl)azetidine hydrochloride in a drug discovery workflow (e.g., amide coupling), the secondary amine must be liberated in situ. The following protocol represents a self-validating system where each step contains an internal check for success.

Protocol: HATU-Mediated Amide Coupling

  • Desiccation and Preparation: Transfer the required mass of 3-(1-Methoxyethyl)azetidine hydrochloride into a flame-dried reaction vial under Argon. Causality: Prevents ambient moisture from quenching the activated ester intermediate in subsequent steps[5].

  • Base Liberation: Suspend the salt in anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF). Add 2.5 to 3.0 equivalents of N,N-Diisopropylethylamine (DIPEA). Causality: DIPEA is a sterically hindered base that neutralizes the HCl salt to liberate the nucleophilic azetidine free base without competing for the electrophile. Validation: The suspension should become a clear solution, visually indicating the successful dissolution of the free base.

  • Electrophile Activation: In a separate vial, dissolve the target carboxylic acid (1.0 eq) and HATU (1.1 eq) in DMF. Stir for 10 minutes to form the active OAt ester.

  • Coupling: Dropwise add the activated acid solution to the azetidine solution at 0°C, then allow to warm to room temperature.

  • Reaction Monitoring (Self-Validation): After 2 hours, sample the reaction mixture for LC-MS analysis. Validation: The disappearance of the azetidine mass and the appearance of the product mass confirm successful coupling.

  • Quenching: Quench the reaction with saturated aqueous NaHCO3. This neutralizes residual acid and safely partitions the organic product from the aqueous waste containing the hydrochloride salts.

Process Visualization

The following diagram illustrates the logical flow of handling, from storage through synthetic integration and emergency response.

Workflow Material 3-(1-Methoxyethyl)azetidine HCl (Solid State) Storage Storage: 2-8°C Inert Atmosphere (Ar/N2) Material->Storage Maintain integrity Handling Handling: Fume Hood or Glovebox Storage->Handling Transfer for use Reaction Synthetic Integration (Base-mediated neutralization) Handling->Reaction Controlled synthesis Spill Spill / Exposure Event Handling->Spill Accidental release Waste Hazardous Waste Disposal Reaction->Waste Post-reaction quench Cleanup Dry Sweep & Vacuum (No Water Initially) Spill->Cleanup Containment Cleanup->Waste Disposal

Logical workflow for the safe handling, synthetic integration, and spill response of azetidine HCl.

References

  • Future Medicinal Chemistry / ResearchGate. "Azetidines in medicinal chemistry: emerging applications and approved drugs." Available at: [Link]

  • ChemBK. "3-(1-Methoxyethyl)azetidine hydrochloride CAS Database." Available at: [Link]

  • LookChem. "Azetidine Chemical Properties and Handling." Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Process Chemistry and Scale-Up Synthesis of 3-Substituted Azetidines

Executive Summary Azetidines, particularly 3-substituted derivatives, have emerged as highly privileged structural motifs in modern medicinal chemistry. They frequently serve as metabolically stable, low-lipophilicity bi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Azetidines, particularly 3-substituted derivatives, have emerged as highly privileged structural motifs in modern medicinal chemistry. They frequently serve as metabolically stable, low-lipophilicity bioisosteres for pyrrolidines, piperidines, and morpholines[1]. However, transitioning the synthesis of 3-substituted azetidines from discovery-scale (milligrams) to process-scale (kilograms) presents severe chemical engineering challenges. The inherent ring strain of the four-membered heterocycle (~26 kcal/mol) makes it highly susceptible to ring-opening byproducts under standard batch thermal or basic conditions.

This application note details two field-proven, scalable methodologies for synthesizing 3-substituted azetidines: Continuous Flow Lithiation and Strain-Release Amination . By prioritizing thermodynamic control and advanced reactor technologies, these protocols bypass the limitations of traditional batch chemistry.

Mechanistic Insights & Synthetic Strategies

The direct functionalization of the azetidine C3 position is historically difficult. Traditional batch lithiation of 3-iodoazetidines requires extreme cryogenic conditions (-95 °C to -78 °C)[2]. At these temperatures, localized thermal gradients (hot spots) in large batch reactors provide enough activation energy to trigger unimolecular decomposition or proton transfer, destroying the intermediate.

To circumvent this, modern process chemistry employs two divergent strategies:

  • Continuous Flow Chemistry: Utilizing microreactors to generate and trap the highly reactive C3-lithiated intermediate in under 12 seconds, allowing the reaction to proceed at a much warmer -50 °C without degradation[3].

  • Strain-Release Chemistry: Generating a highly strained 1-azabicyclo[1.1.0]butane (ABB) intermediate. The massive release of ring strain provides an irreversible thermodynamic driving force for nucleophiles to attack the C3 position, forming 3,3-disubstituted or 3-monosubstituted azetidines under mild conditions[4].

G A Epichlorohydrin (Classical Batch) B 1-Boc-3-iodoazetidine (Halogen Exchange) A->B Multi-step Synthesis C 1-Azabicyclo[1.1.0]butane (Strain Release) B->C Base-mediated Elimination D C3-Lithiated Azetidine (Flow Microreactor) B->D n-HexLi, CPME -50°C (Flow) E 3-Substituted Azetidines (Target Scaffold) C->E Nucleophilic Addition D->E Electrophilic Quench (<12s)

Divergent synthetic pathways for scaling 3-substituted azetidines.

Protocol A: Continuous Flow Synthesis via C3-Lithiation

Causality & Reagent Selection: This protocol utilizes n-hexyllithium (n-HexLi) instead of n-butyllithium (n-BuLi). n-HexLi is significantly less prone to precipitation at cryogenic temperatures, preventing microreactor blockages[3]. Furthermore, cyclopentyl methyl ether (CPME) is chosen as the solvent. Unlike THF, which can freeze or become highly viscous in microfluidic channels at -50 °C, CPME maintains excellent flow dynamics and offers a greener, high-boiling alternative for subsequent workup[3].

Step-by-Step Methodology
  • System Priming: Flush the continuous flow microreactor system (comprising PTFE tubing and two sequential T-mixers) with anhydrous CPME at a flow rate of 4 mL/min for 15 minutes to establish a strictly anhydrous environment.

  • Reagent Preparation:

    • Solution A: 1-Boc-3-iodoazetidine (0.07 M in anhydrous CPME).

    • Solution B:n-Hexyllithium (0.42 M in anhydrous CPME).

    • Solution C: Target Electrophile (e.g., aldehyde, ketone, or imine) (0.5 M in CPME).

  • Lithiation (Microreactor 1): Pump Solution A (4 mL/min) and Solution B (1 mL/min) into T-Mixer 1, which is submerged in a -50 °C cooling bath. The high flow rate ensures rapid convective mixing and instantaneous lithium-iodine exchange.

  • Electrophilic Trapping (Microreactor 2): Direct the effluent from T-Mixer 1 immediately into T-Mixer 2, introducing Solution C (2 mL/min).

  • Residence & Quench: Pass the combined mixture through a residence loop calibrated for a precise 12-second residence time at -50 °C. Direct the output stream directly into a stirred collection flask containing saturated aqueous NH₄Cl to quench any unreacted organolithium species.

  • Workup: Separate the organic CPME layer, extract the aqueous layer once with fresh CPME, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude 3-substituted azetidine.

Self-Validating System: Deuterium Quench Calibration

Before committing expensive electrophiles to the flow system, validate the lithiation efficiency. Run the system for 2 minutes using D₂O as Solution C. Analyze the concentrated effluent via ¹H NMR. The complete disappearance of the C3-proton signal (typically ~δ 4.5 ppm for the starting iodide) and the simplification of the adjacent C2/C4 methylene proton splitting patterns confirms >95% lithiation efficiency. If residual starting material is observed, adjust the residence time or n-HexLi stoichiometry.

G P1 Pump A: 1-Boc-3-iodoazetidine M1 T-Mixer 1 (-50°C) P1->M1 P2 Pump B: n-HexLi in CPME P2->M1 M2 T-Mixer 2 (-50°C) M1->M2 C3-Lithiated Intermediate P3 Pump C: Electrophile P3->M2 R1 Residence Loop (12s) M2->R1 Q In-line Quench (NH4Cl) R1->Q 3-Substituted Azetidine

Continuous flow microreactor setup for C3-lithiation and trapping.

Protocol B: Gram-Scale Strain-Release Synthesis

Causality & Reagent Selection: For synthesis requiring heteroatom substitution at the C3 position (e.g., 3-amino or 3-thio azetidines), the 1-azabicyclo[1.1.0]butane (ABB) intermediate is superior[4]. The bicyclic system is highly strained. When a nucleophile attacks the bridging C-N bond, the release of this strain provides the thermodynamic energy required to drive the reaction to completion without the need for harsh heating, which would otherwise degrade the azetidine ring.

Step-by-Step Methodology
  • ABB Generation: In a jacketed reactor equipped with an overhead stirrer, dissolve 2,3-dibromopropan-1-amine hydrobromide (1.0 equiv) in anhydrous THF. Cool to 0 °C. Add sodium hexamethyldisilazide (NaHMDS) (3.0 equiv) dropwise over 30 minutes to generate the ABB intermediate in situ.

  • Nucleophilic Addition: To the vigorously stirred ABB solution, add the desired nucleophile (e.g., an aryl thiol, secondary amine, or organometallic reagent) (1.2 equiv) dropwise.

  • Catalytic Activation (Optional): If utilizing weakly nucleophilic aliphatic amines, introduce a Lewis acid catalyst (e.g., Cu(OTf)₂ at 5 mol%) to activate the bicyclic system.

  • Thermal Maturation: Remove the cooling bath. Allow the reactor to warm to room temperature and stir for 4 hours.

  • Isolation: Quench the reaction with deionized water. Extract the aqueous phase with ethyl acetate (3x). Wash the combined organic layers with brine, dry over MgSO₄, and purify via short-plug silica chromatography to isolate the 3-substituted azetidine.

Self-Validating System: In-line IR Monitoring

The formation and consumption of 1-azabicyclo[1.1.0]butane can be monitored using in-line Process Analytical Technology (PAT), specifically ReactIR. The highly strained bicyclic system exhibits a distinct, sharp C-N stretching frequency not present in standard azetidines. The complete disappearance of this peak upon the addition of the nucleophile serves as a self-validating endpoint, preventing premature workup and ensuring maximum yield.

Quantitative Process Comparison

The following table summarizes the quantitative operational parameters and process advantages when upgrading from traditional batch lithiation to continuous flow methodologies for C3-carbon functionalization.

Process ParameterTraditional Batch SynthesisContinuous Flow SynthesisProcess Advantage & Causality
Operating Temperature -95 °C to -78 °C-50 °CEliminates extreme cryogenic requirements; lowers energy costs[3].
Residence / Reaction Time 1 - 4 hours< 12 secondsPrevents unimolecular degradation of the highly reactive C3-lithiated intermediate[3].
Solvent System THF (prone to freezing)CPMEImproved sustainability, better flow dynamics, and easier solvent recovery[3].
Yield (e.g., Ketone Quench) 40 - 65% (highly variable)75 - 92% (consistent)Superior mass/heat transfer prevents localized hot spots, ensuring high atom economy[3].
Scalability Limit ~10 grams (thermal runaway risk)>100 grams / hourContinuous throughput allows linear scale-up without altering reactor geometry.

References

  • Source: uniba.
  • Source: semanticscholar.
  • Source: acs.
  • Exploring Synthetic Routes to 6-Functionalized 4-Azaspiro[2.

Sources

Application

Application Note: High-Throughput Parallel Synthesis Using 3-(1-Methoxyethyl)azetidine HCl

Introduction & Strategic Rationale In modern medicinal chemistry, the drive to escape "flatland" has elevated the importance of highly functionalized, sp³-rich small molecules. Azetidines have emerged as privileged scaff...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

In modern medicinal chemistry, the drive to escape "flatland" has elevated the importance of highly functionalized, sp³-rich small molecules. Azetidines have emerged as privileged scaffolds, frequently deployed as conformationally restricted bioisosteres for larger saturated aza-heterocycles like piperidines, piperazines, and morpholines (1)[1]. By compressing the ring size, azetidines often improve metabolic stability, lower lipophilicity, and enhance target-binding affinity through rigidified vector projection (2)[2].

The specific building block 3-(1-Methoxyethyl)azetidine hydrochloride (CAS: 1781791-41-0) provides a unique strategic advantage (). The 1-methoxyethyl substituent acts as a stable hydrogen-bond acceptor, effectively mimicking the oxygen atom of a morpholine ring, but with a higher fraction of sp³ carbons (Fsp³) and distinct steric bulk. Furthermore, utilizing the HCl salt form is a deliberate choice for parallel synthesis: it prevents the volatility and hygroscopicity associated with free azetidines, ensuring accurate mass dispensing and long-term stability in automated library production (3)[3].

Physicochemical Profiling

Understanding the physicochemical impact of the 3-(1-methoxyethyl)azetidine vector is critical for rational library design. The table below summarizes how this scaffold compares to traditional aza-heterocycles.

ScaffoldRing SizeBasic pKa (approx.)H-Bond AcceptorsSteric Hindrance (N-alkylation)Typical Bioisosteric Application
Piperidine 611.20LowStandard lipophilic vector
Morpholine 68.31LowLower LogD, HBA vector
Azetidine 410.40LowConformationally restricted piperidine
3-(1-Methoxyethyl)azetidine 4~9.81ModerateMorpholine bioisostere with high Fsp³

Parallel Synthesis Workflow

Incorporating an HCl salt into a high-throughput array requires a workflow that accounts for in situ neutralization, robust coupling, and automated purification.

Workflow A 3-(1-Methoxyethyl)azetidine HCl (Solid/Slurry Dispense) B In Situ Neutralization (DIPEA or LHMDS) A->B C 96-Well Array Distribution B->C D1 Amide Coupling (R-COOH, HATU) C->D1 D2 Buchwald-Hartwig (Ar-X, RuPhos Pd G3) C->D2 E Orthogonal Scavenging (Resin-bound Isocyanate/Carbonate) D1->E D2->E F LC-MS/ELSD QC & Lyophilization E->F

Fig 1. High-throughput parallel synthesis workflow for azetidine HCl salts.

Experimental Protocols & Causality

As a Senior Application Scientist, I emphasize that successful parallel synthesis is not just about mixing reagents; it is about designing self-validating systems where the chemistry naturally drives toward high purity, and failures are easily detectable. The iterative parallel synthesis approach is highly effective for optimizing azetidine-containing scaffolds (4)[4].

Protocol A: High-Throughput Amide Coupling (96-Well Format)

Causality & Design: Azetidines are excellent nucleophiles, but the 3-position substitution introduces moderate steric hindrance. HATU is selected as the coupling agent because it efficiently handles sterically demanding substrates by forming a highly reactive 7-aza-OBt ester intermediate. Because 3-(1-methoxyethyl)azetidine is supplied as an HCl salt, exactly 3.0 equivalents of N,N-Diisopropylethylamine (DIPEA) are required: 1 eq to neutralize the azetidine salt, 1 eq to deprotonate the diverse carboxylic acids, and 1 eq to maintain the basic environment necessary for HATU activation.

Step-by-Step Methodology:

  • Preparation: In a 96-well synthesis block, dispense diverse carboxylic acids (0.10 mmol, 1.0 eq) into individual wells.

  • Activation: Add a standardized solution of HATU (0.11 mmol, 1.1 eq) in anhydrous DMF (0.5 mL) to each well.

  • Neutralization & Coupling: Prepare a master mix of 3-(1-Methoxyethyl)azetidine HCl (0.12 mmol, 1.2 eq) and DIPEA (0.30 mmol, 3.0 eq) in DMF (0.5 mL). The order of addition is critical; allowing the DIPEA to liberate the free azetidine for 5 minutes prior to addition ensures maximum nucleophilicity. Dispense this master mix into the 96-well block.

  • Reaction: Seal the block and agitate at room temperature for 4 hours.

  • Self-Validating Scavenger Workup: Add Polymer-Supported Isocyanate (PS-NCO, 0.2 mmol) to scavenge excess unreacted azetidine, and Polymer-Supported Carbonate (PS-Carbonate, 0.3 mmol) to scavenge unreacted carboxylic acid and HOAt byproducts. Agitate for 12 hours.

  • Filtration & QC: Filter the block into a collection plate. The dual-scavenger system ensures that the only remaining soluble species is the desired amide. Analyze via LC-MS (UV 214/254 nm and ELSD). A single peak on ELSD validates the success of the coupling and the efficiency of the scavengers.

Protocol B: Parallel Buchwald-Hartwig Amination

Causality & Design: C-N cross-coupling with azetidines can be plagued by β-hydride elimination or poor oxidative addition when using first-generation catalysts. We utilize RuPhos Pd G3 because the bulky, electron-rich RuPhos ligand accelerates reductive elimination and is specifically optimized for secondary amines (5)[5]. For parallel synthesis, dispensing solid sodium tert-butoxide (NaOtBu) into 96 wells is prone to error due to its hygroscopicity. Instead, we use a standardized solution of Lithium hexamethyldisilazide (LHMDS) in THF/Toluene, which acts as a soluble, strong base capable of both neutralizing the HCl salt and driving the catalytic cycle.

Step-by-Step Methodology:

  • Preparation: Dispense diverse aryl halides (0.10 mmol, 1.0 eq) into a 96-well glass-lined block.

  • Catalyst Loading: Add RuPhos Pd G3 (0.005 mmol, 5 mol%) as a solution in anhydrous Toluene (0.4 mL) to each well.

  • Amine Addition: Add 3-(1-Methoxyethyl)azetidine HCl (0.12 mmol, 1.2 eq) as a slurry/solution in anhydrous THF (0.2 mL).

  • Base Dispense (Critical Step): Under an inert nitrogen atmosphere, dispense LHMDS (1.0 M in THF, 0.25 mmol, 2.5 eq). The excess base accounts for the neutralization of the HCl salt (1.0 eq) and the cross-coupling requirement (1.5 eq).

  • Reaction: Seal the block and heat at 85°C for 12 hours under agitation.

  • Self-Validating Workup: Cool to room temperature. Quench with a drop of methanol. Pass the crude mixture through a 96-well Solid Phase Extraction (SPE) plate loaded with SiliaPrep™ Thiol (to scavenge Palladium) and SCX (Strong Cation Exchange) resin.

  • Elution & QC: Wash the SCX resin with MeOH (discard, removes neutral impurities and unreacted aryl halides), then elute the basic azetidine product using 2M NH₃ in MeOH. This "catch-and-release" mechanism is a self-validating purification step; only basic amines will be eluted. Confirm purity via LC-MS.

References

  • NIH/PMC. "Development of novel M1 antagonist scaffolds through the continued optimization of the MLPCN probe ML012".[Link]

  • LMU Munich. "Stereoselective functionalization of azetidines".[Link]

Sources

Method

Application Note: N-Protection Strategies for the Synthesis and Functionalization of Azetidine Rings

Prepared by: Senior Application Scientist Target Audience: Researchers, scientists, and drug development professionals Introduction: The Thermodynamic Challenge of Azetidines The azetidine ring system is a highly valuabl...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist Target Audience: Researchers, scientists, and drug development professionals

Introduction: The Thermodynamic Challenge of Azetidines

The azetidine ring system is a highly valuable four-membered nitrogen heterocycle found extensively in natural products (e.g., penaresidins) and modern pharmaceuticals[1][2]. However, synthesizing this scaffold is notoriously difficult. The inherent ring strain of the azetidine core is approximately 26 kcal/mol, making ring closure a thermodynamically uphill process compared to the formation of five- or six-membered rings[1][2].

In my experience optimizing azaheterocycle workflows, the primary failure mode in azetidine synthesis is the competition between intramolecular cyclization and intermolecular oligomerization[3][4]. To overcome this, the strategic selection of an N-protecting group is critical. N-protection is not merely a defensive measure against side reactions; it is a thermodynamic and kinetic enabler that modulates the nucleophilicity of the nitrogen atom and pre-organizes the acyclic precursor for successful cyclization[3][4].

Mechanistic Rationale for N-Protection (Causality & Design)

Selecting the correct N-protecting group dictates the success of the cyclization event. The causality behind these experimental choices relies on three fundamental principles:

  • Modulation of Nucleophilicity: A free amine is highly nucleophilic, which often leads to intermolecular displacement and polymerization. Strongly electron-withdrawing groups, such as N-Tosyl (Ts) or N-Mesyl (Ms) , reduce the lone pair's availability. However, they simultaneously increase the acidity of the N-H proton. This allows mild bases to generate a sulfonamide anion, which acts as an excellent internal nucleophile for displacement while remaining a poor external nucleophile[5].

  • Steric Pre-organization (Thorpe-Ingold Effect): Bulky protecting groups like N-Benzhydryl (CHPh₂) introduce significant steric hindrance. This bulk restricts the conformational freedom of the acyclic precursor, forcing the reactive termini into close proximity and accelerating the rate of intramolecular ring closure[6][7].

  • Ring Stabilization: Once formed, the strained azetidine ring is highly susceptible to nucleophilic attack and premature ring-opening. Electron-withdrawing groups (Ts, Boc) stabilize the ring against these degradation pathways during subsequent purification steps[3][4].

Quantitative Comparison of Synthesis Methodologies

The table below summarizes field-proven methodologies for azetidine synthesis, highlighting the relationship between the chosen N-protecting group, the reaction conditions, and the resulting yields.

Synthesis MethodologyN-Protecting GroupAcyclic SubstrateReagents & ConditionsTypical YieldRef
Intramolecular Cyclization N-Tosyl (Ts) -Amino alcoholTsCl, KOH, THF (Reflux)~75%[5]
Base-Mediated Ring Contraction N-Tosyl (Ts) -Bromo pyrrolidinoneMeONa, MeCN (80 °C, 2 h)~90%[8]
Photochemical [2+2] Cycloaddition N-Tosyl (Ts)Imine + AlkeneUV Irradiation~81%[6]
Asymmetric Alkylation N-BocHydrazone derivativetBuLi, Electrophile, THF50–74%[9]

Experimental Protocols

The following protocols are designed as self-validating systems. By adhering to the specified checkpoints, researchers can ensure the integrity of the reaction at each critical phase.

Protocol 1: Synthesis of N-Tosyl Azetidines via Intramolecular Cyclization

This protocol utilizes a one-pot activation and cyclization of -amino alcohols, leveraging the acidity of the N-tosyl intermediate[5].

Reagents: -Amino alcohol (1.0 equiv), p-Toluenesulfonyl chloride (TsCl, 2.2 equiv), Potassium Hydroxide (KOH, excess, finely powdered), anhydrous Tetrahydrofuran (THF).

Step-by-Step Methodology:

  • Activation: Dissolve the -amino alcohol in anhydrous THF (0.2 M concentration) under an inert argon atmosphere. Add TsCl (2.2 equiv) to the solution.

  • Base Addition: Slowly add finely powdered KOH (5.0 equiv) to the stirring mixture at room temperature. The excess base serves a dual purpose: it facilitates the O-tosylation of the alcohol (creating the leaving group) and deprotonates the newly formed N-tosyl amide.

  • Cyclization: Heat the reaction mixture to reflux. Monitor the reaction via TLC (typically Hexanes/EtOAc 7:3). The highly polar -amino alcohol spot will disappear, replaced by a non-polar N-tosyl azetidine spot.

  • Workup: Once complete (typically 4-6 hours), cool the mixture to room temperature, filter through a pad of Celite to remove insoluble potassium salts, and concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography on silica gel.

Self-Validation Checkpoint: Confirm product formation via NMR. The successful formation of the azetidine ring is characterized by a distinct upfield shift of the ring protons (typically appearing between 3.5–4.5 ppm) due to strain-induced shielding, distinguishing it from the acyclic precursor.

SN2_Cyclization A γ-Amino Alcohol B N,O-Ditosylated Intermediate A->B TsCl, KOH C Sulfonamide Anion B->C Deprotonation D N-Tosyl Azetidine C->D Intramolecular SN2

Caption: Workflow of TsCl/KOH-mediated intramolecular SN2 cyclization for N-tosyl azetidine synthesis.

Protocol 2: Synthesis of N-Sulfonylazetidines via Ring Contraction

This alternative protocol bypasses the traditional acyclic precursor by utilizing a robust ring contraction of -bromo N-sulfonylpyrrolidinones[8].

Reagents: -Bromo N-tosylpyrrolidinone (1.0 equiv), Sodium Methoxide (MeONa, 1.5 equiv), anhydrous Acetonitrile (MeCN).

Step-by-Step Methodology:

  • Preparation: Dissolve the -bromo N-tosylpyrrolidinone in anhydrous MeCN to achieve a 0.2 M solution.

  • Nucleophilic Addition: Add MeONa (1.5 equiv) in one portion. The methoxide attacks the carbonyl carbon, initiating the cleavage of the C-N bond to form a transient acyclic intermediate.

  • Ring Contraction: Heat the reaction mixture to 80 °C for 2 hours. The liberated sulfonamide anion rapidly displaces the adjacent -bromide in an intramolecular fashion, yielding the contracted four-membered ring.

  • Isolation: Quench the reaction with saturated aqueous and extract with ethyl acetate (3x). Dry the combined organic layers over , filter, and concentrate.

Self-Validation Checkpoint: The reaction is highly efficient. Crude NMR should show conversion. Look for the disappearance of the -proton signal adjacent to the bromide and the emergence of the highly strained azetidine multiplet signals.

Ring_Contraction A α-Bromo N-Tosyl- pyrrolidinone B Nucleophilic Attack (MeONa) A->B MeONa / MeCN C Ring-Opened Intermediate B->C C-N Cleavage D N-Tosyl Azetidine C->D Contraction

Caption: Mechanistic pathway of base-mediated ring contraction of α-bromo N-sulfonylpyrrolidinones.

Conclusion

The successful synthesis of the highly strained azetidine ring is fundamentally dependent on the correct application of N-protection strategies. By utilizing electron-withdrawing groups like N-Tosyl to modulate nucleophilicity and drive intramolecular pathways, or by leveraging ring-contraction methodologies, researchers can reliably access these valuable azaheterocycles with high yields and excellent stereocontrol.

References

  • PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES Source: clockss.org URL:[1]

  • Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle Source: rsc.org URL:[2]

  • Technical Support Center: Azetidine Synthesis Protocols Source: benchchem.com URL:[3]

  • Stereoselective synthesis of activated 2-arylazetidines via imino-aldol reaction Source: rsc.org URL:[5]

  • Robust Synthesis of N-Sulfonylazetidine Building Blocks via Ring Contraction of α-Bromo N-Sulfonylpyrrolidinones Source: acs.org URL:[8]

  • Asymmetric Synthesis of 2-Substituted Azetidin-3-ones via Metalated SAMP/RAMP Hydrazones Source: acs.org URL:[9]

  • Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes Source: beilstein-journals.org URL:[6]

  • Technical Support Center: Azetidine Synthesis Protocols (Comparison Data) Source: benchchem.com URL:[4]

  • 1-(2-Phenylethyl)azetidine-2-carboxylic acid Source: benchchem.com URL:[10]

  • PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES (Part II) Source: clockss.org URL:[7]

Sources

Application

Application Note: High-Purity Isolation of Azetidine Hydrochloride Salts via Optimized Recrystallization

An Application Note and Protocol from the Office of the Senior Application Scientist Abstract & Introduction Azetidine and its derivatives are pivotal structural motifs in modern medicinal chemistry, forming the core of...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol from the Office of the Senior Application Scientist

Abstract & Introduction

Azetidine and its derivatives are pivotal structural motifs in modern medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3] The hydrochloride salt form of these small, strained heterocycles is frequently preferred during synthesis and early-stage development due to enhanced chemical stability, improved handling characteristics, and favorable crystalline properties compared to the freebase.[3] However, crude synthetic preparations of azetidine hydrochloride salts are often contaminated with residual starting materials, by-products, and inorganic impurities that can interfere with downstream applications and biological assays.

Recrystallization is a powerful, cost-effective, and scalable purification technique that exploits differences in solubility between the desired compound and its impurities in a given solvent system.[4][5] This application note provides a comprehensive guide to the principles and practice of recrystallizing azetidine hydrochloride salts. It moves beyond a simple list of steps to explain the underlying causality of the process, enabling researchers to rationally design and troubleshoot purification protocols for novel azetidine derivatives.

The Principle of Recrystallization: A Thermodynamic Perspective

Recrystallization is fundamentally a process of solid-state purification governed by thermodynamic principles of solubility.[4] The ideal solvent for recrystallization will exhibit high solubility for the target compound at an elevated temperature and significantly lower solubility at reduced temperatures. Impurities, conversely, should either be highly soluble at all temperatures (remaining in the mother liquor) or sparingly soluble at all temperatures (removed via hot filtration).

The process hinges on creating a supersaturated solution from which the pure compound will preferentially crystallize upon cooling, leaving impurities behind in the solution.[5] The slow, ordered formation of a crystal lattice is a selective process that tends to exclude molecules that do not fit perfectly, resulting in a significant increase in purity.

Critical Parameter: Solvent System Selection

The choice of solvent is the most critical factor in a successful recrystallization. Azetidine hydrochloride is a salt, making it highly polar and generally soluble in polar protic solvents like water and lower alcohols (methanol, ethanol, isopropanol).[1][6][7] It is typically insoluble in non-polar solvents like hexanes or toluene. Therefore, purification is often achieved using a single polar solvent or, more powerfully, a binary solvent system composed of a "solvent" and an "anti-solvent."

Table 1: Solvent Systems for Azetidine Hydrochloride Recrystallization

Solvent ClassExample SolventRoleBoiling Point (°C)Key Considerations
Alcohols Isopropanol (IPA)Primary Solvent82.5Good balance of solvency at heat and lower solvency when cold. Less hygroscopic than methanol/ethanol.
Ethanol (EtOH)Primary Solvent78.4Excellent solvent when hot, but may retain too much product in solution when cold, potentially lowering yield.
Methanol (MeOH)Primary Solvent64.7High solvency; often used in combination with an anti-solvent to improve yield.[8][9]
Ethers Methyl tert-butyl ether (MTBE)Anti-solvent55.2Miscible with alcohols; excellent for inducing precipitation of the polar salt.[8]
Diethyl etherAnti-solvent34.6Highly effective but very volatile and flammable. Use with caution.[10]
Esters Ethyl Acetate (EtOAc)Anti-solvent77.1Common anti-solvent for precipitating hydrochloride salts from alcohol solutions.[9]
Ketones AcetonePrimary or Anti-solvent56.0Can sometimes be used as the primary solvent for salts, but more commonly as an anti-solvent.[10]
Nitriles Acetonitrile (MeCN)Primary Solvent81.6Effective for some polar salts; has the advantage of being compatible with HPLC analysis.[11]

Expert Insight: A binary system like Isopropanol/MTBE or Ethanol/Ethyl Acetate is often ideal. The crude salt is dissolved in a minimum amount of the hot alcohol ("solvent"), and the ether or ester ("anti-solvent") is added slowly until the solution becomes turbid (the cloud point), indicating the onset of precipitation. This approach provides fine control over the supersaturation level, promoting the growth of large, pure crystals.

Detailed Experimental Protocol

This protocol describes a general and robust method for the purification of a generic crude azetidine hydrochloride salt.

Safety Precautions: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Azetidine hydrochloride salts are often hygroscopic and irritants.[3][6][7]

Materials:

  • Crude Azetidine Hydrochloride (1.0 g, 1.0 eq)

  • Isopropanol (IPA), anhydrous (approx. 10-20 mL)

  • Methyl tert-butyl ether (MTBE), anhydrous (approx. 20-40 mL)

  • Erlenmeyer flask (50 mL) with a stir bar

  • Condenser

  • Heating mantle or hot plate with oil bath

  • Buchner funnel and filter flask

  • Filter paper

  • Vacuum source

  • Drying oven or vacuum desiccator

Methodology:

  • Dissolution:

    • Place the crude azetidine hydrochloride (1.0 g) and a magnetic stir bar into the 50 mL Erlenmeyer flask.

    • Add a minimal volume of isopropanol (e.g., 5 mL) to the flask.

    • Fit the flask with a condenser to prevent solvent loss.

    • Gently heat the mixture to a near-boil (approx. 75-80 °C) with stirring.

    • Continue to add isopropanol dropwise until the solid has completely dissolved. Causality: Using the absolute minimum amount of hot solvent is crucial for maximizing recovery. The goal is to create a saturated solution at high temperature.[12]

  • Decolorization (Optional):

    • If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon (approx. 1-2% by weight).

    • Re-heat the mixture to a boil for 5-10 minutes.

    • Perform a hot filtration through a fluted filter paper or a Celite® pad to remove the carbon. This step must be done quickly to prevent premature crystallization.

  • Inducing Crystallization:

    • Remove the flask from the heat source and allow it to cool slowly towards room temperature. Uncontrolled, rapid cooling can cause the product to "crash out" as a fine powder, trapping impurities.

    • Once the solution has cooled, begin adding MTBE slowly with continuous stirring.

    • Continue adding MTBE until the solution becomes persistently cloudy (the cloud point).

    • Add a few drops of IPA to redissolve the precipitate and create a clear solution again.

    • Cover the flask and allow it to stand undisturbed at room temperature. Causality: This slow approach allows for the formation of well-ordered, large crystals, which are typically purer.[12] The slow introduction of an anti-solvent systematically reduces the solubility of the salt, providing precise control over crystal nucleation and growth.

  • Maturation of Crystals:

    • For optimal yield, once crystal formation appears complete at room temperature, place the flask in an ice bath (0-4 °C) for at least 1 hour to maximize precipitation. Causality: The solubility of the azetidine salt is at its minimum at lower temperatures, thus maximizing the amount of solid that crystallizes out of the solution.

  • Isolation and Washing:

    • Collect the crystals by vacuum filtration using a Buchner funnel.

    • Wash the collected crystals (the "filter cake") with a small amount of cold MTBE or a cold mixture of IPA/MTBE (e.g., 1:5 v/v). Causality: The wash solvent must be cold to prevent the dissolution of the purified product while still being effective at rinsing away the residual impurity-laden mother liquor.

  • Drying:

    • Press the crystals as dry as possible on the funnel.

    • Transfer the purified crystals to a watch glass and dry under vacuum. Due to the hygroscopic nature of many amine salts, drying in a vacuum oven at a moderate temperature (e.g., 40-50 °C) is recommended to remove residual solvents and absorbed water.[3]

Visualization of the Recrystallization Workflow

Recrystallization_Workflow Figure 1: Azetidine HCl Recrystallization Workflow A 1. Crude Azetidine HCl Salt B 2. Dissolve in Minimum Hot Solvent (e.g., IPA) A->B Add Heat C 3. Crystallization (Slow Cooling + Anti-Solvent Addition) B->C Controlled Cooling D 4. Crystal Maturation (Ice Bath) C->D E 5. Isolate Crystals (Vacuum Filtration) D->E F 6. Wash with Cold Solvent E->F I Mother Liquor (Contains Impurities) E->I Impurities Removed G 7. Dry Under Vacuum F->G H Pure, Dry Azetidine HCl Crystals G->H

Sources

Method

Application Note: Comprehensive Analytical Characterization of 3-(1-Methoxyethyl)azetidine hydrochloride

Document Type: Advanced Analytical Protocol & Application Note Target Audience: Analytical Chemists, Medicinal Chemists, and CMC (Chemistry, Manufacturing, and Controls) Professionals Compound: 3-(1-Methoxyethyl)azetidin...

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Advanced Analytical Protocol & Application Note Target Audience: Analytical Chemists, Medicinal Chemists, and CMC (Chemistry, Manufacturing, and Controls) Professionals Compound: 3-(1-Methoxyethyl)azetidine hydrochloride (CAS: 1781791-41-0)

Executive Summary & Scientific Causality

Azetidines—four-membered nitrogen-containing saturated heterocycles—have emerged as highly valuable conformationally constrained scaffolds in modern drug discovery[1]. They are frequently deployed as bioisosteres for larger rings to improve metabolic stability and modulate physicochemical properties. However, the analytical characterization of 3-(1-Methoxyethyl)azetidine hydrochloride presents a unique convergence of challenges that require a highly deliberate analytical strategy:

  • High Ring Strain: The azetidine ring possesses significant strain energy (~25.4 kcal/mol)[2]. This strain alters the s-character of the C-H bonds within the ring, directly impacting Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants compared to unstrained aliphatic chains.

  • Absence of a UV Chromophore: Unlike aryl-substituted heterocycles, this specific aliphatic azetidine lacks a conjugated pi-system. Consequently, standard High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) is practically blind to it[3]. We must rely on universal detection techniques such as Charged Aerosol Detection (CAD), Evaporative Light Scattering Detection (ELSD), or Mass Spectrometry (MS).

  • Stereochemical Complexity: The 1-methoxyethyl side chain introduces a chiral center. Depending on the synthetic route, the compound may exist as a racemate or an enantioenriched product, necessitating chiral chromatographic methods if enantiomeric excess (ee) must be determined[4].

  • Hygroscopicity of the Salt Form: As a hydrochloride salt of a secondary amine, the compound is highly polar and prone to absorbing atmospheric moisture. This requires rigorous moisture quantification (Karl Fischer) to ensure accurate mass balance during downstream synthetic coupling[5].

The following protocols are designed as self-validating systems , ensuring that every step contains internal checks for accuracy, precision, and system suitability.

Multidimensional Characterization Strategy

To establish the absolute identity and purity of 3-(1-Methoxyethyl)azetidine hydrochloride, we employ an orthogonal testing matrix.

Figure 1: Orthogonal analytical workflow for the complete characterization of aliphatic azetidine salts.

Detailed Experimental Protocols

Protocol A: Structural Elucidation via High-Resolution NMR

Because the hydrochloride salt alters the electron density around the nitrogen, the chemical shifts of the adjacent ring protons (C2 and C4) will be highly sensitive to the solvent and concentration.

Causality Check: We utilize DMSO- d6​ over CDCl 3​ because the highly polar HCl salt is generally insoluble in non-polar halogenated solvents. DMSO- d6​ also allows for the observation of the exchangeable amine protons ( NH2+​ ) which typically appear as a broad singlet between 8.5–9.5 ppm[5].

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 15–20 mg of the compound. Dissolve completely in 0.6 mL of anhydrous DMSO- d6​ (containing 0.03% v/v TMS as an internal standard).

  • Instrument Setup: Use a 400 MHz or 600 MHz NMR spectrometer. Ensure the probe is tuned and matched to the exact sample to account for the high ionic strength of the salt solution.

  • Acquisition (1D):

    • 1 H NMR: 16–32 scans, relaxation delay (D1) of 2.0 s.

    • 13 C NMR: Minimum 512 scans, D1 of 2.0 s, with proton decoupling.

  • Acquisition (2D): Run 1 H- 1 H COSY and 1 H- 13 C HSQC to unambiguously differentiate the azetidine ring protons (which exhibit complex multiplet splitting due to ring strain and diastereotopic environments) from the methoxyethyl side chain.

  • Self-Validation: The integration of the methoxy singlet (~3.2 ppm) must integrate to exactly 3.0 protons relative to the single methine proton of the azetidine ring (C3 position).

Protocol B: LC-CAD Method for Chemical Purity

Since 3-(1-Methoxyethyl)azetidine lacks a UV chromophore, UV detection at 210 nm will suffer from severe baseline drift due to mobile phase absorbance, and 254 nm will yield no signal[1]. We employ Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with Charged Aerosol Detection (CAD).

Causality Check: Reversed-Phase (RP) C18 columns struggle to retain small, highly polar aliphatic amine salts. HILIC leverages the polarity of the salt, providing excellent retention and peak shape. CAD provides a near-universal, mass-proportional response for non-volatile analytes, making it ideal for this compound[3].

MethodDev Start Start: Aliphatic Amine Salt Q1 UV Chromophore Present? Start->Q1 NoUV No Q1->NoUV Det Detector: CAD or MS NoUV->Det Q2 LogP < 0? (Highly Polar) Det->Q2 YesPolar Yes Q2->YesPolar Col Column: HILIC Amide/Silica YesPolar->Col Opt Mobile Phase: Ammonium Formate (Volatile Buffer) Col->Opt

Figure 2: Decision tree justifying the selection of HILIC-CAD for aliphatic azetidine salts.

Step-by-Step Methodology:

  • Column Selection: Waters BEH Amide (100 x 2.1 mm, 1.7 µm) or equivalent.

  • Mobile Phase Preparation:

    • Mobile Phase A: 10 mM Ammonium Formate in Water, pH adjusted to 3.0 with Formic Acid (ensures the amine is fully ionized and the CAD detector is not contaminated with non-volatile salts).

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • 0–1 min: 95% B

    • 1–6 min: Linear gradient to 60% B

    • 6–8 min: Hold at 60% B

    • 8–8.1 min: Return to 95% B

    • 8.1–12 min: Re-equilibration.

  • Detector Settings (CAD): Evaporator temperature set to 35 °C. Data collection rate at 10 Hz.

  • Sample Preparation: Dissolve 1.0 mg/mL of the sample in 80:20 Acetonitrile:Water. (High organic content is required to prevent peak distortion in HILIC).

  • Self-Validation (System Suitability): Inject a known standard. The theoretical plate count (N) must be >5000, and the tailing factor (Tf) must be between 0.8 and 1.5. A blank injection must show no carryover >0.1%.

Protocol C: Karl Fischer Coulometric Titration

Causality Check: The hydrochloride salt of azetidines can form hydrates or absorb surface moisture. Water content directly skews the apparent purity and molecular weight calculations for stoichiometric reactions[5]. Coulometric KF is chosen over volumetric due to the small sample sizes typically available in early-stage development and its high sensitivity for moisture levels <1%.

Step-by-Step Methodology:

  • System Prep: Fill the titration cell with a commercial coulometric KF reagent (e.g., Hydranal-Coulomat AG). Drift must stabilize below 10 µ g/min before analysis.

  • Sample Addition: Quickly weigh ~50 mg of the azetidine salt into a dry syringe. Inject into the cell, ensuring no atmospheric exposure.

  • Validation: Run a 1% water standard before and after the sample sequence. Recovery must be 97.0% - 103.0%.

Quantitative Data Summaries

The following tables summarize the expected analytical outputs and method parameters for cross-validation purposes.

Table 1: Expected 1 H NMR Spectral Assignments (in DMSO- d6​ )

Note: Exact shifts may vary slightly based on concentration and exact pH of the microenvironment.

Proton EnvironmentExpected Chemical Shift (ppm)MultiplicityIntegrationStructural Assignment
Amine Salt ( NH2+​ )8.80 – 9.50Broad Singlet2HAzetidine Nitrogen
Azetidine Ring (C2, C4)3.70 – 4.10Complex Multiplets4HRing CH2​ adjacent to N
Methoxy Group ( −OCH3​ )3.25Singlet3HSide-chain ether
Azetidine Ring (C3)2.80 – 3.10Multiplet1HRing methine
Side-chain Methine3.40 – 3.60Multiplet1H CH adjacent to ether
Side-chain Methyl1.05 – 1.15Doublet ( J≈6.5 Hz)3HTerminal CH3​
Table 2: LC-CAD Method Validation Parameters
ParameterSpecification / Acceptance CriteriaRationale
Linearity Range 0.05 mg/mL to 1.5 mg/mL ( R2>0.995 )CAD response is non-linear at extremes; requires log-log transformation or quadratic fitting.
Limit of Quantitation (LOQ) ≤0.05% area relative to main peakEnsures detection of trace synthetic impurities.
Precision (%RSD) ≤2.0% (for 6 replicate injections)Validates the reproducibility of the HILIC retention mechanism.
Robustness Stable across ±2∘ C column temp, ±2% organicProves method reliability for routine CMC quality control.

References

  • Huang, T., et al. Azetidine amino acid biosynthesis by non-heme iron-dependent enzymes. National Institutes of Health (NIH) / PMC.[Link]

  • Lowe, J. T., et al. Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. National Institutes of Health (NIH) / PMC.[Link]

  • RSC Frontiers. Structurally divergent reactivity of 2,2-disubstituted azetidines – mechanistic insights and stereochemical implications. Royal Society of Chemistry.[Link]

  • RSC Advances. Recent advances in synthetic facets of immensely reactive azetidines. Royal Society of Chemistry.[Link]

Sources

Application

Application Note: 3-(1-Methoxyethyl)azetidine Hydrochloride as an sp³-Rich Building Block in Medicinal Chemistry

Executive Summary & Strategic Rationale In modern drug discovery, escaping "flatland" by increasing the fraction of sp³-hybridized carbons (Fsp³) is a validated strategy to improve the clinical success rates of pharmaceu...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

In modern drug discovery, escaping "flatland" by increasing the fraction of sp³-hybridized carbons (Fsp³) is a validated strategy to improve the clinical success rates of pharmaceutical candidates[1]. Azetidines—four-membered, nitrogen-containing heterocycles—have emerged as privileged scaffolds to achieve this three-dimensionality[2]. They offer a unique combination of high ring strain, sp³-rich character, and conformational rigidity, making them excellent bioisosteres for larger saturated rings like piperidine and pyrrolidine[2].

Crucially, azetidines are metabolically robust and resist the physiological oxidation pathways that commonly degrade traditional planar heterocycles[3]. The specific building block 3-(1-Methoxyethyl)azetidine hydrochloride introduces a highly functionalized side chain at the 3-position, providing medicinal chemists with a versatile handle to fine-tune lipophilicity, solubility, and receptor binding affinity.

Physicochemical Profiling & Structural Causality

When designing bioactive molecules, the choice of appendage on the azetidine core dictates the molecule's pharmacokinetic profile. The 3-(1-methoxyethyl) variant is engineered with specific causal benefits:

  • The Methoxyethyl Group: The ether oxygen acts as a flexible hydrogen-bond acceptor, which can engage with target binding pockets without incurring the heavy lipophilic penalty of a pure alkyl chain or the permeability-limiting hydrogen-bond donor penalty of a free hydroxyl group.

  • The Hydrochloride Salt Form: Free azetidines of low molecular weight are often volatile liquids that are prone to oxidative degradation and difficult to handle. Supplying this building block as an HCl salt ensures it is a bench-stable, easily weighable solid, which is critical for maintaining precise stoichiometry in high-throughput parallel synthesis.

Quantitative Data Summary
PropertyValueImplication for Drug Design
CAS Number 1781791-41-0Unique identifier for procurement and registry.
Molecular Formula C₆H₁₄ClNORepresents the stable hydrochloride salt form.
Molecular Weight ~151.63 g/mol Low molecular weight allows for fragment-based design.
Physical State SolidEnables precise weighing and long-term storage stability.
Fsp³ Character 1.0 (Free base)Maximal 3D character; improves aqueous solubility[1].
Key Functionality Secondary Amine, EtherDual-action: Nucleophilic handle and H-bond acceptor.

Experimental Protocols: Derivatization Strategies

As a Senior Application Scientist, I emphasize that successful incorporation of azetidine HCl salts requires careful attention to base stoichiometry. The protocols below are designed as self-validating systems, incorporating in-process controls to ensure reproducible functionalization.

Protocol A: General Procedure for Amide Bond Formation

Causality: HATU is selected as the coupling agent due to its high efficiency in coupling sterically hindered secondary amines. N,N-Diisopropylethylamine (DIPEA) is required in a minimum of 3.0 equivalents: one to deprotonate the carboxylic acid, one to activate the HATU complex, and crucially, one to liberate the azetidine free base from its hydrochloride salt.

Step-by-Step Methodology:

  • Activation: In an oven-dried 20 mL scintillation vial, dissolve the target carboxylic acid (1.0 equiv) and HATU (1.2 equiv) in anhydrous DMF to achieve a 0.2 M concentration.

  • Ester Formation: Add DIPEA (1.5 equiv) to the solution. Stir at room temperature for 10 minutes to ensure complete formation of the active OAt ester intermediate.

  • Amine Introduction: Add 3-(1-Methoxyethyl)azetidine hydrochloride (1.1 equiv) followed immediately by an additional portion of DIPEA (1.5 equiv). Critical Step: This second base addition neutralizes the HCl salt, generating the nucleophilic free amine in situ.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 2–4 hours. Monitor completion via LC-MS. A successful reaction is self-validated by the disappearance of the active ester mass and the appearance of the azetidine amide [M+H]⁺ peak.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃ (5 mL). Extract the aqueous layer with EtOAc (3 × 10 mL). Wash the combined organic layers with 5% aqueous LiCl (3 × 10 mL) to effectively partition and remove the DMF solvent.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude residue via flash column chromatography (Silica gel, gradient of DCM/MeOH) to yield the pure amide.

Protocol B: Nucleophilic Aromatic Substitution (SNAr)

Causality: Azetidines are less nucleophilic than unhindered primary amines due to their secondary nature and inherent ring strain. Therefore, SNAr reactions with heteroaryl halides (e.g., chloropyrimidines) require polar aprotic solvents (DMSO) and elevated temperatures to overcome the activation energy barrier.

Step-by-Step Methodology:

  • Preparation: In a microwave-safe vial, combine the heteroaryl halide (1.0 equiv) and 3-(1-Methoxyethyl)azetidine hydrochloride (1.2 equiv) in anhydrous DMSO (0.3 M).

  • Base Addition: Add finely powdered anhydrous K₂CO₃ (3.0 equiv). Critical Step: An inorganic base is preferred here to drive the free base generation and neutralize the resulting HX byproduct without competing as a nucleophile at elevated temperatures.

  • Heating: Seal the vial and heat conventionally at 90 °C, or via microwave irradiation at 110 °C for 20 minutes.

  • Monitoring: Check reaction progress by LC-MS after 2 hours. If starting material persists, increase the temperature by 10 °C increments.

  • Workup: Cool the mixture to room temperature and dilute with ice-cold water (10 mL) to precipitate the product. If the product forms a solid, isolate via vacuum filtration. If it remains an oil, extract with EtOAc, wash extensively with brine to remove DMSO, dry over MgSO₄, and concentrate.

Workflow Visualization

The following diagram illustrates the synthetic divergence of 3-(1-Methoxyethyl)azetidine hydrochloride into various medicinally relevant structural motifs.

G A 3-(1-Methoxyethyl)azetidine HCl (Starting Material) B Free Base Generation (DIPEA / K2CO3) A->B Base Addition C Amidation (HATU, R-COOH) B->C Electrophile D SNAr / Cross-Coupling (Ar-X, Base/Pd) B->D Aryl Halide E Reductive Amination (R-CHO, NaBH(OAc)3) B->E Aldehyde

Fig 1: Synthetic workflow for derivatizing 3-(1-Methoxyethyl)azetidine HCl in drug discovery.

References

  • Source: nih.
  • Chemists synthesize an improved building block for medicines - EurekAlert!
  • Product Catalog | Huateng Pharma | Pharmaceutical chemical ...
  • Source: chemrxiv.

Sources

Method

Application Note: Azetidine Ring Formation via Intramolecular Cyclization

Subtitle: Mechanistic Insights, Experimental Protocols, and Optimization Strategies for 4-Membered Nitrogen Heterocycles Introduction & Mechanistic Overview Azetidines are highly sought-after four-membered nitrogen-conta...

Author: BenchChem Technical Support Team. Date: March 2026

Subtitle: Mechanistic Insights, Experimental Protocols, and Optimization Strategies for 4-Membered Nitrogen Heterocycles

Introduction & Mechanistic Overview

Azetidines are highly sought-after four-membered nitrogen-containing heterocycles in modern medicinal chemistry due to their desirable pharmacokinetic properties and ability to act as rigidified bioisosteres for larger rings. However, their synthesis is notoriously challenging. The inherent ring strain of the azetidine core (approximately 25.4 kcal/mol) makes the formation of the four-membered ring thermodynamically and kinetically disfavored compared to five- or six-membered analogs[1].

To contextualize this kinetic hurdle: the first-order rate constant for the cyclization of 3-bromopropylamine is 8 times lower than that of 2-bromoethylamine (forming a 3-membered ring) and a staggering 62,500 times lower than that of 4-bromobutylamine (forming a 5-membered ring)[2]. Consequently, competing intermolecular side reactions (such as oligomerization) will dominate if reaction conditions are not rigorously optimized.

This application note provides a comprehensive, field-proven guide to synthesizing azetidines via intramolecular cyclization, detailing the causality behind experimental design, self-validating step-by-step protocols, and troubleshooting metrics.

Mechanistic Pathways of Intramolecular Cyclization

The selection of a cyclization strategy depends heavily on precursor availability and the desired substitution pattern. We highlight three distinct, highly effective pathways:

Classical Intramolecular Nucleophilic Substitution ( SN​2 )

The most traditional and widely utilized strategy involves the intramolecular SN​2 displacement of a leaving group (halide, mesylate, or tosylate) by a pendant amine[3].

  • Causality & Design: The acyclic precursor must adopt a specific gauche conformation to bring the nucleophilic nitrogen and electrophilic carbon into close proximity. Steric hindrance or poor leaving group efficiency can severely retard the SN​2 reaction[1]. Employing electron-withdrawing protecting groups (e.g., Tosyl, Boc) on the nitrogen not only prevents oxidative degradation but also leverages the Thorpe-Ingold effect to favor the reactive conformation.

Photochemical Norrish-Yang Cyclization

For highly substituted or 3-hydroxyazetidines, photochemically induced intramolecular cyclization is a powerful alternative. Irradiation of N-alkyl- α -amino ketones produces excited diradicals that evolve through a 1,5-hydrogen shift followed by ring closure[2].

  • Causality & Design: Batch photochemistry often suffers from poor light penetration and over-irradiation. Transitioning this to a continuous flow photochemical reactor ensures uniform photon flux, short residence times, and high reproducibility, enabling multi-gram scale synthesis[4].

Palladium(II)-Catalyzed C(sp3)−H Amination

Recent advances have enabled the synthesis of functionalized azetidines via Pd(II)-catalyzed intramolecular γ−C(sp3)−H amination from unactivated aliphatic amines.

  • Causality & Design: This pathway utilizes an oxidant (e.g., benziodoxole tosylate) to promote reductive elimination at an alkyl-Pd(IV) intermediate. Dissociative ionization generates an octahedral Pd(IV) species that undergoes displacement to form the azetidine ring, showing excellent functional group tolerance[5].

Azetidine_Synthesis Start Azetidine Precursor Selection Node_SN2 1,3-Haloamines / Mesylates Start->Node_SN2 Node_Photo N-Alkyl-α-Amino Ketones Start->Node_Photo Node_Pd Aliphatic Amines Start->Node_Pd Action_SN2 Base-Mediated S_N2 Cyclization (e.g., Cs2CO3, DMF) Node_SN2->Action_SN2 Intramolecular Substitution Action_Photo Norrish-Yang Photocyclization (UV Flow Reactor) Node_Photo->Action_Photo 1,5-diradical shift Action_Pd Pd(II) C(sp3)-H Amination (AgOAc, Oxidant) Node_Pd->Action_Pd C-H Activation Product_SN2 Substituted Azetidines (High Stereocontrol) Action_SN2->Product_SN2 Product_Photo 3-Hydroxyazetidines (Multi-gram Flow Scale) Action_Photo->Product_Photo Product_Pd Functionalized Azetidines (Late-Stage) Action_Pd->Product_Pd

Logical workflow for selecting azetidine intramolecular cyclization strategies based on precursors.

Experimental Protocols

The following protocols are designed as self-validating systems. They incorporate specific Quality Control (QC) checkpoints to ensure reaction fidelity before proceeding to subsequent steps.

Protocol A: Base-Mediated SN​2 Cyclization of 1,3-Haloamines

This protocol details the cyclization of highly substituted malonic ester intermediates using 1,2-dibromoethane and a mild base, a method proven to yield up to 99% of the azetidine ring[6].

Materials:

  • Dimethyl (S)-(10-methyl)benzylaminomalonate (1.0 equiv)

  • 1,2-dibromoethane (1.5 equiv)

  • Cesium carbonate ( Cs2​CO3​ ) (2.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Methodology:

  • Preparation: In an oven-dried, argon-purged round-bottom flask, dissolve the aminomalonate precursor (10 mmol) in 50 mL of anhydrous DMF.

  • Base Addition: Add Cs2​CO3​ (20 mmol) in one portion.

    • Causality: Cs2​CO3​ provides efficient deprotonation, while the large, soft cesium cation minimizes tight ion-pairing, significantly enhancing the nucleophilicity of the nitrogen atom.

  • Electrophile Addition: Slowly add 1,2-dibromoethane (15 mmol) dropwise via syringe to prevent localized concentration spikes that lead to intermolecular dimerization.

  • Heating & Cyclization: Stir the reaction mixture at 60 °C for 12 hours.

  • QC Checkpoint 1 (In-Process Validation): Monitor via TLC (Hexanes/EtOAc 3:1). The disappearance of the primary amine spot (ninhydrin active, strong purple) and the appearance of a higher Rf​ tertiary amine spot validates the first alkylation and subsequent cyclization.

  • Workup: Cool to room temperature, dilute with H2​O (100 mL), and extract with EtOAc (3 x 50 mL). Wash the combined organic layers with brine (5 x 50 mL) to remove residual DMF.

  • QC Checkpoint 2 (Product Validation): Dry over Na2​SO4​ , concentrate, and analyze via 1H -NMR. The diagnostic azetidine ring protons typically appear as distinct multiplets between 3.0–4.5 ppm. The absence of acyclic methylene signals confirms complete ring closure.

Protocol B: Continuous Flow Photochemical Norrish-Yang Cyclization

This protocol enables the scalable synthesis of 3-hydroxyazetidines with high reproducibility, avoiding the thermal degradation common in batch photochemistry.

Materials:

  • N-alkyl- α -amino ketone precursor

  • HPLC-grade Acetonitrile (MeCN)

  • Vapourtec E-series flow system (or equivalent) with a UV-150 photochemical reactor (365 nm medium pressure mercury lamp).

Step-by-Step Methodology:

  • Solution Preparation: Prepare a 0.15 M solution of the starting material in MeCN. Degas the solution by sparging with argon for 15 minutes.

    • Causality: Degassing prevents triplet state quenching by dissolved oxygen, which would severely diminish the quantum yield of the diradical formation.

  • Reactor Priming: Prime the flow reactor with pure MeCN at a flow rate of 1.0 mL/min. Set the reactor temperature to 18–25 °C.

    • Causality: Maintaining ambient temperature prevents the thermal decomposition of the highly strained azetidine photoproduct.

  • Continuous Processing: Switch the inlet valve to the precursor solution. Process at a flow rate of 1.0 mL/min, corresponding to a residence time of exactly 10 minutes in the irradiated zone.

  • Collection & QC Checkpoint 1: Collect the output stream. Perform an immediate flow-IR or at-line NMR analysis. The disappearance of the ketone carbonyl stretch (~1710 cm−1 ) validates the conversion.

  • Isolation: Concentrate the collected solution under reduced pressure. Purify via flash chromatography to yield the syn-3-hydroxyazetidine.

Troubleshooting & Quantitative Optimization

Due to the high ring strain, azetidine synthesis is prone to specific failure modes, primarily oligomerization or retro-cleavage. The table below summarizes quantitative optimization parameters to mitigate these issues.

VariableObservation / ImpactOptimal ConditionCausality
Precursor Concentration High concentrations (>0.5 M) lead to intermolecular SN​2 reactions (dimerization/oligomerization).0.05 M – 0.15 MHigh dilution favors intramolecular kinetics over intermolecular collisions.
Leaving Group Chlorides yield <20% cyclization; Mesylates/Bromides yield 70-95%.Bromide, Iodide, or MesylateSuperior leaving group ability accelerates the rate-determining SN​2 step, outcompeting side reactions.
Base Selection Weak bases ( K2​CO3​ ) leave unreacted starting material; Strong nucleophilic bases (NaOH) cause hydrolysis. Cs2​CO3​ or t -BuOKNon-nucleophilic, strong bases ensure complete deprotonation without attacking the electrophilic center.
Photochemical Temp >40 °C leads to secondary ring-opening and degradation of the azetidine core.18 °C – 25 °CKinetic trapping of the photoproduct; azetidines are thermally sensitive under intense UV irradiation.

References

  • [5] Mughal, H.; Szostak, M. Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing (2021). 5

  • [3] Methods for the synthesis of azetidines. ResearchGate. 3

  • [2] Couty, F. Product Subclass 6: Azetidines. Thieme Connect.2

  • [1] Technical Support Center: Azetidine Synthesis Protocols. Benchchem. 1

  • [6] Efficient Route to (S)-Azetidine-2-carboxylic Acid. Taylor & Francis. 6

  • [4] Ruggeri, M. et al. Azetidine ring formation via the Yang reaction. ResearchGate. 4

  • Photochemical Flow Synthesis of 3‐Hydroxyazetidines. Durham University / ChemPhotoChem (2019).

Sources

Application

Application Note: 3-(1-Methoxyethyl)azetidine HCl in Central Nervous System (CNS) Drug Development

Executive Summary The development of therapeutics for the Central Nervous System (CNS) is disproportionately hindered by the challenge of achieving adequate Blood-Brain Barrier (BBB) penetration while maintaining target...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of therapeutics for the Central Nervous System (CNS) is disproportionately hindered by the challenge of achieving adequate Blood-Brain Barrier (BBB) penetration while maintaining target affinity and metabolic stability. In recent years, the four-membered azetidine ring has emerged as a privileged scaffold in medicinal chemistry[1]. Specifically, 3-(1-Methoxyethyl)azetidine hydrochloride (CAS: 1781791-41-0) serves as a highly specialized, multifunctional building block. By acting as a conformationally restricted bioisostere for larger heterocycles (like piperidines and pyrrolidines), it simultaneously lowers lipophilicity, modulates amine basicity, and introduces a precise hydrogen-bond acceptor vector[2][3][4].

This technical guide provides drug development professionals with the mechanistic rationale, comparative data, and validated protocols for integrating 3-(1-Methoxyethyl)azetidine HCl into CNS lead optimization workflows.

Mechanistic Rationale: Why 3-(1-Methoxyethyl)azetidine?

Bioisosteric Replacement and Scaffold Hopping

Azetidines are frequently deployed as bioisosteric replacements for morpholines, piperazines, and pyrrolidines[5]. The inherent ring strain of the azetidine core imposes a rigid, well-defined geometry that enhances target selectivity by minimizing the entropic penalty upon binding[6].

When the 3-position is substituted with a 1-methoxyethyl group, the molecule gains a critical pharmacophoric feature: an oxygen atom capable of acting as a hydrogen-bond acceptor. The branching at the 1-position of the ethyl linker provides a specific steric vector that can occupy distinct hydrophobic sub-pockets in CNS targets (such as GPCRs or neurotransmitter transporters)[1].

Optimizing BBB Permeability via pKa and LogD Modulation

To cross the BBB, a molecule must balance passive permeability with evasion of active efflux transporters, primarily P-glycoprotein (P-gp)[7]. Highly basic amines (pKa > 10) are predominantly ionized at physiological pH (7.4), which drastically limits passive lipid diffusion.

The incorporation of the electron-withdrawing methoxy group exerts an inductive effect through the carbon framework, subtly lowering the pKa of the azetidine nitrogen compared to unsubstituted aliphatic amines[8]. This pKa modulation increases the fraction of the neutral, un-ionized species at pH 7.4, directly enhancing passive BBB permeability[8][9]. Furthermore, replacing larger rings with azetidines generally reduces the partition coefficient (LogD), which correlates with a lower likelihood of P-gp substrate liability (efflux ratio) and reduced hERG channel toxicity[10][11].

G A 3-(1-Methoxyethyl)azetidine B Azetidine Core (Ring Strain & Rigidity) A->B C Methoxyethyl Motif (Inductive Effect & H-Bond) A->C D Reduced Lipophilicity (Lower LogD) B->D E pKa Modulation (Increased Neutral Fraction) C->E F Enhanced Passive BBB Permeability D->F E->F G Lower P-gp Efflux Ratio E->G F->G

Mechanistic pathway of 3-(1-Methoxyethyl)azetidine in optimizing CNS drug profiles.

Comparative Physicochemical Data

To illustrate the structural advantage of 3-(1-Methoxyethyl)azetidine, Table 1 summarizes the theoretical physicochemical shifts when replacing standard saturated nitrogen heterocycles with this specific moiety.

Table 1: Comparative Physicochemical Properties of Common CNS Amine Scaffolds

ScaffoldApprox. pKaRelative Lipophilicity (LogP)H-Bond AcceptorsSteric Bulk / MWBBB Permeability Potential
Piperidine ~11.2High0High (85 g/mol )Moderate (High basicity limits passive diffusion)
Pyrrolidine ~11.3Moderate0Moderate (71 g/mol )Moderate
Azetidine ~10.4Low0Low (57 g/mol )Good (Lower LogP, but still highly basic)
3-(1-Methoxyethyl)azetidine ~9.2 - 9.6 Low-Moderate 1 (Ether Oxygen) Moderate (115 g/mol ) Excellent (Optimized pKa, balanced LogD)

Note: The use of the Hydrochloride (HCl) salt form of 3-(1-Methoxyethyl)azetidine (MW: ~151.6 g/mol ) ensures benchtop stability, prevents degradation via atmospheric oxidation, and allows for precise stoichiometric weighing during synthesis[12].

Experimental Protocols

Synthetic Integration: Buchwald-Hartwig Cross-Coupling

Because 3-(1-Methoxyethyl)azetidine is supplied as an HCl salt, synthetic protocols must account for the in situ liberation of the free amine. The following protocol describes the palladium-catalyzed C-N cross-coupling of the azetidine to an aryl halide core, a common step in generating CNS-active small molecules.

Causality & Design: A strong, non-nucleophilic base (e.g., Sodium tert-butoxide or Cesium carbonate) is required in stoichiometric excess. The first equivalent neutralizes the HCl salt to expose the nucleophilic azetidine nitrogen, while the remaining base participates in the catalytic cycle to facilitate reductive elimination.

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask under an inert argon atmosphere, combine the aryl halide core (1.0 eq), 3-(1-Methoxyethyl)azetidine HCl (1.2 eq), and Cs2​CO3​ (3.0 eq).

  • Catalyst Loading: Add Pd2​(dba)3​ (0.05 eq) and a suitable phosphine ligand such as BINAP or RuPhos (0.10 eq).

  • Solvent Addition: Inject anhydrous, degassed Toluene or 1,4-Dioxane (to achieve a 0.1 M concentration) via syringe.

  • Reaction: Seal the flask and heat the mixture to 90–100 °C in an oil bath for 12–18 hours. Monitor the consumption of the aryl halide via LC-MS.

  • Workup: Cool the reaction to room temperature. Dilute with Ethyl Acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product via flash column chromatography (using a Dichloromethane/Methanol gradient) to isolate the N-arylated azetidine derivative.

SynthWorkflow A Aryl Halide Core (Ar-X) E Cross-Coupling (90°C, Dioxane) A->E B 3-(1-Methoxyethyl)azetidine HCl (1.2 eq) B->E C Base (Cs2CO3, 3.0 eq) Liberates Free Amine C->E D Pd Catalyst + Ligand (e.g., RuPhos) D->E F Celite Filtration & Chromatography E->F G Purified CNS Lead (N-Arylated Azetidine) F->G

Synthetic workflow for the incorporation of 3-(1-Methoxyethyl)azetidine HCl via Buchwald-Hartwig amination.

Validation Assay: PAMPA-BBB and Caco-2 Permeability

To validate that the incorporation of the 3-(1-Methoxyethyl)azetidine moiety successfully improved CNS properties, researchers must establish a self-validating assay system.

Causality & Design: The Parallel Artificial Membrane Permeability Assay for the Blood-Brain Barrier (PAMPA-BBB) measures purely passive diffusion[7][8]. However, passive diffusion alone does not guarantee brain exposure if the molecule is rapidly pumped out by P-gp. Therefore, PAMPA-BBB must be paired with a Caco-2 bidirectional assay to calculate the Efflux Ratio (ER)[9]. A compound is considered a viable CNS drug candidate if its PAMPA-BBB Pe​>4.0×10−6 cm/s and its Caco-2 ER is <2.5 [7].

Step-by-Step Methodology:

  • PAMPA-BBB Setup: Coat the filter membrane of a 96-well donor plate with a porcine brain lipid solution (20 mg/mL in dodecane).

  • Compound Application: Dilute the synthesized azetidine compound in PBS (pH 7.4) to a final concentration of 10 µM. Add this solution to the donor wells.

  • Incubation: Add fresh PBS to the acceptor wells. Assemble the sandwich plate and incubate at 37 °C for 4 hours without agitation.

  • Caco-2 Setup (Parallel): Seed Caco-2 cells on polycarbonate filter inserts and culture for 21 days to form a polarized monolayer.

  • Bidirectional Dosing: Add the compound (10 µM) to the apical (A) chamber for A-to-B transport, and to the basolateral (B) chamber for B-to-A transport. Incubate for 2 hours at 37 °C. Self-Validation Control: Include Verapamil as a known P-gp substrate control.

  • Quantification: Extract samples from all donor and acceptor compartments (both PAMPA and Caco-2). Quantify the compound concentration using LC-MS/MS.

  • Data Analysis:

    • Calculate apparent permeability ( Papp​ ) for both directions.

    • Calculate Efflux Ratio: ER=Papp​(B→A)/Papp​(A→B) .

Conclusion

The rational design of CNS therapeutics requires molecular building blocks that can simultaneously satisfy stringent physicochemical constraints and complex biological targets. 3-(1-Methoxyethyl)azetidine HCl offers a sophisticated solution to this multi-parameter optimization problem. By leveraging its unique combination of ring strain, reduced lipophilicity, and precise pKa modulation, medicinal chemists can effectively lower efflux ratios and enhance passive brain penetration without sacrificing target affinity.

References

  • Optimization of Blood Brain Barrier Permeability with Potent and Selective Human Neuronal Nitric Oxide Synthase Inhibitors Having a 2-Aminopyridine Scaffold PubMed Central (PMC)[Link]

  • Examples of azetidine-based bioisosters ResearchGate[Link]

  • Put a ring on it: application of small aliphatic rings in medicinal chemistry PubMed Central (PMC)[Link]

  • Simple, Enantiocontrolled Azetidine Library Synthesis via Strain Release Functionalization of 1-Azabicyclobutanes ChemRxiv[Link]

  • In vitro and In vivo evaluation of 11C-labeled azetidine-carboxylates for imaging monoacylglycerol lipase by PET imaging studies PubMed Central (PMC)[Link]

  • Synthesis, Characterisation, and Assessment of Angular Spirocyclic Azetidines in Drug Discovery Domainex[Link]

Sources

Method

Application Notes and Protocols for the Deprotection of N-Boc-Azetidine Derivatives

Introduction: The Strategic Importance of N-Boc-Azetidine Deprotection Azetidines are saturated four-membered nitrogen-containing heterocycles that have garnered significant interest in medicinal chemistry and drug disco...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of N-Boc-Azetidine Deprotection

Azetidines are saturated four-membered nitrogen-containing heterocycles that have garnered significant interest in medicinal chemistry and drug discovery.[1][2] Their unique conformational constraints and physicochemical properties make them valuable scaffolds for developing novel therapeutics. The tert-butyloxycarbonyl (Boc) group is a widely utilized protecting group for the nitrogen atom of azetidines due to its stability under various synthetic conditions and its facile removal under acidic conditions.[3][4] The deprotection of N-Boc-azetidines is a critical step in the synthesis of more complex molecules, enabling further functionalization of the azetidine nitrogen.[5][6]

This guide provides a comprehensive overview of the protocols for the deprotection of N-Boc-azetidine derivatives, with a focus on the underlying chemical principles, experimental best practices, and troubleshooting strategies.

Mechanistic Insights into Acid-Mediated N-Boc Deprotection

The removal of the Boc group is most commonly achieved through acid-catalyzed hydrolysis. The generally accepted mechanism proceeds through the following key steps:[3][7]

  • Protonation: The acid protonates the carbonyl oxygen of the Boc group, increasing the electrophilicity of the carbonyl carbon.

  • Formation of a Tert-butyl Cation: The protonated carbamate becomes unstable, leading to the cleavage of the tert-butyl-oxygen bond and the formation of a stable tert-butyl cation and a carbamic acid intermediate.

  • Decarboxylation: The carbamic acid is inherently unstable and rapidly decomposes to release carbon dioxide gas and the free amine.

  • Amine Salt Formation: The newly liberated azetidine nitrogen is then protonated by the excess acid in the reaction medium to form the corresponding ammonium salt.

It is crucial to note that the tert-butyl cation generated during the reaction is a reactive electrophile that can lead to side reactions, particularly with electron-rich aromatic residues like tryptophan and methionine.[8] The use of "scavengers" can mitigate these unwanted side reactions.[8][9]

Diagram of the N-Boc Deprotection Mechanism:

Boc_Deprotection Boc_Azetidine N-Boc-Azetidine Protonated_Boc Protonated Intermediate Boc_Azetidine->Protonated_Boc + H⁺ (from Acid) Carbamic_Acid Carbamic Acid Intermediate + tert-butyl cation Protonated_Boc->Carbamic_Acid Loss of tert-butyl cation Free_Azetidine Free Azetidine Carbamic_Acid->Free_Azetidine Decarboxylation (-CO₂) Azetidinium_Salt Azetidinium Salt Free_Azetidine->Azetidinium_Salt + H⁺

Caption: Acid-catalyzed deprotection of N-Boc-azetidine.

Core Protocols for N-Boc-Azetidine Deprotection

The choice of deprotection protocol depends on the substrate's sensitivity to acidic conditions and the presence of other acid-labile functional groups. While strong acids like trifluoroacetic acid (TFA) are highly effective, milder conditions may be necessary to preserve the integrity of the azetidine ring and other functionalities.[5][10][11]

Protocol 1: Standard Deprotection with Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This is the most common and robust method for N-Boc deprotection.

Materials:

  • N-Boc-azetidine derivative

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic Acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Rotary evaporator

Procedure:

  • Dissolve the N-Boc-azetidine derivative in anhydrous DCM (0.1-0.5 M concentration) in a round-bottom flask.[3]

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add TFA to the stirred solution. A typical final concentration of TFA ranges from 20% to 50% (v/v).[3][12] A 1:1 mixture of TFA:DCM is often effective.[3]

  • Allow the reaction to warm to room temperature and stir for 30 minutes to 4 hours.[3][9]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[9]

  • Once the reaction is complete, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.[12]

  • Work-up:

    • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate or DCM).

    • Carefully wash the organic layer with a saturated aqueous solution of NaHCO₃ to neutralize any remaining acid. Be cautious as CO₂ evolution can cause pressure buildup.

    • Wash the organic layer with brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the deprotected azetidine.

Protocol 2: Milder Deprotection with HCl in an Organic Solvent

For substrates sensitive to the harshness of neat TFA, a solution of HCl in an organic solvent like dioxane, methanol, or ethyl acetate can be a suitable alternative.[13]

Materials:

  • N-Boc-azetidine derivative

  • Anhydrous dioxane, methanol, or ethyl acetate

  • 4M HCl in dioxane (or a freshly prepared solution of HCl in the chosen solvent)

  • Diethyl ether

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Dissolve the N-Boc-azetidine derivative in the chosen anhydrous solvent.

  • Add a solution of HCl in the same solvent (typically 2-4 equivalents).

  • Stir the reaction mixture at room temperature for 1-4 hours, monitoring by TLC or LC-MS.

  • Upon completion, the azetidinium chloride salt often precipitates from the solution. If not, the product can be precipitated by the addition of diethyl ether.

  • Isolate the solid product by filtration, wash with cold diethyl ether, and dry under vacuum.

Protocol 3: Alternative Mild Deprotection with Oxalyl Chloride in Methanol

This method is particularly useful for substrates containing other acid-sensitive functional groups.[9][14][15]

Materials:

  • N-Boc-azetidine derivative

  • Anhydrous Methanol

  • Oxalyl chloride

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Dissolve the N-Boc-azetidine derivative in anhydrous methanol (e.g., 0.1 M concentration).[9]

  • Add oxalyl chloride (typically 3 equivalents) dropwise to the solution at room temperature.[9][15] An exotherm and gas evolution may be observed.

  • Stir the reaction mixture at room temperature for 1-4 hours, monitoring by TLC or LC-MS.[14][15]

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Perform an aqueous work-up as described in Protocol 1 to neutralize any remaining acidic species and isolate the free azetidine.

Experimental Workflow and Considerations

General Experimental Workflow:

workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation dissolve Dissolve N-Boc-azetidine in anhydrous solvent cool Cool to 0 °C (if required) dissolve->cool add_reagent Add deprotection reagent (e.g., TFA, HCl, Oxalyl Chloride) cool->add_reagent stir Stir at appropriate temperature add_reagent->stir monitor Monitor reaction progress (TLC, LC-MS) stir->monitor concentrate Concentrate in vacuo monitor->concentrate neutralize Neutralize with base (e.g., NaHCO₃) concentrate->neutralize extract Extract with organic solvent neutralize->extract dry Dry over Na₂SO₄/MgSO₄ extract->dry purify Purify (if necessary) dry->purify

Caption: General workflow for N-Boc-azetidine deprotection.

Troubleshooting and Optimization

Issue Possible Cause Suggestion
Incomplete or sluggish reaction Insufficient acid strength or stoichiometry.[9]Gradually increase the concentration or equivalents of the acid.
Low reaction temperature.[9]If the reaction is slow at room temperature, consider gentle heating (e.g., 40-50 °C), but be mindful of potential ring-opening.
Low to no yield of deprotected azetidine Azetidine ring-opening.[11]The inherent ring strain of azetidines makes them susceptible to nucleophilic attack, especially under strongly acidic conditions.[16][17] Consider using milder deprotection conditions (Protocol 2 or 3) or performing the reaction at a lower temperature.
Product decomposition.Certain N-substituted azetidines can be prone to decomposition, which can be acid-catalyzed.[17]
Significant side product formation Alkylation by the tert-butyl cation.[8][9]Add a scavenger to the reaction mixture. Common scavengers include triethylsilane (TES), triisopropylsilane (TIS), thioanisole, or anisole.[9]

Data Summary Table

Deprotection Reagent Typical Conditions Advantages Disadvantages References
TFA in DCM 20-50% TFA, 0 °C to RT, 0.5-4 hHighly effective, volatile reagents for easy removal.Harsh conditions may not be suitable for sensitive substrates; can cause ring-opening.[3][18]
HCl in organic solvent 2-4 eq. HCl, RT, 1-4 hMilder than neat TFA, product often precipitates as the HCl salt.May be slower than TFA; requires careful handling of HCl gas or solutions.[13]
Oxalyl Chloride in Methanol 3 eq. oxalyl chloride, RT, 1-4 hMild conditions suitable for acid-sensitive substrates.Reagent is moisture-sensitive and corrosive.[9][14][15]
p-Toluenesulfonic acid (pTSA) Catalytic or stoichiometric, often in a deep eutectic solvent.Greener alternative, avoids corrosive and volatile acids.May require specific solvent systems and longer reaction times.[19]
Water at elevated temperature Refluxing waterEnvironmentally benign, avoids organic solvents and acidic reagents.High temperatures may not be suitable for all substrates; substrate solubility can be an issue.[20][21]

Conclusion

The deprotection of N-Boc-azetidine derivatives is a fundamental transformation in the synthesis of azetidine-containing compounds. A thorough understanding of the reaction mechanism and the careful selection of deprotection conditions are paramount to achieving high yields and purity. While TFA remains a workhorse for this transformation, a range of milder alternatives are available for substrates with sensitive functionalities. By following the protocols and troubleshooting guidance provided in these application notes, researchers can confidently and efficiently deprotect N-Boc-azetidines in their synthetic endeavors.

References

  • Boc Deprotection Mechanism - TFA - Common Organic Chemistry. (n.d.). Retrieved from [Link]

  • Synthesis and Functionalization of Azetidine‐Containing Small Macrocyclic Peptides. (2024). Chemistry – A European Journal. Retrieved from [Link]

  • Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. (2024). Chemistry – A European Journal. Retrieved from [Link]

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. (2021). Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides 1. (n.d.). LJMU Research Online. Retrieved from [Link]

  • BOC Protection and Deprotection. (2026). J&K Scientific LLC. Retrieved from [Link]

  • Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers. (n.d.). PubMed. Retrieved from [Link]

  • Modular Access to Functionalized Azetidines via Electrophilic Azetidinylation. (2024). ChemRxiv. Retrieved from [Link]

  • A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. (2022). Molecules. Retrieved from [Link]

  • N-Terminal Deprotection; Boc removal - Aapptec Peptides. (n.d.). Retrieved from [Link]

  • Stability of different azetidine esters. Condition D: PG-azetidine (1... - ResearchGate. (n.d.). Retrieved from [Link]

  • Application Note – N-Boc deprotection. (n.d.). Retrieved from [Link]

  • A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. (2012). International Journal of Chemistry. Retrieved from [Link]

  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. (n.d.). RSC Advances. Retrieved from [Link]

  • A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions. (n.d.). International Journal of Chemistry. Retrieved from [Link]

  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC. (2020). National Center for Biotechnology Information. Retrieved from [Link]

  • Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. (n.d.). Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Boc Resin Cleavage Protocol. (n.d.). Retrieved from [Link]

  • Boc Deprotection - TFA - Common Organic Chemistry. (n.d.). Retrieved from [Link]

  • L-Proline - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

Sources

Application

Advanced HPLC and LC-MS/MS Methodologies for the Analysis of Azetidine Compounds in Drug Development

Application Note & Methodological Guide Target Audience: Analytical Chemists, Formulation Scientists, and DMPK Researchers Introduction: The Analytical Challenge of the Azetidine Scaffold Azetidines—highly strained, four...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Methodological Guide Target Audience: Analytical Chemists, Formulation Scientists, and DMPK Researchers

Introduction: The Analytical Challenge of the Azetidine Scaffold

Azetidines—highly strained, four-membered nitrogen-containing heterocycles—are increasingly utilized in modern drug discovery as rigidified bioisosteres for pyrrolidines and piperidines. Prominent examples include the JAK inhibitor baricitinib, the MEK inhibitor cobimetinib, and the naturally occurring proline mimic, azetidine-2-carboxylic acid (A2C).

Despite their pharmacological utility, azetidines present profound chromatographic challenges. The secondary or tertiary amine within the strained ring typically exhibits a pKa between 8.0 and 10.0. In standard reversed-phase (RP) liquid chromatography, this basic nitrogen interacts strongly with residual, unendcapped silanols on silica-based stationary phases, leading to severe peak tailing, poor resolution, and variable retention times. Furthermore, low-molecular-weight derivatives like A2C are highly polar zwitterions that fail to partition into hydrophobic C18 stationary phases, eluting prematurely in the column void volume[1].

This Application Note establishes field-proven, self-validating HPLC and LC-MS/MS workflows designed to overcome these physicochemical barriers, ensuring high-fidelity quantification and structural characterization.

Mechanistic Rationale: Overcoming Chromatographic Barriers

Addressing Polarity: The Shift to HILIC

For highly polar azetidines (LogP < 0) such as A2C, traditional RP-HPLC is ineffective.

  • Causality: A2C is a zwitterionic amino acid mimic. C18 columns rely on hydrophobic dispersion forces, which cannot retain highly solvated polar ions.

  • Solution: Hydrophilic Interaction Liquid Chromatography (HILIC) is mandatory. HILIC utilizes a polar stationary phase (e.g., bare silica or zwitterionic) and a highly organic mobile phase. Water acts as the strong eluting solvent. The analyte partitions into a water-enriched layer immobilized on the stationary phase, providing robust retention and excellent MS desolvation efficiency[2].

Mitigating Peak Tailing: pH Control and Buffer Selection

For lipophilic azetidine APIs (LogP > 1) like baricitinib, RP-HPLC is appropriate, but peak shape must be strictly managed.

  • Causality: At neutral pH, the basic azetidine nitrogen is protonated ( NH+ ) and undergoes secondary ion-exchange interactions with ionized acidic silanols ( SiO− ) on the silica support.

  • Solution: The mobile phase must be heavily buffered at a highly acidic pH (e.g., pH 3.0 using ammonium acetate/acetic acid). This fully protonates the residual silanols ( SiOH ), rendering them neutral and eliminating the electrostatic attraction that causes tailing. Additionally, using methanol instead of acetonitrile can improve the solvation of polar functional groups, further enhancing peak symmetry[3].

Analytical Strategy Workflow

AzetidineWorkflow A Azetidine Compound Analysis BB BB A->BB LogP < 0 B Assess Polarity & Matrix Interference D Lipophilic API / Derivative (e.g., Baricitinib) B->D LogP > 1 C Highly Polar / Amino Acid Mimic (e.g., A2C) E HILIC-LC-MS/MS (Ammonium Acetate/ACN) C->E F Reversed-Phase HPLC-UV/MS (pH 3.0 Buffer to Prevent Tailing) D->F G Data Acquisition & MRM Quantification E->G F->G BB->C LogP < 0

Decision matrix for selecting azetidine chromatographic workflows based on compound polarity.

Experimental Protocols

Protocol A: HILIC-LC-MS/MS Quantification of Azetidine-2-Carboxylic Acid (A2C)

Application: Pharmacokinetic profiling and biological matrix analysis.

Mechanistic Rationale: A2C requires a high organic mobile phase to achieve retention. Ammonium acetate is selected as the buffer because it is volatile (MS-compatible) and provides sufficient ionic strength to maintain consistent partitioning into the HILIC water layer without suppressing ionization[1].

Step-by-Step Methodology:

  • Sample Preparation: Precipitate proteins from 50 µL of biological matrix (e.g., plasma or cell lysate) using 150 µL of cold acetonitrile containing an isotopically labeled internal standard (e.g., A2C-d4). Centrifuge at 14,000 x g for 10 minutes.

  • Chromatographic Conditions:

    • Column: Phenomenex Luna HILIC (200 Å, 250 × 4.6 mm, 5 µm) or equivalent.

    • Mobile Phase A: 50 mM Ammonium Acetate, pH 5.8 (adjusted with acetic acid).

    • Mobile Phase B: 100% Acetonitrile.

    • Gradient: Isocratic hold at 90% B for 2.5 min, followed by a linear decrease to 50% B over 10 min. Flow rate: 1.0 mL/min[4].

  • Mass Spectrometry (ESI+):

    • Operate in Multiple Reaction Monitoring (MRM) mode.

    • Capillary voltage: 3.5 kV; Source temperature: 350 °C.

  • System Suitability & Self-Validation Criteria:

    • Capacity Factor ( k′ ): Must be > 2.0. If A2C elutes near the void volume, increase the initial %B to 95% to force stronger partitioning into the aqueous stationary layer.

    • Matrix Effect Check: Post-column infusion of A2C during a blank matrix injection must show <15% ion suppression at the A2C retention time.

Protocol B: Stability-Indicating RP-HPLC-UV for Baricitinib APIs

Application: Impurity profiling and forced degradation studies.

Mechanistic Rationale: To prevent the basic pyrrolopyrimidine and azetidine moieties of baricitinib from tailing, the mobile phase pH is strictly controlled at 3.0. Methanol is utilized as the organic modifier because its protic nature helps solvate the secondary interactions better than aprotic acetonitrile[3].

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the API in a diluent matching the initial mobile phase composition to a final concentration of 0.5 mg/mL.

  • Chromatographic Conditions:

    • Column: Agilent Zorbax C18 (250 × 4.6 mm, 5 µm).

    • Column Temperature: 25 °C.

    • Mobile Phase: Isocratic elution using 45% Methanol and 55% Aqueous Buffer (Water with 10 mM ammonium acetate, acidified to pH 3.0 with acetic acid)[3].

    • Flow Rate: 0.7 mL/min.

    • Detection: UV absorbance at 251 nm.

  • System Suitability & Self-Validation Criteria:

    • Tailing Factor ( Tf​ ): Must be 1.2 for the baricitinib peak. If Tf​ > 1.2, verify the mobile phase pH is exactly 3.0; slight upward deviations will cause silanol ionization and immediate peak tailing.

    • Resolution ( Rs​ ): Must be > 2.0 between baricitinib and its closest degradation product (e.g., oxidative degradants).

Quantitative Data Summaries

Table 1: Optimized Chromatographic Parameters for Azetidine Analysis

Analyte ClassRepresentative CompoundColumn ChemistryMobile Phase CompositionElution ModeDetection
Polar Non-Proteinogenic Azetidine-2-carboxylic acid (A2C)Bare Silica HILIC (5 µm)A: 50 mM NH₄OAc (pH 5.8)B: AcetonitrileGradient (90% to 50% B)LC-MS/MS (ESI+)
Lipophilic API BaricitinibC18 Reversed-Phase (5 µm)A: NH₄OAc buffer (pH 3.0)B: Methanol (55:45 ratio)IsocraticHPLC-UV (251 nm)
Biosynthetic Intermediates L-Aze (E. coli derived)C18-AQ (Polar-embedded)A: 0.1% Formic Acid in H₂OB: AcetonitrileGradientLC-MS/MS (ESI+)

Table 2: LC-MS/MS MRM Transitions and Collision Energy Optimization

CompoundPrecursor Ion ( [M+H]+ )Quantifier Product IonQualifier Product IonCollision Energy (eV)
Azetidine-2-carboxylic acid 102.1 m/z56.1 m/z84.1 m/z15 / 10
A2C-d4 (Internal Standard) 106.1 m/z60.1 m/z88.1 m/z15 / 10
Baricitinib 372.1 m/z251.1 m/z185.1 m/z25 / 35

References

  • A comprehensive review of the proline mimic azetidine-2-carboxylic acid (A2C) . OPUS at UTS. Available at: 1

  • De Novo Biosynthesis of L-Azetidine-2-Carboxylic Acid in Escherichia coli Strains for Powdery Mildew Treatment . Journal of Agricultural and Food Chemistry - ACS Publications. Available at: 2

  • Molecular basis for azetidine-2-carboxylic acid biosynthesis . PMC - NIH. Available at: 4

  • Identification and structural characterization of potential degradation products of baricitinib using liquid chromatography combined with quadrupole time-of-flight mass spectrometry . Acta Chromatographica Volume 37 Issue 1 (2024) - AKJournals. Available at: 3

Sources

Method

Application Note: Microwave-Assisted Synthesis of Azetidine and Azetidin-2-one Derivatives

Mechanistic Rationale & Strategic Overview Azetidines and their carbonyl derivatives, azetidin-2-ones ( β -lactams), are highly valuable structural motifs in modern drug discovery. They frequently serve as conformational...

Author: BenchChem Technical Support Team. Date: March 2026

Mechanistic Rationale & Strategic Overview

Azetidines and their carbonyl derivatives, azetidin-2-ones ( β -lactams), are highly valuable structural motifs in modern drug discovery. They frequently serve as conformationally restricted bioisosteres for larger piperidine or morpholine rings, improving metabolic stability, lowering lipophilicity, and enhancing brain penetrance.

Despite their utility, the synthesis of four-membered nitrogen heterocycles is thermodynamically and kinetically challenging. The high Baeyer ring strain (approximately 26 kcal/mol) and the unfavorable entropy of activation ( ΔS‡ ) required to bring the reactive chain ends together often lead to competing intermolecular side reactions, such as oligomerization or polymerization.

Microwave (MW) irradiation provides a transformative solution to these barriers. By utilizing dielectric heating, microwave reactors deliver rapid, uniform, and volumetric energy directly to the polar molecules in the reaction mixture[1]. This allows the system to rapidly bypass lower-energy intermolecular transition states and reach the high temperatures necessary to favor kinetic intramolecular cyclization[2]. Furthermore, the use of sealed microwave vessels allows solvents to be heated well above their atmospheric boiling points, drastically reducing reaction times from days or hours to mere minutes[1].

Experimental Workflows and Pathway Analysis

The following diagram illustrates the two primary synthetic pathways utilized in this application note: the intramolecular cyclization of aliphatic precursors to form azetidines, and the [2+2] cycloaddition of Schiff bases to form azetidin-2-ones.

G Start Starting Materials (1,3-Dihalides or Schiff Bases) Prep Sample Preparation Select High tan δ Solvent Start->Prep MW Microwave Irradiation (Sealed Vessel, 80-150°C) Prep->MW Path1 Intramolecular Cyclization (Azetidine Core) MW->Path1 Base / Catalyst Path2 [2+2] Cycloaddition (Azetidin-2-one Core) MW->Path2 Ketene Precursor / NEt3 Purification Workup & Purification (Precipitation / Chromatography) Path1->Purification Path2->Purification Analysis Characterization (NMR, IR, MS) Purification->Analysis

Figure 1: Microwave-assisted synthetic pathways for azetidine and azetidin-2-one scaffolds.

Validated Methodologies

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. In-process checks (such as pressure monitoring and precipitation behaviors) are embedded to confirm reaction trajectory.

Protocol A: Synthesis of Azetidin-2-ones via MW-Promoted Staudinger [2+2] Cycloaddition

This method utilizes the cyclocondensation of Schiff bases (aldimines) with chloroacetyl chloride.

  • Causality of Design: Triethylamine is utilized to dehydrohalogenate chloroacetyl chloride in situ, generating a highly reactive ketene intermediate. Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF) is selected as the solvent because of its exceptionally high loss tangent ( tanδ ), which ensures maximum absorption of microwave energy and rapid superheating[3].

  • Step-by-Step Procedure:

    • Reagent Preparation: In a 10 mL microwave-transparent quartz vial equipped with a magnetic stir bar, dissolve 1.0 mmol of the synthesized Schiff base and 1.2 mmol of triethylamine in 3.0 mL of anhydrous DMF.

    • Controlled Addition: Chill the vial in an ice bath to 0 °C. Add 1.2 mmol of chloroacetyl chloride dropwise. Rationale: Dropwise addition at low temperatures prevents the premature, violent exothermic degradation of the ketene precursor before microwave energy can drive the cycloaddition.

    • Sealing: Purge the headspace with dry N2​ and seal the vial with a Teflon-lined crimp cap.

    • Microwave Parameters: Place the vial in a dedicated microwave synthesizer. Program the instrument to 90 °C with a ramp time of 1 minute, a hold time of 3–4 minutes, and dynamic power modulation (maximum 150 W)[3]. Ensure the pressure sensor limit is set to 15 bar.

    • Validation & Workup: Upon completion and forced air cooling to < 40 °C, inspect the vial. A color change and the presence of triethylamine hydrochloride salts indicate successful ketene generation. Pour the mixture into 15 mL of crushed ice. The sudden shift in dielectric constant will force the hydrophobic azetidin-2-one to precipitate[4]. Filter, wash with cold water, and recrystallize from ethanol.

Protocol B: Intramolecular Cyclization to 1,3-Disubstituted Azetidines

This protocol details the synthesis of the saturated azetidine ring from 1,3-dihalides and primary amines.

  • Causality of Design: High dilution is critical here. By keeping the concentration below 0.1 M, the probability of intermolecular collisions (leading to polymerization) is minimized, allowing the microwave energy to exclusively drive the kinetically demanding intramolecular ring closure[2].

  • Step-by-Step Procedure:

    • Reaction Assembly: In a 30 mL microwave vial, combine 1.0 mmol of 1,3-dibromopropane, 1.0 mmol of a primary amine, and 2.5 mmol of anhydrous K2​CO3​ in 15 mL of ethanol.

    • Irradiation: Seal the vial and irradiate at 110 °C for 10–15 minutes. The high pressure generated by heating ethanol above its boiling point (78 °C) accelerates the nucleophilic substitution[5].

    • Workup: Cool the vessel, vent carefully, and filter off the inorganic salts. Concentrate the filtrate under reduced pressure, dissolve in ethyl acetate, wash with brine, and purify via flash column chromatography.

Quantitative Data & Method Comparison

The integration of microwave technology yields profound improvements in both reaction kinetics and overall product recovery. Table 1 summarizes comparative data from peer-reviewed literature validating the superiority of MW-assisted protocols over conventional thermal heating.

Scaffold TypeReaction PrecursorsConventional Heating (Time / Yield)Microwave Irradiation (Time / Yield)Ref.
Azetidin-2-ones Schiff base + Chloroacetyl chloride4.0 – 5.0 hours / 50 – 60%3.0 – 5.0 minutes / 80 – 94%[3],[4]
Azetidines Curcumin + Primary amines24.0 hours / Trace50 – 120 seconds / 7 – 41%[6]
Polyconidine Monomers 2-(2-chloroethyl) piperidine> 12.0 hours / Moderate1.0 hour / High (Quantitative)[2]

Table 1: Performance metrics comparing conventional reflux methods against microwave-assisted synthesis for azetidine derivatives.

Optimization & Troubleshooting Guidelines

  • Observation: Extensive Polymerization or Tar Formation.

    • Mechanistic Cause: The concentration of the linear precursors is too high, or the microwave ramp time is too slow, allowing intermolecular reactions to outcompete intramolecular cyclization.

    • Intervention: Dilute the reaction mixture by 50% and increase the initial microwave power to achieve the target temperature in under 30 seconds.

  • Observation: Vessel Over-Pressurization and Run Abort.

    • Mechanistic Cause: The chosen solvent has a low boiling point and generates excessive vapor pressure when superheated (e.g., using methanol at 120 °C).

    • Intervention: Switch to a solvent with a higher boiling point but similar polarity and microwave coupling efficiency, such as N-Methyl-2-pyrrolidone (NMP) or DMSO.

  • Observation: Low Yield of Azetidin-2-one.

    • Mechanistic Cause: Hydrolysis of the chloroacetyl chloride before ketene formation, usually due to adventitious water in the solvent.

    • Intervention: Strictly utilize anhydrous solvents stored over 4Å molecular sieves and ensure the reaction vessel is thoroughly purged with inert gas prior to sealing.

Sources

Application

Application Note: 3-(1-Methoxyethyl)azetidine Hydrochloride in Fragment-Based Drug Design (FBDD)

Executive Summary & Scientific Rationale In the evolving landscape of Fragment-Based Drug Design (FBDD), the transition from flat, sp2-hybridized aromatic rings to conformationally restricted, sp3-rich scaffolds is criti...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

In the evolving landscape of Fragment-Based Drug Design (FBDD), the transition from flat, sp2-hybridized aromatic rings to conformationally restricted, sp3-rich scaffolds is critical for improving the physicochemical properties and clinical success rates of drug candidates. due to their high ring strain, compact size, and exceptional metabolic stability[1].

3-(1-Methoxyethyl)azetidine hydrochloride (CAS: 1781791-41-0) represents a highly optimized bifunctional fragment. The azetidine core provides a rigid, three-dimensional vector that reduces the entropic penalty of binding compared to flexible aliphatic amines. Simultaneously, the 1-methoxyethyl substituent introduces a dual-pharmacophore feature: a hydrogen-bond acceptor (the ether oxygen) and a lipophilic patch (the methyl group) capable of engaging in hydrophobic enclosure within target binding pockets. The hydrochloride salt form is specifically utilized to guarantee the high aqueous solubility required for the elevated concentrations (µM to mM) used in biophysical fragment screening.

Physicochemical Profiling & Rule of Three (Ro3) Compliance

To be effective, fragments must adhere strictly to the "Rule of Three" (Ro3), ensuring they are small and hydrophilic enough to allow for subsequent chemical elaboration without exceeding the limits of drug-likeness (Lipinski's Rule of Five). As shown in the data below, 3-(1-Methoxyethyl)azetidine hydrochloride is an ideal Ro3-compliant starting point.

PropertyValueRo3 ThresholdClinical Advantage
Molecular Weight (Free Base) 115.17 g/mol ≤ 300 g/mol Leaves ample mass budget for 3D elaboration.
cLogP ~ -0.1≤ 3.0Highly hydrophilic; prevents non-specific aggregation.
H-Bond Donors (HBD) 1 (Azetidine NH)≤ 3Provides a reactive vector for N-functionalization.
H-Bond Acceptors (HBA) 2 (N, O)≤ 3Enables specific target interactions (e.g., kinase hinges).
Fraction sp3 (Fsp3) 1.0 (100%)N/A (Higher is better)Maximizes 3D spatial coverage ("escape from flatland").
Rotatable Bonds 2≤ 3Low conformational flexibility minimizes entropy loss.

FBDD Screening Workflows & Logical Architecture

Because fragments bind with inherently low affinities (typically Kd​ in the 10 µM to 5 mM range), traditional biochemical assays are insufficient. Instead, a cascading biophysical workflow is required. We utilize Surface Plasmon Resonance (SPR) for high-throughput primary screening, followed by Saturation Transfer Difference NMR (STD-NMR) for orthogonal validation.

FBDD_Workflow Target Target Protein Preparation SPR Primary Screening (SPR Biosensor) Target->SPR Library Azetidine Fragment Library Library->SPR Inject Fragments NMR Orthogonal Validation (STD-NMR) SPR->NMR Hit Selection (Kd) Xray Structural Biology (X-ray Crystallography) NMR->Xray Validated Hits Elaboration Fragment Elaboration (3D Growth) Xray->Elaboration Structure-Guided Design Lead Lead Compound Generation Elaboration->Lead Medicinal Chemistry

Figure 1: Cascading biophysical workflow for fragment screening and elaboration.

Self-Validating Experimental Protocols

Protocol A: Primary Fragment Screening via Surface Plasmon Resonance (SPR)

because it provides real-time, label-free detection of binding events[2].

  • Step 1: Target Immobilization. Covalently attach the target protein to a CM5 sensor chip via standard amine coupling.

    • Causality: Covalent immobilization ensures the surface remains stable across thousands of high-concentration fragment injections, preventing baseline drift.

  • Step 2: DMSO Calibration (Critical Step). Prepare a solvent correction curve ranging from 4.5% to 5.5% DMSO in the running buffer.

    • Causality: Fragments are stored in DMSO. Because DMSO has a massive refractive index, even a 0.1% mismatch between the sample and running buffer will generate a bulk shift that completely masks the tiny Response Units (RU) generated by a 115 Da fragment.

  • Step 3: Fragment Injection. Dissolve 3-(1-Methoxyethyl)azetidine hydrochloride in the exact running buffer (matched to 5.0% DMSO) at concentrations of 500 µM and 1 mM. Inject at a high flow rate (e.g., 50 µL/min) to minimize mass transport limitations.

  • Step 4: System Validation.

    • Self-Validation Loop: Inject a known positive control ligand every 50 cycles. If the Rmax​ of the control drops by >10%, the protein surface has denatured, and the run must be aborted to prevent false negatives.

Protocol B: Orthogonal Validation via Ligand-Observed STD-NMR

Because SPR can yield false positives due to non-specific aggregation, [3]. We employ Saturation Transfer Difference (STD) NMR.

  • Step 1: Sample Preparation. Mix 20 µM of the target protein with 1 mM of 3-(1-Methoxyethyl)azetidine hydrochloride in a deuterated buffer ( D2​O , pD 7.4).

    • Causality: A high ligand-to-protein ratio (50:1) is mandatory. STD-NMR relies on the fast off-rate of fragments; the fragment must bind, receive magnetization, and rapidly exchange back into the bulk solution to amplify the signal.

  • Step 2: Saturation Transfer. Apply a cascade of Gaussian-shaped pulses to selectively saturate the aliphatic protons of the protein (typically at -0.5 to 0.5 ppm).

    • Causality: This saturation spreads through the protein via spin diffusion and transfers across the binding interface to the bound fragment via intermolecular Nuclear Overhauser Effect (NOE).

  • Step 3: Data Acquisition & Validation. Acquire both an on-resonance (protein saturated) and off-resonance (reference) spectrum. Subtract the two to generate the STD spectrum.

    • Self-Validation Loop: The appearance of the distinct methoxy doublet (~3.3 ppm) and azetidine ring multiplets in the difference spectrum confirms specific binding. If no signals appear, the SPR hit was a false positive.

Protocol C: 3D Fragment Elaboration (N-Functionalization)

Once validated and structurally characterized (via X-ray crystallography), [4]. The secondary amine of the azetidine serves as the primary growth vector.

  • Step 1: Free-Basing. Suspend 3-(1-Methoxyethyl)azetidine hydrochloride in anhydrous Dichloromethane (DCM) and add 1.2 equivalents of N,N-Diisopropylethylamine (DIPEA).

    • Causality: The hydrochloride salt must be neutralized to liberate the nucleophilic lone pair on the azetidine nitrogen.

  • Step 2: Electrophilic Coupling. Add the target electrophile (e.g., an aryl halide for Buchwald-Hartwig cross-coupling, or an acid chloride for amidation) alongside the appropriate catalyst.

    • Causality: The azetidine nitrogen is highly nucleophilic but sterically unencumbered, allowing for rapid, high-yield coupling reactions that project the newly added moiety into adjacent sub-pockets of the target protein.

Therapeutic Context: Targeting Kinase Pathways

Azetidine-derived fragments are heavily utilized in the development of kinase inhibitors, particularly within the JAK-STAT signaling pathway (e.g., the FDA-approved drugs Baricitinib and Ritlecitinib). The azetidine ring effectively occupies the ATP-binding hinge region or adjacent specificity pockets, providing high selectivity and metabolic stability.

JAK_STAT_Pathway Cytokine Cytokine Signal Receptor Transmembrane Receptor Cytokine->Receptor Binding JAK JAK Kinase Receptor->JAK Activation STAT STAT Monomer JAK->STAT Phosphorylation Inhibitor Azetidine-Derived Inhibitor Inhibitor->JAK Competitive Inhibition pSTAT Phospho-STAT Dimer STAT->pSTAT Dimerization Nucleus Target Gene Transcription pSTAT->Nucleus Nuclear Translocation

Figure 2: Mechanism of action for azetidine-derived inhibitors within the JAK-STAT signaling pathway.

References

  • Title: Azetidines in medicinal chemistry: emerging applications and approved drugs Source: Journal of Enzyme Inhibition and Medicinal Chemistry (2026) URL: [Link]

  • Title: Fragment-Based Drug Discovery Using NMR Spectroscopy Source: Journal of Biomolecular NMR / PMC - NIH (2013) URL: [Link]

  • Title: Fragment Screening by Surface Plasmon Resonance Source: ACS Medicinal Chemistry Letters (2019) URL: [Link]

  • Title: Modular Synthetic Platform for the Elaboration of Fragments in Three Dimensions for Fragment-Based Drug Discovery Source: Journal of the American Chemical Society (2025) URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Applied Therapeutics &amp; Synthesis Support Center: Azetidine Ring Closure

Welcome to the Advanced Synthesis Support Portal. Azetidines are highly sought-after 4-membered nitrogen heterocycles in modern drug discovery, frequently utilized to improve physicochemical properties by replacing pheny...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Portal. Azetidines are highly sought-after 4-membered nitrogen heterocycles in modern drug discovery, frequently utilized to improve physicochemical properties by replacing phenyl rings or modulating metabolic stability. However, synthesizing these strained rings is notoriously difficult.

This guide provides mechanistic troubleshooting, self-validating protocols, and quantitative parameters to help you overcome low yields during azetidine ring closure.

Core Diagnostic Workflow

Before altering your reagents, evaluate your current synthetic route against the primary failure modes of 4-membered ring formation: kinetic competition and ring strain . The thermodynamic penalty of forming an azetidine ring (approx. 25.4 kcal/mol of strain energy) makes intermolecular side reactions highly favorable if conditions are not strictly controlled [1].

Workflow Start Low Azetidine Yield Detected CheckConc Is concentration > 0.05 M? Start->CheckConc Dilution Reduce to ≤ 0.01 M (High Dilution) CheckConc->Dilution Yes CheckLG Is leaving group optimal? (e.g., OMs, OTs) CheckConc->CheckLG No Dilution->CheckLG Mitsunobu Use Mitsunobu (DEAD/PPh3) CheckLG->Mitsunobu No CheckPG Is Nitrogen properly protected? (e.g., Ts, Boc) CheckLG->CheckPG Yes Mitsunobu->CheckPG ProtectN Install EWG/Bulky Protecting Group CheckPG->ProtectN No Success Optimized Ring Closure (>70% Yield) CheckPG->Success Yes ProtectN->Success

Diagnostic workflow for troubleshooting and optimizing azetidine ring closure reactions.

Frequently Asked Questions (Troubleshooting Causality)

Q1: My intramolecular cyclization of a 1,3-haloamine is yielding a thick, intractable tar instead of the azetidine. Why is this happening?

Causality: You are experiencing uncontrolled intermolecular oligomerization. Because the first-order rate constant for 4-membered ring closure is exponentially lower than that of 5- or 6-membered rings, the nucleophilic nitrogen of one molecule is attacking the electrophilic carbon of another molecule rather than cyclizing [2]. Solution: Implement the High Dilution Principle . By dropping the reaction concentration to ≤ 0.01 M, you exponentially decrease the probability of intermolecular collisions while leaving the intramolecular reaction rate unaffected. Additionally, ensure your nitrogen is protected with an electron-withdrawing group (EWG) like a Tosyl (Ts) group to temper its nucleophilicity [3].

Q2: I switched to a mesylate leaving group, but my cyclization is stalling at 30% conversion. Should I heat the reaction further?

Causality: Heating highly strained precursors often leads to elimination byproducts (e.g., allylic amines) rather than driving the SN​2 cyclization. If the reaction stalls, it is likely due to an unfavorable precursor conformation. The acyclic chain must adopt a gauche conformation to bring the reacting centers into proximity. Solution: Instead of brute-force heating, rely on the Thorpe-Ingold Effect . Adding bulky substituents (like gem-dimethyl groups) on the carbon chain forces the termini closer together. Alternatively, switch to a, which generates a highly reactive alkoxyphosphonium intermediate that effectively forces the cyclization at room temperature[4].

Q3: How do I easily separate the triphenylphosphine oxide ( Ph3​P=O ) byproduct if I use the Mitsunobu method?

Causality: Ph3​P=O is notoriously difficult to separate from polar heterocycles via standard silica gel chromatography because they co-elute. Solution: Use a self-validating precipitation protocol. Quench the reaction, swap the solvent to cold diethyl ether/hexanes, and the Ph3​P=O will crash out as a white solid. Filter it off before loading the filtrate onto the column.

Quantitative Data: Factors Affecting Yield

To select the optimal conditions for your specific substrate, compare the historical yields and primary failure modes associated with different leaving groups and concentrations.

Precursor / Leaving GroupReaction ConditionOptimal ConcentrationTypical YieldPrimary Byproduct / Failure Mode
1,3-Chloroamine (Unprotected) K2​CO3​ , H2​O , Reflux0.5 M10 - 30%Tarry oligomers / Polymerization [2]
1,3-Mesyloxyamine (N-Boc) DBU, CH2​Cl2​ , RT0.05 M60 - 75%Elimination products (alkenes)
1,3-Amino Alcohol (N-Ts) DEAD, PPh3​ , THF≤ 0.01 M80 - 95% Ph3​P=O co-elution (if not precipitated) [4]
1,3-Amino Alcohol (N-Ns) DIAD, PPh3​ , 1,4-Dioxane0.01 M85 - 98%Cyclic ether formation (competing O-attack)

Mechanistic Pathway: The Mitsunobu Advantage

The Mitsunobu reaction is considered the gold standard for azetidine synthesis from 1,3-amino alcohols because it bypasses the need to isolate unstable mesylate/tosylate intermediates. The mechanism ensures strict inversion of stereochemistry, which is critical for stereospecific drug development [5].

Mitsunobu Precursor 1,3-Amino Alcohol (N-Tosyl protected) Activation DEAD + PPh3 Phosphonium Intermediate Precursor->Activation  Room Temp Oxyphosphonium Alkoxyphosphonium Ion (Excellent Leaving Group) Activation->Oxyphosphonium  -H2O equivalent SN2 Intramolecular S_N2 Nucleophilic Attack by N Oxyphosphonium->SN2  Inversion of Config. Product Azetidine Ring + Ph3P=O + Hydrazine SN2->Product  Irreversible

Mechanistic pathway of the Mitsunobu-driven azetidine ring closure.

Self-Validating Experimental Protocols

The following protocols are designed with built-in validation steps (visual cues and TLC checkpoints) to ensure the reaction is proceeding correctly before moving to the next step.

Protocol A: High-Yield Mitsunobu Ring Closure of N-Tosyl-1,3-Amino Alcohols

Use this method when stereochemical inversion is required and the substrate is prone to elimination.

Reagents: N-Tosyl-1,3-amino alcohol (1.0 equiv), Triphenylphosphine ( PPh3​ , 1.5 equiv), Diethyl azodicarboxylate (DEAD, 1.5 equiv), anhydrous THF.

  • Preparation & Dilution: Dissolve the N-Tosyl-1,3-amino alcohol and PPh3​ in anhydrous THF to achieve a final substrate concentration of 0.01 M .

    • Validation: The solution must be completely clear. Moisture will prematurely hydrolyze the DEAD reagent.

  • Temperature Control: Cool the reaction flask to 0 °C using an ice bath under an argon atmosphere.

  • Activation (Slow Addition): Add DEAD dropwise over 30 minutes via a syringe pump.

    • Causality: Slow addition prevents a localized high concentration of the highly reactive betaine intermediate, suppressing intermolecular dimerization.

    • Validation: A faint yellow color should appear upon each drop of DEAD and quickly dissipate. If the solution turns deep, persistent orange/red immediately, moisture is present.

  • Cyclization: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12–16 hours.

    • Validation: Monitor via TLC (Hexanes/EtOAc 7:3). The highly polar amino alcohol spot should disappear, replaced by a much less polar azetidine spot and a highly UV-active Ph3​P=O spot near the baseline.

  • Workup & Precipitation: Concentrate the THF in vacuo to a thick oil. Add cold diethyl ether (or a 1:1 ether/hexane mixture) and triturate vigorously.

    • Validation: A dense white precipitate ( Ph3​P=O ) will form. If the oil remains, cool to -20 °C for 1 hour.

  • Isolation: Filter the solid through a Celite pad, concentrate the filtrate, and purify the crude azetidine via flash chromatography.

Protocol B: Base-Promoted Mesylate Displacement (High Dilution)

Use this method for substrates where Mitsunobu reagents cause unwanted side reactions (e.g., cyclic ether formation).

Reagents: 1,3-Amino alcohol (N-Boc protected, 1.0 equiv), Methanesulfonyl chloride (MsCl, 1.2 equiv), Triethylamine ( Et3​N , 3.0 equiv), DBU (1.5 equiv), anhydrous CH2​Cl2​ .

  • Mesylation: Dissolve the N-Boc-1,3-amino alcohol in CH2​Cl2​ (0.1 M). Add Et3​N and cool to 0 °C. Add MsCl dropwise. Stir for 1 hour.

    • Validation: TLC should show complete consumption of the starting material. Quench with ice water, extract, and dry the organic layer. Do not purify the mesylate ; it is prone to degradation.

  • Dilution for Cyclization: Dilute the crude mesylate in fresh anhydrous CH2​Cl2​ to a concentration of 0.005 M to 0.01 M .

  • Ring Closure: Add DBU (1.5 equiv) in one portion at room temperature. Stir for 4–8 hours.

    • Causality: DBU is a non-nucleophilic, sterically hindered base. It will deprotonate the weakly acidic N-Boc nitrogen without attacking the mesylate, allowing the intramolecular SN​2 to occur exclusively.

  • Workup: Wash the organic layer with 1M HCl (to remove DBU), followed by brine. Dry over Na2​SO4​ and concentrate. Purify via silica gel chromatography.

References

  • Organic Syntheses. "Azetidine". Source: orgsyn.org. URL:[Link]

  • Heterocycles. "Preparation and Synthetic Applications of Azetidines". Source: clockss.org. URL: [Link]

  • Chemical Reviews. "Mitsunobu and Related Reactions: Advances and Applications". Source: acs.org. URL:[Link]

  • National Institutes of Health (PMC). "Synthesis of azetidines by aza Paternò–Büchi reactions". Source: nih.gov. URL: [Link]

Optimization

Technical Support Center: Synthesis of 3-(1-Methoxyethyl)azetidine Hydrochloride

Welcome to the technical support guide for the synthesis of 3-(1-Methoxyethyl)azetidine hydrochloride. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challe...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the synthesis of 3-(1-Methoxyethyl)azetidine hydrochloride. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during this multi-step synthesis. As Senior Application Scientists, we provide not only protocols but also the mechanistic reasoning and field-proven insights to ensure your success.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for 3-(1-Methoxyethyl)azetidine, and what are the critical steps?

A1: A prevalent and logical synthetic route starts from a commercially available precursor, N-tert-butoxycarbonyl (Boc)-azetidin-3-one. The synthesis can be dissected into four critical stages, each with its own set of potential challenges:

  • Nucleophilic Addition: A Grignard or organolithium reaction (e.g., with ethylmagnesium bromide) to install the ethyl group onto the C3-carbonyl, forming a tertiary alcohol.

  • O-Methylation: Conversion of the tertiary alcohol to a methyl ether, typically via a Williamson ether synthesis.

  • N-Deprotection: Removal of the N-Boc protecting group.

  • Salt Formation: Conversion of the free base to the hydrochloride salt.

The high ring strain of the azetidine core (approximately 25.4 kcal/mol) makes it susceptible to side reactions, particularly ring-opening, at several stages of this process.[1] Careful control of reaction conditions is paramount.

G cluster_0 Synthetic Pathway A N-Boc-azetidin-3-one B N-Boc-3-ethyl-azetidin-3-ol A->B 1. EtMgBr, THF (Nucleophilic Addition) C N-Boc-3-(1-methoxyethyl)azetidine B->C 2. NaH, MeI (O-Methylation) D 3-(1-Methoxyethyl)azetidine C->D 3. HCl / Dioxane (N-Deprotection) E 3-(1-Methoxyethyl)azetidine HCl D->E 4. (In situ) (Salt Formation)

Caption: General synthetic workflow for 3-(1-Methoxyethyl)azetidine HCl.

Q2: I'm observing low yields during the Grignard reaction with N-Boc-azetidin-3-one. What are the potential side reactions?

A2: Low yields in this step are typically due to two competing reactions: enolization of the ketone and reduction of the carbonyl group.

  • Enolization: The Grignard reagent, being a strong base, can deprotonate the α-carbon to the carbonyl, forming an unreactive enolate. This is more common with sterically hindered Grignard reagents or ketones.

  • Reduction: If the Grignard reagent possesses a β-hydride (like ethylmagnesium bromide), it can act as a reducing agent via a Meerwein-Ponndorf-Verley-type mechanism, converting the ketone back to a secondary alcohol.

Troubleshooting Strategies:

ParameterRecommendation to Minimize Side ReactionsRationale
Temperature Maintain low temperatures (-78 °C to 0 °C).Favors the nucleophilic addition pathway, which has a lower activation energy than enolization.
Reagent Addition Add the Grignard reagent slowly to a solution of the ketone.Prevents localized high concentrations of the base, minimizing enolization.
Alternative Reagents Consider using ethyllithium.Organolithium reagents are generally less prone to β-hydride transfer (reduction) than Grignard reagents.
Lewis Acids Add a Lewis acid like CeCl₃ (Luche conditions).Cerium(III) chloride activates the carbonyl group, enhancing its electrophilicity and promoting nucleophilic addition over base-mediated side reactions.
Q3: During the N-Boc deprotection using acidic conditions, my primary product is a ring-opened amino alcohol. Why does this happen and how can I prevent it?

A3: This is the most common and critical side reaction in azetidine chemistry. The mechanism involves the protonation of the azetidine nitrogen, which dramatically increases the ring strain and forms a highly electrophilic azetidinium ion.[2] This ion is then susceptible to nucleophilic attack by any nucleophile present in the medium (e.g., water, chloride, or the solvent itself), leading to irreversible ring-opening.[3][4][5]

G cluster_1 Acid-Catalyzed Ring-Opening Mechanism A N-H Azetidine B Azetidinium Ion (Highly Strained) A->B H⁺ (Acid) C Ring-Opened Product (e.g., γ-chloroamine) B->C Nucleophilic Attack Nu Nu⁻ (e.g., Cl⁻, H₂O) Nu->B

Caption: Mechanism of undesired azetidine ring-opening under acidic conditions.

Mitigation Protocol: Mild Boc Deprotection and Salt Formation

This protocol aims to minimize the formation and lifetime of the reactive azetidinium intermediate.

Materials:

  • N-Boc-3-(1-methoxyethyl)azetidine

  • Anhydrous 1,4-Dioxane

  • 4M HCl in 1,4-Dioxane

  • Anhydrous Diethyl Ether

  • Nitrogen or Argon atmosphere

Procedure:

  • Dissolve the N-Boc protected azetidine (1.0 equiv) in anhydrous 1,4-dioxane (5-10 volumes) under an inert atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add 4M HCl in 1,4-dioxane (1.5 - 2.0 equiv) dropwise over 15-20 minutes. Vigorous gas evolution (CO₂) will be observed.

  • Monitor the reaction closely by TLC or LC-MS. The reaction is typically complete within 1-2 hours. Do not let the reaction run for an extended period.

  • Once the starting material is consumed, add anhydrous diethyl ether (10-20 volumes) to precipitate the hydrochloride salt.

  • Stir the resulting slurry at 0 °C for 30 minutes.

  • Isolate the product by vacuum filtration, wash the filter cake with cold anhydrous diethyl ether, and dry under high vacuum.

Rationale for Protocol Choices:

  • Low Temperature (0 °C): Reduces the rate of the ring-opening side reaction.[6]

  • Anhydrous Conditions: Prevents water from acting as a nucleophile.

  • Non-Nucleophilic Solvent (Dioxane): The solvent is less likely to participate in the ring-opening.

  • Stoichiometric Acid: Using a large excess of strong acid increases the concentration of the reactive azetidinium ion.[7][8]

  • Precipitation: Rapid isolation of the product as a salt removes it from the reactive solution, preventing further degradation.

Q4: I am having difficulty purifying the final free-base azetidine product by silica gel chromatography. What are the best practices?

A4: Azetidines, being basic amines, often exhibit poor behavior on standard silica gel, leading to tailing, low recovery, or even decomposition on the acidic silica surface.[1]

Troubleshooting Purification:

IssueRecommended Solution
Product Tailing / Streaking 1. Base-treat the silica: Prepare a slurry of silica gel in your eluent containing 1-2% triethylamine or ammonia (in methanol). 2. Use a basic stationary phase: Alumina (basic or neutral) is often a better choice for purifying amines.
On-Column Decomposition This suggests the product is unstable on the stationary phase. Minimize contact time by using a shorter column and a faster flow rate. If possible, purify the more stable N-Boc protected intermediate immediately before the final deprotection step.
High Polarity / Water Solubility Small, polar molecules like the target compound can be difficult to extract and isolate. Ensure extractions are performed with appropriate solvents (e.g., dichloromethane or a 9:1 DCM:isopropanol mix) and that the aqueous layer is saturated with NaCl to reduce the solubility of the amine. Distillation under reduced pressure can also be effective for volatile azetidines.[1]
Q5: Could other side reactions occur during the O-methylation step?

A5: Yes. While the Williamson ether synthesis (using a base like NaH followed by an alkylating agent like methyl iodide) is generally robust, two side reactions are possible:

  • N-Alkylation: If the N-Boc group were absent, the azetidine nitrogen would be more nucleophilic than the tertiary alcohol and would be preferentially methylated. The Boc group's electron-withdrawing nature effectively prevents this.

  • Elimination: Although unlikely for forming a methyl ether, using bulkier alkylating agents or stronger, more hindered bases could potentially lead to elimination to form an alkene, particularly if the tertiary alcohol is sterically congested. For methylation, this is rarely a significant issue.

The primary challenge in this step is typically ensuring complete deprotonation of the sterically hindered tertiary alcohol. Using a strong, non-nucleophilic base like sodium hydride in an anhydrous aprotic solvent (e.g., THF) is the standard and effective approach.

References

  • Couty, F., David, O., Durrat, F., Evano, G., Lakhdar, S., Marrot, J., & Vargas-Sanchez, M. (2006). Nucleophilic Ring-Opening of Azetidinium Ions: Insights into Regioselectivity. European Journal of Organic Chemistry, 2006(15), 3479-3490. [Link]

  • Gillaizeau, I., Acher, F., & Pin, J.-P. (2011). Assessing the Rates of Ring-Opening of Aziridinium and Azetidinium Ions: A Dramatic Ring Size Effect. Organic Letters, 13(7), 1722-1725. [Link]

  • Jacobsen, E. N., & Wu, J. (2017). Enantioselective Ring Opening of Azetidines via Charge Recognition in Hydrogen-Bond-Donor Catalysis. National Science Foundation Public Access Repository. [Link]

  • Forni, A., & Moretti, I. (1983). Ring-opening Reactions. Stability and Reactivity of Aziridinium and Azetidinium Ions in Solution. Journal of the Chemical Society, Chemical Communications, (11), 588. [Link]

  • Wang, X.-R., & Zhang, Y. (2025). Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. The Journal of Organic Chemistry. [Link]

  • Couty, F. (2006). Nucleophilic Ring-Opening of Azetidinium Ions: Insights into Regioselectivity. Request PDF. [Link]

  • Organic Chemistry Portal. (n.d.). Azetidine synthesis. [Link]

  • Veeprho. (n.d.). Aziridine Impurities and Related Compound. [Link]

  • Ombiro, J. O., et al. (2025). Recent progress in synthesis of 3-functionalized azetidines. Arkivoc. [Link]

  • Zhang, J., & Schmalz, H.-G. (2012). A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes. Angewandte Chemie International Edition, 51(35), 8898-8901. [Link]

  • Stanković, S., et al. (2011). Synthesis of 3-methoxyazetidines via an aziridine to azetidine rearrangement and theoretical rationalization of the reaction mechanism. The Journal of Organic Chemistry, 76(7), 2157-2167. [Link]

  • Singh, G., & Sahu, P. K. (2017). Azetidine Synthesis. Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. [Link]

  • Nyerges, M., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Molecules, 28(3), 1073. [Link]

  • Stanković, S., et al. (2011). Synthesis of 3-methoxyazetidines via an aziridine to azetidine rearrangement and theoretical rationalization of the reaction mechanism. PubMed. [Link]

  • ChemRxiv. (2024). Base-Promoted Deprotection of tert-Butyl 4-(1-(3-(cyanomethyl)-1-(ethylsulfonyl)azetidin-3-yl). [Link]

  • ResearchGate. (2022). Degradation Products of Azetidine Core G334089 - Isolation, Structure Elucidation and Pathway. [Link]

  • Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. Heterocycles, 84(1), 223. [Link]

  • Isomoto, H., et al. (2019). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. LJMU Research Online. [Link]

  • University of Birmingham. (n.d.). Synthesis of azetidines and pyrrolidines: Towards medicinal chemistry and organocatalysis applications. [Link]

  • Hoogenboom, R. (2019). Aziridines and azetidines: building blocks for polyamines by anionic and cationic ring-opening polymerization. Polymer Chemistry, 10(26), 3536-3551. [Link]

  • Kumar, V., & Sharma, A. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances, 7(81), 51526-51551. [Link]

  • Hazai, L., et al. (2011). Synthesis and evaluation of novel azetidine analogs as potent inhibitors of vesicular [3H]dopamine uptake. Bioorganic & Medicinal Chemistry Letters, 21(23), 7025-7028. [Link]

Sources

Troubleshooting

Azetidine Solution Stability: Technical Support &amp; Troubleshooting Center

Welcome to the Advanced Technical Support Center for Azetidine Compounds. As a Senior Application Scientist, I have designed this guide to help medicinal chemists, analytical scientists, and formulation engineers diagnos...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center for Azetidine Compounds. As a Senior Application Scientist, I have designed this guide to help medicinal chemists, analytical scientists, and formulation engineers diagnose, troubleshoot, and resolve stability issues associated with azetidine-containing therapeutics.

The inclusion of the four-membered azetidine ring is a highly effective "lead optimization" strategy to lower lipophilicity (LogP), improve metabolic stability, and introduce rigid geometric constraints[1]. However, the inherent ~26 kcal/mol ring strain introduces unique chemical liabilities in solution. This guide synthesizes field-proven methodologies and mechanistic causality to ensure your compounds remain intact from the bench to the clinic.

Part 1: Mechanistic FAQs – The Causality of Azetidine Instability

Q1: Why are azetidines inherently prone to degradation in solution compared to larger heterocycles? A1: The primary driver of azetidine instability is thermodynamic ring strain combined with the basicity of the ring nitrogen. Unlike pyrrolidines or piperidines, the compressed bond angles of the four-membered ring create significant torsional and angle strain. When the azetidine nitrogen is protonated in solution, it becomes an excellent leaving group (an activated azetidinium ion). The molecule then readily undergoes nucleophilic attack to relieve the ~26 kcal/mol of strain, leading to irreversible ring-opening[2].

Q2: How does pH dictate the specific ring-opening mechanism? A2: The degradation of azetidines is highly pH-dependent. Under acidic conditions (pH < pKa), the nitrogen is protonated, triggering an acid-catalyzed mechanism (often AAL1 or SN2) where water, halide ions, or other solvent molecules attack the ring[3]. Conversely, under strongly basic conditions, degradation can occur via direct nucleophilic attack (BAC2-like mechanisms), particularly if the azetidine is functionalized with electron-withdrawing groups (e.g., N-sulfonyl) that activate the adjacent carbons[4]. The maximum stability typically occurs in a narrow pH window where the nitrogen remains unprotonated but ambient hydroxide concentrations are low (often pH 7.0–8.0).

Q3: What is "intramolecular ring-opening decomposition"? A3: In complex drug scaffolds, pendant functional groups (such as amides or ethers) located 1–3 carbon atoms away from the azetidine can act as internal nucleophiles. When the azetidine nitrogen is protonated, the lone pair from the pendant group attacks the strained ring, causing rapid intramolecular decomposition[5]. This proximity effect drastically accelerates degradation, sometimes reducing the half-life to mere minutes even at mildly acidic pH.

Part 2: Troubleshooting Guide – Diagnosing Specific Issues

Issue 1: Apparent Degradation During LC-MS or HPLC Analysis
  • Symptoms: Appearance of multiple new peaks (often +18 Da for water addition or +36 Da for HCl addition) in the chromatogram; decreasing peak area of the parent compound upon repeated injections.

  • Causality: Standard LC-MS mobile phases utilize 0.1% Formic Acid or Trifluoroacetic Acid (TFA), dropping the pH to ~2.0–3.0. If your azetidine has a pKa > 5.0, it will protonate immediately in the column, undergoing acid-catalyzed ring-opening during the run.

  • Mitigation: Switch to a high-pH mobile phase (e.g., 10 mM Ammonium Bicarbonate adjusted to pH 9.0 with Ammonium Hydroxide). By maintaining the pH above the compound's pKa, the nitrogen remains neutral, neutralizing the leaving-group potential and preserving the strained ring during analysis.

Issue 2: Poor Shelf-Life in Aqueous Formulation Buffers
  • Symptoms: Loss of active pharmaceutical ingredient (API) over 24–48 hours when formulated in standard IV buffers (e.g., Citrate pH 5.0 or Acetate pH 4.5).

  • Causality: Formulation buffers designed to enhance solubility often operate at slightly acidic pHs. Prolonged exposure to these conditions leads to steady hydrolysis.

  • Mitigation: If the formulation pH cannot be raised to 7.4 due to solubility constraints, consider steric shielding. Formulating with excipients like cyclodextrins or PEG can sequester the azetidine moiety from the bulk aqueous environment, significantly reducing the rate of hydrolytic attack[6].

Issue 3: Ring-Opening During N-Acylation or Coupling Reactions
  • Symptoms: Low yields during the synthesis of N-acyl or N-sulfonyl azetidines; isolation of acyclic halo-amine byproducts.

  • Causality: Acyl chlorides and sulfonyl chlorides can act as weak Lewis acids. Furthermore, the generation of HCl during the reaction protonates unreacted starting material, catalyzing ring-opening[7].

  • Mitigation: Perform the reaction at strictly controlled low temperatures (0 °C to -78 °C) and use a non-nucleophilic, bulky base (e.g., DIPEA) in excess to immediately scavenge generated protons, preventing the formation of the reactive azetidinium intermediate.

Part 3: Quantitative Data – Structure-Stability Relationships

The pKa of the azetidine nitrogen is the master variable controlling solution stability. Medicinal chemistry strategies often involve substituting the nitrogen with electron-withdrawing groups (e.g., moving from N-phenyl to N-pyridyl) to lower the pKa, thereby preventing protonation at physiological or formulation pH.

The table below summarizes the profound impact of N-substitution and pH on the half-life ( T1/2​ ) of aryl azetidines, demonstrating how lowering the pKa directly extends compound stability[2][5].

Compound ScaffoldN-SubstituentAzetidine N pKaTest pHHalf-life ( T1/2​ )Mechanism of Degradation
Analogue 4 N-phenyl5.21.0< 5 minAcid-mediated ring-opening
Analogue 5 N-(4-methoxyphenyl)5.61.80.5 hAcid-mediated ring-opening
Analogue 5 N-(4-methoxyphenyl)5.62.71.2 hAcid-mediated ring-opening
Analogue 5 N-(4-methoxyphenyl)5.67.0Stable (> 24 h)N/A (Unprotonated)
Analogue 6 N-(4-cyanophenyl)3.81.0< 10 minAcid-mediated ring-opening
Analogue 2 N-(2-pyridyl)2.51.0> 24 hStable (Protonation disfavored)

Part 4: Experimental Protocols

Protocol 1: Self-Validating pH-Dependent Kinetic Stability Assay

This protocol is designed to isolate ring strain as the definitive cause of degradation, separating it from general hydrolytic liabilities (e.g., ester/amide cleavage).

Step 1: Preparation of Buffered Matrices Prepare 50 mM phosphate/citrate buffers at pH 1.0, 3.0, 5.0, 7.0, and 9.0. Causality: Covering this range maps the exact inflection point of protonation-induced degradation relative to the calculated pKa.

Step 2: Compound Spiking (The Self-Validating Control) Prepare a 10 mM stock of your target azetidine AND a 10 mM stock of a structurally identical pyrrolidine (5-membered ring) analog in DMSO. Spike both compounds into separate buffer aliquots to a final concentration of 100 µM (1% DMSO final). Validation Logic: The pyrrolidine analog possesses the same basicity but lacks the ~26 kcal/mol ring strain. If the azetidine degrades at pH 3.0 while the pyrrolidine remains intact, you have definitively proven that strain-release ring-opening is the mechanism, ruling out general scaffold hydrolysis.

Step 3: Time-Course Incubation and Quenching Incubate at 37 °C. At t=0,15,30,60,120 minutes, remove a 50 µL aliquot. Critical Step: Immediately quench the aliquot into 150 µL of ice-cold acetonitrile containing 10 mM Ammonium Bicarbonate (pH 9.0). Causality: The high pH instantly deprotonates any remaining azetidinium ion, halting the degradation pathway and locking the kinetic snapshot for accurate LC-MS quantification.

Step 4: Analysis Analyze via LC-MS using a high-pH mobile phase (as described in Issue 1) to prevent artifactual degradation during the chromatographic run. Plot % remaining vs. time to calculate T1/2​ .

Part 5: Visualizations of Causality and Workflows

AzetidineDegradation Azetidine Azetidine (Base State) High Ring Strain Protonation Protonation (pH < pKa) Azetidine->Protonation Acidic Buffer Azetidinium Azetidinium Ion (Activated Leaving Group) Protonation->Azetidinium Intermolecular Intermolecular Attack (Solvent/Halides) Azetidinium->Intermolecular SN2/AAL1 Intramolecular Intramolecular Attack (Pendant Amides/Nucleophiles) Azetidinium->Intramolecular Proximity Effect RingOpened Ring-Opened Degradant (Loss of Efficacy) Intermolecular->RingOpened Intramolecular->RingOpened

Mechanistic pathways of azetidine ring-opening degradation in solution.

Troubleshooting Start Observe Azetidine Degradation CheckPH Is Solution pH < Azetidine pKa? Start->CheckPH AdjustPH Adjust Buffer pH > pKa (e.g., pH 7.4-8.0) CheckPH->AdjustPH Yes CheckStruct Does Scaffold Have Pendant Nucleophiles? CheckPH->CheckStruct No Stable Stable Azetidine Solution AdjustPH->Stable ModStruct Lower pKa via N-Substitution (e.g., N-Aryl, N-Sulfonyl) CheckStruct->ModStruct Yes Steric Add Steric Bulk (e.g., Cyclohexyl/Methyl) CheckStruct->Steric No ModStruct->Stable Steric->Stable

Decision tree for troubleshooting and mitigating azetidine instability.

References

  • Bai, G., et al. "Intramolecular Ring-Opening Decomposition of Aryl Azetidines." ACS Medicinal Chemistry Letters, 2021, 12, 1585−1588. Available at:[Link]

  • National Institutes of Health (NIH) / PubMed Central. "Intramolecular Ring-Opening Decomposition of Aryl Azetidines." PMC. Available at:[Link]

  • "Degradation kinetics of DMP 777, an elastase inhibitor." PubMed. Available at:[Link]

Sources

Optimization

Azetidine Synthesis Technical Support Center: Troubleshooting &amp; Optimization Guide

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the fundamental thermodynamic and kinetic barriers of azetidine synthesis.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the fundamental thermodynamic and kinetic barriers of azetidine synthesis. Due to their high ring strain (approximately 25.4 kcal/mol), four-membered nitrogen heterocycles are notoriously difficult to synthesize[1]. They are highly susceptible to ring-opening decomposition, and their formation is often outcompeted by intermolecular side reactions[1].

This guide moves beyond generic procedures, offering field-proven insights, self-validating protocols, and mechanistic troubleshooting to ensure your syntheses are robust and reproducible.

Module 1: Intramolecular SN​2 Cyclization Strategies

Q1: My intramolecular cyclization of a 3-amino alcohol derivative is yielding predominantly intermolecular dimers and unreacted starting material. How can I drive the reaction toward the azetidine?

Expert Answer: The formation of a four-membered ring is kinetically and thermodynamically disfavored compared to the formation of larger rings or intermolecular dimerization[1]. If you are observing dimers, the effective molarity of your reactive chain ends is too low relative to the bulk concentration.

  • Concentration: Intramolecular reactions are favored at high dilution[1]. Running the reaction at concentrations >0.05 M will almost certainly result in intermolecular collision. You must dilute the reaction to 0.01 M[1].

  • Leaving Group Efficacy: Hydroxyl groups are poor leaving groups and will stall the SN​2 process, allowing side reactions to dominate[1]. In situ activation to a highly reactive mesylate (-OMs) or triflate (-OTf) is mandatory[1].

  • Base Selection: Use a strong, non-nucleophilic base (e.g., DBU) to deprotonate the amine and induce closure without displacing the leaving group[1].

Quantitative Data: Impact of Reaction Parameters

Table 1: Empirical Optimization of SN​2 Azetidine Cyclization

Leaving GroupConcentration (M)BaseSolventAzetidine Yield (%)Major Byproduct
-Cl0.10 K2​CO3​ MeCN<10%Intermolecular dimers
-Br0.05 Cs2​CO3​ DMF45%Dimers / Elimination
-OMs0.01DBU CH2​Cl2​ 88%Trace elimination
-OTf0.005LiHMDSTHF92%None
Protocol 1: Optimized Synthesis via 1,3-Amino Alcohol Activation

Self-Validating System: This protocol includes built-in TLC and NMR checkpoints to verify intermediate formation before proceeding to the critical ring-closure step.

  • Activation: Dissolve the N-protected 3-amino alcohol (1.0 equiv) in anhydrous CH2​Cl2​ to achieve a concentration of 0.01 M under an inert argon atmosphere[1].

  • Cool the solution to 0 °C using an ice bath. Add triethylamine (1.5 equiv) followed by the dropwise addition of methanesulfonyl chloride (1.2 equiv)[1].

  • Validation Step 1: Stir for 30 minutes at 0 °C. Monitor the complete disappearance of the starting material via TLC (Hexanes/EtOAc) to confirm quantitative mesylation.

  • Ring Closure: Allow the reaction to warm to room temperature. Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, 1.5 equiv) to induce ring closure[1]. Stir for 12 hours.

  • Workup: Quench with water and extract with CH2​Cl2​ . Maintain neutral or slightly basic conditions during workup to prevent acid-catalyzed ring opening[1].

  • Validation Step 2: Post-purification, confirm azetidine formation via 1H NMR. Look for the characteristic highly shielded multiplet of the C3 methylene protons around δ 2.0–2.6 ppm[2].

SN2_Troubleshooting Start Start: 3-Amino Alcohol Activation Activate OH to OMs/OTf (Improves Leaving Group) Start->Activation Dilution Dilute to ≤0.01 M (Favors Intramolecular) Activation->Dilution Base Add Non-Nucleophilic Base (e.g., DBU) Dilution->Base Check Analyze Reaction Mixture (TLC / NMR) Base->Check Success Azetidine Formed (Target Reached) Check->Success High Yield Error1 Dimers/Oligomers Formed (Intermolecular Side Reaction) Check->Error1 Conc. > 0.05 M Error2 Elimination Product (E2 Competition) Check->Error2 Base too strong Error1->Dilution Fix: Increase Dilution Error2->Base Fix: Change Base

Decision tree for troubleshooting intramolecular SN2 azetidine cyclization.

Module 2: Photochemical [2+2] Cycloaddition (Aza Paternò-Büchi)

Q2: I am attempting an intermolecular aza Paternò-Büchi reaction between an oxime and an unactivated alkene using UV light, but I observe extensive substrate decomposition and Norrish Type II cleavage. How can I improve the azetidine yield?

Expert Answer: Direct UV excitation of imines or oximes populates high-energy singlet excited states, which are highly reactive and unselective, leading to non-productive photochemical ene reactions or Norrish cleavage[3]. To optimize this, you must transition to a visible-light-mediated triplet energy transfer (EnT) strategy[4].

By utilizing an Iridium-based photocatalyst (e.g., [Ir(dF(CF3​)ppy)2​(dtbbpy)]PF6​ ), you can selectively access the triplet state of the alkene under mild visible light irradiation[4]. The triplet alkene then selectively undergoes a[2+2] cycloaddition with the ground-state oxime to form the azetidine, bypassing the destructive singlet state pathways[4][5].

Quantitative Data: Photocatalyst Optimization

Table 2: Optimization of Visible-Light Aza Paternò-Büchi Reaction

PhotocatalystLight SourceSolventCatalyst LoadingAzetidine Yield (%)
None (Direct UV)254 nm UVBenzeneN/A<5% (Decomposition)
Ru(bpy)3​(PF6​)2​ Blue LED (450 nm)MeCN2.0 mol%15%
Ir(ppy)3​ Blue LED (450 nm)THF1.0 mol%42%
[Ir(dF(CF3​)ppy)2​(dtbbpy)]PF6​ Blue LED (450 nm)THF0.5 mol%98%[4]
Protocol 2: Visible-Light-Mediated Aza Paternò-Büchi Cycloaddition

Self-Validating System: This protocol relies on strict anaerobic conditions to prevent triplet quenching.

  • Reaction Setup: To an oven-dried vial equipped with a stir bar, add the oxime substrate (0.1 mmol), the alkene (0.5 mmol, 5.0 equiv), and the photocatalyst [Ir(dF(CF3​)ppy)2​(dtbbpy)]PF6​ (0.5 mol%)[4].

  • Dissolve the mixture in anhydrous THF (2.0 mL) to yield a 0.05 M solution[4].

  • Degassing (Critical): Degas the solution via three freeze-pump-thaw cycles or sparge with argon for 15 minutes. Causality: Oxygen is a potent triplet quencher and will immediately deactivate the excited Ir(III) catalyst, halting the reaction.

  • Irradiation: Seal the vial and irradiate with a 450 nm blue LED lamp at room temperature for 12–24 hours[4]. Use a cooling fan to maintain ambient temperature.

  • Validation Step: The success of the EnT process can be visually validated by the lack of photobleaching of the Ir catalyst. Product formation is confirmed by the disappearance of the alkene vinyl protons in 1H NMR.

  • Deprotection: To obtain the free azetidine, cleave the N–O bond using Zinc dust in acidic conditions[4].

Photochemical_Pathway Light Blue LED (450 nm) PC_Ground Ir(III) Ground State Light->PC_Ground Excitation PC_Excited *Ir(III) Triplet Excited State PC_Ground->PC_Excited ISC PC_Excited->PC_Ground Catalyst Regeneration Alkene_Triplet Alkene (Triplet Excited) PC_Excited->Alkene_Triplet Triplet EnT Alkene_Ground Alkene (Singlet Ground) Alkene_Ground->Alkene_Triplet Energy Acceptance Product Azetidine Product Alkene_Triplet->Product [2+2] Cycloaddition Oxime Oxime Derivative Oxime->Product Reacts with Triplet

Visible-light-mediated triplet energy transfer mechanism for aza Paternò-Büchi cycloaddition.

Module 3: Lewis Acid-Catalyzed Epoxide Aminolysis

Q3: When attempting to synthesize azetidines via the intramolecular aminolysis of cis-3,4-epoxy amines, I observe poor regioselectivity and a mixture of azetidine and pyrrolidine products. How can I favor the 4-exo-tet cyclization?

Expert Answer: The ring-opening of epoxides by tethered amines typically favors the formation of five-membered rings (pyrrolidines) due to Baldwin's rules and the thermodynamic stability of the larger ring[6]. However, by employing specific Lewis acids, such as Lanthanum(III) triflate ( La(OTf)3​ ), the regioselectivity can be inverted[6]. La(OTf)3​ coordinates selectively to the epoxide oxygen, activating the proximal carbon to favor a highly regioselective 4-exo-tet attack, yielding the functionalized azetidine[6].

Protocol 3: La(OTf)3​ -Catalyzed Intramolecular Aminolysis
  • Dissolve the cis-3,4-epoxy amine (1.0 equiv) in anhydrous CH2​Cl2​ to a concentration of 0.1 M.

  • Add La(OTf)3​ (15 mol%) to the reaction mixture[6].

  • Heat the mixture to reflux (approx. 40 °C) under a nitrogen atmosphere[6].

  • Monitor the reaction via TLC. The reaction typically completes within 8-12 hours.

  • Validation Step: Regioselectivity must be confirmed by 2D NMR (HMBC/COSY). The desired azetidin-3-ol product will show distinct coupling between the ring nitrogen protons and the C3 carbinol proton, differentiating it from the pyrrolidine byproduct.

References

  • Kuriyama et al. "Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines." Frontiers in Chemistry, Vol. 11, 2023. [Link]

  • Schindler, C. S. et al. "Functionalized azetidines via visible light-enabled aza Paternò-Büchi reactions." PMC - NIH, 2022. [Link]

  • Blackmun, D. E. et al. "Photochemical Strategies Enable the Synthesis of Tunable Azetidine-Based Energetic Materials." Journal of the American Chemical Society, 2022. [Link]

  • Organic Syntheses. "Azetidine Procedure." Organic Syntheses, 2025. [Link]

Sources

Troubleshooting

How to prevent polymerization of strained azetidine rings

Troubleshooting Guides and FAQs Introduction Azetidines are highly valuable sp³-rich four-membered heterocycles in modern drug discovery. They offer unique conformational rigidity and improved pharmacokinetic profiles co...

Author: BenchChem Technical Support Team. Date: March 2026

Troubleshooting Guides and FAQs

Introduction

Azetidines are highly valuable sp³-rich four-membered heterocycles in modern drug discovery. They offer unique conformational rigidity and improved pharmacokinetic profiles compared to acyclic amines . However, their inherent ring strain (approx. 25.4 kcal/mol) makes them thermodynamically susceptible to ring-opening and subsequent polymerization . This technical support guide provides actionable, causality-driven solutions to prevent azetidine polymerization during storage and synthetic workflows.

Frequently Asked Questions (Troubleshooting)

Q1: My azetidine reagent turned viscous and yellow during storage. What happened, and how do I prevent it? Causality: You are observing Cationic Ring-Opening Polymerization (CROP). Unprotected azetidines are highly basic (pKa ~11.2) and nucleophilic. In the presence of trace acids, moisture, or elevated temperatures, the azetidine nitrogen becomes protonated, creating a highly electrophilic activated monomer. A neighboring unprotonated azetidine attacks this activated ring, relieving the 25.4 kcal/mol ring strain and forming a ring-opened dimer. This dimer is even more nucleophilic, triggering a cascading propagation that forms hyperbranched poly(propylenimine) (PPI) . Prevention Strategy:

  • Temperature Control: Store strictly at 2–8 °C (or -20 °C for long-term storage) to minimize the thermal energy required to overcome the activation barrier for nucleophilic attack.

  • Acid Exclusion: Store over basic alumina or potassium hydroxide (KOH) pellets to neutralize trace acidic impurities .

  • Inert Atmosphere: Purge vials with Argon or Nitrogen to exclude atmospheric moisture and CO₂, which can form carbonic acid and initiate CROP.

Q2: I am trying to functionalize the azetidine ring (e.g., cross-coupling or alkylation), but I keep getting oligomeric byproducts. How can I suppress this? Causality: High concentrations of the free base azetidine during reactions increase the collision frequency between monomers. If the reaction conditions are even mildly acidic or require prolonged heating, polymerization outcompetes the desired functionalization. Prevention Strategy:

  • N-Deactivation (Protecting Groups): Install electron-withdrawing groups such as N-Boc (tert-butyloxycarbonyl) or N-sulfonyl (e.g., tosyl, mesyl). These groups delocalize the nitrogen lone pair, drastically reducing its nucleophilicity and preventing it from attacking other monomers .

  • Dilution: Run reactions at lower concentrations (e.g., < 0.1 M) to kinetically disfavor intermolecular dimerization.

  • Non-Nucleophilic Bases: Use bulky, non-nucleophilic bases (e.g., DIPEA, KHMDS) instead of relying on the azetidine itself as a proton sink.

Q3: How can I spectroscopically verify if my azetidine has started to polymerize before using it in a critical step? Causality: As the four-membered ring opens to form a linear or branched polyamine chain, the electronic environment of the α-protons shifts significantly. Prevention Strategy: Perform a quick ¹H NMR (in CDCl₃ or D₂O). Intact azetidine shows distinct multiplet signals for the α-protons (typically around 3.5–3.7 ppm). If polymerization has occurred, you will observe broad, poorly resolved peaks emerging downfield (e.g., >3.0 ppm in D₂O or >3.5 ppm in CDCl₃) corresponding to the acyclic methylene protons of the poly(propylenimine) chain .

Quantitative Data: Stability & Reactivity Comparison

To understand why azetidines require specific handling, it is helpful to compare their physicochemical properties against related nitrogen heterocycles:

HeterocycleRing SizeRing Strain (kcal/mol)pKa (Conjugate Acid)Primary Polymerization PathwayRecommended Storage
Aziridine 327.7~8.0CROP & AROP (Highly spontaneous)-20 °C, strictly acid-free
Azetidine 425.411.29CROP (Acid/Heat triggered)2–8 °C, inert atmosphere
Pyrrolidine 55.411.27Highly stable (No CROP)Room Temp, standard

Data synthesized from RSC Organic & Biomolecular Chemistry and Polymer Chemistry reviews , .

Experimental Protocol: Azetidine Purification and Safe Storage Workflow

This self-validating protocol ensures that azetidine monomers are free of polymeric impurities and stabilized for long-term use.

Step 1: Purity Assessment (¹H NMR)

  • Dissolve 10 mg of the azetidine sample in 0.5 mL of CDCl₃.

  • Acquire a standard ¹H NMR spectrum.

  • Validation: Check for broad peaks in the 2.5–3.5 ppm region. If broad peaks or unexpected multiplets are present, the sample contains dimer/polymer and must be purified. If the spectrum is clean, proceed directly to Step 3.

Step 2: Purification (Reactive Distillation)

  • Transfer the degraded azetidine to a micro-distillation apparatus.

  • Add a concentrated solution of potassium hydroxide (KOH) or solid KOH pellets to the distillation flask.

    • Causality: KOH serves a dual purpose: it neutralizes any acid initiators (like HCl or HClO₄) that trigger CROP, and it deprotonates any non-volatile azetidinium salts back into the volatile free base .

  • Distill the azetidine under reduced pressure (boiling point ~61–62 °C at atmospheric pressure; adjust accordingly for vacuum) into a receiving flask cooled in a dry ice/acetone bath.

  • Self-Validation Loop: Repeat Step 1 on the distillate to confirm the removal of all polymeric species.

Step 3: Stabilization and Storage

  • Transfer the freshly distilled azetidine into an amber glass vial.

    • Causality: Amber glass prevents light-induced radical degradation pathways.

  • Add a few milligrams of basic alumina to the vial.

    • Causality: Basic alumina acts as a continuous acid scavenger during storage, preventing the formation of the electrophilic azetidinium monomer.

  • Purge the headspace with Argon gas for 30 seconds to displace moisture and CO₂.

  • Seal tightly with a PTFE-lined cap and store at 2–8 °C.

Mechanistic & Workflow Visualizations

CROP_Mechanism Azetidine Azetidine Monomer (Nucleophilic) Protonated Protonated Azetidinium (Electrophilic) Azetidine->Protonated Trace Acid (H+) / Heat Dimer Ring-Opened Dimer (Highly Reactive) Protonated->Dimer Nucleophilic Attack by Monomer Polymer Poly(propylenimine) (PPI) (Polymerization) Dimer->Polymer Propagation (CROP) Intervention1 Intervention: N-Protection (e.g., Boc, Ts) Intervention1->Azetidine Deactivates Lone Pair Intervention2 Intervention: Basic Alumina / KOH (Acid Scavenging) Intervention2->Protonated Prevents Formation

Mechanism of Cationic Ring-Opening Polymerization (CROP) in azetidines and chemical interventions.

Storage_Workflow Start Receive/Retrieve Azetidine NMR 1H NMR Purity Check (Scan for broad peaks >3.0 ppm) Start->NMR Decision Purity > 95%? NMR->Decision Purify Distill over KOH (Removes acid & polymer) Decision->Purify No Protect Optional: Install N-Protecting Group (For synthetic workflows) Decision->Protect Yes Purify->NMR Store Store at 2-8°C under Argon over Basic Alumina Protect->Store

Self-validating experimental workflow for the purity assessment and storage of azetidines.

References
  • Mughal, H., & Szostak, M. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry.[Link]

  • Reisman, L., et al. (2019). Aziridines and azetidines: building blocks for polyamines by anionic and cationic ring-opening polymerization. Polymer Chemistry.[Link]

  • Jones, M., et al. (2017). Insights into Azetidine Polymerization for the Preparation of Poly(propylenimine)-Based CO2 Adsorbents. Macromolecules.[Link]

  • Wang, X., et al. (2017). Organocatalyzed Anionic Ring-Opening Polymerizations of N-Sulfonyl Aziridines with Organic Superbases. ACS Macro Letters.[Link]

Optimization

Technical Support Center: Managing the Hygroscopic Nature of Azetidine Hydrochloride Salts

Welcome to the Technical Support Center for handling Azetidine Hydrochloride . This guide is designed for researchers, medicinal chemists, and drug development professionals who utilize this highly strained, four-membere...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for handling Azetidine Hydrochloride . This guide is designed for researchers, medicinal chemists, and drug development professionals who utilize this highly strained, four-membered cyclic amine as a building block in organic synthesis and neuropharmacology[1].

Because of its highly hygroscopic profile, improper handling of this salt frequently compromises precise stoichiometric weighing and leads to the failure of moisture-sensitive downstream reactions[2][3][4]. This guide provides field-proven, causality-driven solutions to ensure scientific integrity in your workflows.

Part 1: The Causality of Hygroscopicity in Azetidine HCl

Why is it so hygroscopic? The hydrochloride salt of azetidine possesses a high crystal lattice energy, but an even higher hydration energy. When exposed to ambient humidity, strong ion-dipole interactions between the salt and atmospheric water molecules cause rapid moisture adsorption[4]. If left exposed, the salt undergoes deliquescence—absorbing so much moisture that it dissolves into its own absorbed water, forming a sticky, unusable mass[5].

In synthetic chemistry, this absorbed water acts as a competing nucleophile. During amidation or alkylation reactions, water will aggressively quench electrophiles (such as acid chlorides or activated esters), hydrolyzing them and drastically reducing your reaction yields. Furthermore, the hidden water weight artificially inflates the mass on your balance, leading to inaccurate molar calculations.

Table 1: Physicochemical Profile of Azetidine Hydrochloride

PropertyValue / Description
CAS Number 36520-39-5[6][7]
Molecular Weight 93.55 g/mol (Anhydrous basis)[7]
Physical State White to off-white crystalline solid[6]
Melting Point >300 °C[7][8]
Hygroscopicity Highly hygroscopic; prone to rapid deliquescence[2][3]
Recommended Storage Sealed under Argon/Nitrogen; cool, dry environment[9]
Part 2: Troubleshooting Guide

Issue 1: My azetidine hydrochloride has formed a hard, sticky clump in the reagent bottle.

  • Causality: The container was opened in ambient air, allowing the salt to absorb atmospheric moisture[5]. The water acts as a plasticizer and solvent, fusing the crystalline lattice together.

  • Solution: Do not attempt to chisel the mass out in open air, as this exposes more surface area to moisture. Transfer the bottle to a glove box. Break the clumps using a dry, sterile spatula. To restore the anhydrous state, transfer the crushed solid to a Schlenk flask and apply high vacuum (≤ 0.1 mbar) for 12–24 hours at room temperature[10].

Issue 2: My coupling reaction yields are inconsistent, even when I weigh the salt quickly.

  • Causality: "Quick weighing" in ambient air still allows a microscopic layer of water to adsorb onto the high surface area of the salt[11]. This water quenches your coupling reagents (e.g., HATU, EDC) or acid chlorides.

  • Solution: Abandon ambient weighing. Transition to a self-validating anhydrous protocol (see Protocol A below) or utilize pre-filled reaction vials that are manufactured and sealed in a moisture-free controlled environment[12].

Part 3: Self-Validating Experimental Protocols

To guarantee scientific integrity, your handling methods must be self-validating. The following protocol ensures exact stoichiometry by measuring the exact mass of water removed.

Protocol A: Glove-Box-Free Handling & Stoichiometric Validation (Schlenk Technique)

Use this protocol when a glove box is unavailable, but strict anhydrous conditions are required.

  • Preparation: Flame-dry a Schlenk flask equipped with a magnetic stir bar under high vacuum, then backfill with dry Argon. Weigh the empty, sealed Schlenk flask to obtain the tare weight ( Wtare​ ).

  • Rapid Transfer: Quickly weigh the approximate required mass of azetidine HCl in ambient air and transfer it into the Schlenk flask[5].

  • Initial Weighing: Weigh the sealed Schlenk flask containing the "wet" salt ( Winitial​ ).

  • Vacuum Desiccation: Connect the Schlenk flask to a high-vacuum line. Apply dynamic vacuum (≤ 0.1 mbar) for at least 12 hours at room temperature. The vacuum will strip the superficially bound water molecules[10].

  • Validation & Calculation: Backfill with Argon and weigh the flask again ( Wfinal​ ).

    • Water Removed = Winitial​−Wfinal​

    • Exact Anhydrous Mass = Wfinal​−Wtare​

    • Crucial Step: Calculate the equivalents of your limiting reagent and coupling agents based only on the exact anhydrous mass, not your initial target mass.

  • In-Situ Reaction: Inject your anhydrous solvent (e.g., dry DCM or DMF) and base (e.g., DIPEA) directly through the septum using a dry syringe to initiate the reaction[12].

Protocol B: Azeotropic Drying (For Heavily Hydrated Batches)
  • Suspend the wet azetidine hydrochloride in anhydrous toluene in a round-bottom flask.

  • Attach a Dean-Stark apparatus and a reflux condenser.

  • Heat to reflux. The water will co-distill with the toluene and separate in the trap.

  • Once water ceases to collect, cool the suspension and remove the remaining toluene under reduced pressure to yield the dry, free-flowing salt.

Part 4: Frequently Asked Questions (FAQs)

Q: Can I dry azetidine hydrochloride in a standard laboratory drying oven? A: No, this is highly discouraged. While the melting point of the salt is >300°C[7], heating amine hydrochlorides in an open atmosphere can lead to partial thermal dissociation into the volatile free amine and HCl gas, permanently altering the stoichiometry of your reagent. Vacuum desiccation at room temperature is the gold standard[10][11].

Q: How should I store the bulk material after opening? A: Store the primary container inside a secondary vacuum desiccator containing a strong desiccant (e.g., Drierite or phosphorus pentoxide)[4]. If storing in a standard laboratory refrigerator, ensure the bottle is backfilled with Argon, sealed with Parafilm, and placed inside a moisture-barrier bag with silica gel packets, as cold storage environments typically have high relative humidity[13][14].

Part 5: Workflow Visualization

G A Bulk Azetidine HCl (Hygroscopic Solid) B Moisture Exposure? (Clumping/Deliquescence) A->B C Glove Box Transfer (<10 ppm H2O) B->C Preventative Route D Schlenk Vacuum Drying (12h, ≤0.1 mbar) B->D Corrective (If clumped) E Weighing & Sealing in Pre-dried Vials C->E D->E F In-situ Anhydrous Reaction (e.g., Amidation) E->F Inject Anhydrous Solvent

Workflow for handling and recovering hygroscopic azetidine hydrochloride salts.

References
  • TutorChase. "How do you handle hygroscopic solutes in the lab?".[Link]

  • Eureka Dry Tech. "Humidity controlled storage in pharmaceutical applications".[Link]

  • HepatoChem. "How do you handle hygroscopic salts?". [Link]

  • Nutraceutical Business Review. "An innovative drug delivery form for hygroscopic pharmaceutical drugs". [Link]

  • PharmaInfo. "Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome".[Link]

  • ResearchGate. "How to isolate a very hygroscopic salt (as presipitate) from a reaction solution?". [Link]

  • Reddit (r/chemistry). "Drying and Storing Hygroscopic Salts". [Link]

Sources

Troubleshooting

Azetidine Ring Stability: Technical Support &amp; Troubleshooting Center

Welcome to the Technical Support Center for azetidine chemistry. This guide is designed for researchers, medicinal chemists, and drug development professionals who encounter undesired ring-opening of the azetidine core d...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for azetidine chemistry. This guide is designed for researchers, medicinal chemists, and drug development professionals who encounter undesired ring-opening of the azetidine core during synthesis.

Core Principles: The Causality of Azetidine Instability

Azetidines are four-membered nitrogen heterocycles characterized by a high inherent ring strain of approximately 25.4 kcal/mol[1][2]. While this rigid scaffold is highly desirable in medicinal chemistry for improving ligand efficiency and pharmacokinetic profiles[3], the strain renders the C–N bond highly susceptible to cleavage.

Ring-opening is rarely spontaneous; it is typically a triggered event. The primary causal pathway involves the activation of the azetidine nitrogen via protonation (Brønsted acids) or coordination (Lewis acids)[1]. This activation withdraws electron density from the adjacent carbons, drastically lowering the activation energy required for nucleophilic attack (often via an SN2-type mechanism)[1][2]. Consequently, even weak nucleophiles—such as pendant amide groups or solvent molecules—can attack the activated carbon, irreversibly cleaving the ring[3].

Mechanism A Azetidine Core (Strain ~25.4 kcal/mol) B Acidic Conditions or Lewis Acids A->B Exposure C N-Protonation / Coordination (Increased Electrophilicity) B->C Activates Nitrogen D Nucleophilic Attack (e.g., Halides, Amides) C->D Susceptible to E Ring-Opened Degradant D->E Cleaves C-N Bond

Mechanistic pathway of acid-mediated azetidine ring-opening.

Frequently Asked Questions (FAQs)

Q1: Why does my azetidine degrade during Boc deprotection using TFA? Standard acidic deprotection conditions (e.g., Trifluoroacetic acid in DCM) protonate the azetidine nitrogen. If your molecule contains internal nucleophiles (like nitriles or amides), or if the counterion is sufficiently nucleophilic, the activated azetidinium ion will undergo rapid ring-opening[3][4]. To prevent this, you must switch to orthogonal protecting groups (like Cbz, removed via hydrogenolysis)[1][5] or employ base-promoted deprotection strategies[4].

Q2: How does the pKa of the azetidine nitrogen influence its stability? The pKa is the master determinant of stability in aqueous or acidic media. If the environmental pH drops below the pKa of the azetidine nitrogen, protonation occurs, initiating decomposition[3]. Strategic Solution: You can synthetically lower the azetidine's pKa to protect it. For example, incorporating a highly basic pendant group (like a pyridine ring) ensures the pendant group is protonated first. This initial protonation exerts a strong electron-withdrawing inductive effect, drastically lowering the pKa of the azetidine nitrogen (often below 0) and preventing its protonation even at pH 1.8[3].

Q3: Can I perform acyl chloride couplings without destroying the ring? Yes, but acyl chlorides can act as weak Lewis acids[1]. To mitigate this, the reaction must be kinetically controlled. Perform the coupling at low temperatures (0 °C to -78 °C) and ensure the acyl chloride is added dropwise to a solution already containing an excess of a non-nucleophilic base (e.g., DIPEA) to scavenge any generated HCl immediately[1].

Quantitative Data: pH and pKa Impact on Stability

The following table summarizes the causal relationship between the N-substituent, the resulting pKa, and the half-life ( T1/2​ ) of the azetidine ring in acidic media. Data demonstrates that lowering the azetidine pKa prevents protonation and subsequent intramolecular nucleophilic attack[3].

Azetidine DerivativeAzetidine N-pKa (Measured)Pendant Group pKa T1/2​ at pH 1.8 T1/2​ at pH 2.7 T1/2​ at pH 7.0Stability Conclusion
N-Phenyl Azetidine4.3N/A0.5 hours1.2 hoursStableHighly unstable in acid due to rapid protonation.
N-(4-Cyano-phenyl)~4.3N/A< 10 mins-StableExtreme instability; enhanced nucleophilic attack.
N-(2-Pyridyl) Azetidine< 0 (Calculated -1.1)6.3 (Pyridyl)StableStableStablePyridyl protonation lowers azetidine pKa; prevents opening.

Troubleshooting Workflow

Use the following decision tree to diagnose and resolve ring-opening issues during your synthetic sequence.

Troubleshooting logical workflow for preventing azetidine ring-opening.

Validated Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. They specifically avoid the thermodynamic and kinetic traps that lead to azetidine degradation.

Protocol A: Base-Promoted Chemoselective Boc Deprotection

Purpose: To remove a Boc protecting group from an azetidine without using strong acids (like TFA or HCl), which would otherwise trigger ring-opening or degrade sensitive functional groups (like nitriles)[4]. Causality: Cesium carbonate in methanol provides a mild, nucleophilic alkoxide species that attacks the carbamate carbonyl, releasing the free amine and CO2 without ever protonating the azetidine nitrogen[4].

Step-by-Step Methodology:

  • Preparation: In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve the Boc-protected azetidine (1.0 equivalent) in anhydrous Methanol (MeOH) to achieve a concentration of 0.1 M[4].

  • Base Addition: Add Cesium Carbonate ( Cs2​CO3​ , 2.0 equivalents) in one portion at room temperature[4].

  • Thermal Activation: Attach a reflux condenser and heat the reaction mixture to reflux (approx. 65 °C).

  • Monitoring: Stir under reflux for 2–3 hours. Monitor the reaction strictly via TLC or LC-MS. The basic conditions prevent protonation, meaning the azetidine ring remains intact[4].

  • Workup: Once the starting material is consumed, cool the mixture to room temperature. Filter the suspension through a pad of Celite to remove inorganic salts, washing the pad with excess MeOH or EtOAc.

  • Isolation: Concentrate the filtrate under reduced pressure. Purify the crude product via flash column chromatography (using a basic modifier like 1% Et3​N in the eluent to prevent on-column degradation) to afford the free azetidine amine in >90% yield[4].

Protocol B: Low-Temperature Amide Coupling of Azetidine-3-Carboxylic Acid

Purpose: To couple an azetidine core with an acyl chloride or activated ester while preventing Lewis acid-mediated or thermally-driven ring-opening[1]. Causality: Low temperatures kinetically freeze the ring-opening pathway. The slow addition of the electrophile ensures it is immediately consumed by the amine, preventing the accumulation of unreacted Lewis acidic species[1].

Step-by-Step Methodology:

  • Cooling: Dissolve the azetidine derivative (1.0 equivalent) in anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF) under an inert argon atmosphere. Submerge the flask in an ice bath to cool the solution strictly to 0 °C[1].

  • Base Pre-incubation: Add a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA, 3.0 equivalents). Stir for 5 minutes to ensure the environment is entirely basic, neutralizing any trace acids[1].

  • Electrophile Addition: Dissolve the acyl chloride (1.1 equivalents) in a small volume of anhydrous DCM. Add this solution dropwise over 15 minutes to the cooled azetidine mixture[1].

  • Kinetic Control: Maintain the temperature at 0 °C. Do not allow the reaction to warm to room temperature, as elevated temperatures provide the activation energy required for ring cleavage[1].

  • Quenching: Check reaction progress every 15-30 minutes. As soon as the starting material is consumed, immediately quench the reaction at 0 °C by adding saturated aqueous NaHCO3​ [1].

  • Extraction: Extract the aqueous layer with DCM (3x). Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure[6].

References

  • Intramolecular Ring-Opening Decomposition of Aryl Azetidines. PMC - NIH. Available at:[Link]

  • Base-Promoted Deprotection of tert-Butyl 4-(1-(3-(cyanomethyl)-1-(ethylsulfonyl)azetidin-3-yl). ChemRxiv. Available at:[Link]

  • Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. LJMU Research Online. Available at:[Link]

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. Available at:[Link]

Sources

Optimization

Optimizing solvent and base selection for azetidine cyclization

Welcome to the Technical Support Center for Azetidine Synthesis. The formation of four-membered nitrogen-containing heterocycles is notoriously challenging.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Azetidine Synthesis. The formation of four-membered nitrogen-containing heterocycles is notoriously challenging. Due to the high ring strain (approximately 26 kcal/mol) and unfavorable entropy associated with forming a small ring, the activation energy for the desired 4-exo-tet cyclization is often high[1]. Consequently, competing side reactions—such as intermolecular dimerization, polymerization, or elimination—frequently dominate if the reaction environment is not rigorously optimized.

This guide provides field-proven troubleshooting strategies, focusing on the causality behind solvent and base selection to ensure high-yielding, reproducible azetidine cyclizations.

Part 1: Troubleshooting Guides & FAQs

Q1: Why is my intramolecular cyclization yielding predominantly intermolecular dimers or polymers instead of the azetidine? A1: This is a classic kinetic vs. thermodynamic competition. Because the 4-exo-tet cyclization is slow due to ring strain, intermolecular nucleophilic attacks can easily outcompete ring closure if molecules are too close to one another.

  • The Causality & Solution: To favor the intramolecular pathway, you must decrease the probability of two precursor molecules colliding. This is achieved by operating under high dilution conditions (typically 0.02 M to 0.05 M). Furthermore, utilizing a non-nucleophilic base ensures that the base itself does not act as a competing nucleophile against the electrophilic carbon[2].

Q2: How do I choose the optimal base for cyclizing an N-alkyl-3-haloamine or N-alkyl-3-mesyloxyamine? A2: The ideal base must be strong enough to deprotonate the nucleophilic nitrogen but sterically hindered enough to prevent unwanted substitution.

  • The Causality & Solution: Strong, non-nucleophilic organic bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or alkoxides like KOtBu are highly effective[2][3]. DBU is particularly preferred in homogeneous organic systems because its conjugate acid is well-solvated, driving the reaction forward without interfering with the leaving group. For scalable, biphasic systems, inorganic bases like KOH or K 2​ CO 3​ can be used, though they often require phase-transfer catalysts or specific cosolvents to maintain efficiency[4].

Q3: What role does solvent polarity play, and how should I adjust it? A3: Solvent polarity directly impacts the stabilization of the transition state during the S N​ 2 displacement.

  • The Causality & Solution: Polar aprotic solvents like Dichloromethane (DCM) or Acetonitrile (MeCN) are typically optimal because they stabilize the charge separation in the transition state without hydrogen-bonding to the nucleophilic nitrogen (which would dampen its reactivity)[2]. If solubility is an issue, adding a cosolvent like tert-amyl alcohol or DMPU can dramatically improve yields by breaking up aggregate states and enhancing base solubility[3]. In extreme cases where solvent interactions hinder the reaction, solvent-free grinding techniques with phase-transfer catalysts (e.g., PhEt 3​ NCl) have been successfully employed[5].

Q4: My starting material is completely consumed, but my azetidine yield is low. What is happening? A4: If the precursor is consumed but the product is absent, the intermediate is likely undergoing elimination (E2) rather than substitution (S N​ 2).

  • The Causality & Solution: This occurs when the leaving group is inefficient or the base is too harsh. Transitioning from a poor leaving group (like chloride) to a highly efficient one (like a mesylate, -OMs, or tosylate, -OTs) lowers the activation energy for the S N​ 2 cyclization, allowing it to outpace E2 elimination[1][2]. Alternatively, consider catalytic methods such as La(OTf) 3​ -catalyzed regioselective aminolysis of epoxy amines, which operates under much milder Lewis acidic conditions to bypass harsh basic environments entirely[6].

Part 2: Data Presentation & Optimization Metrics

The table below synthesizes quantitative optimization data for base and solvent selection during standard azetidine cyclizations. Note how concentration and cosolvents dictate the final yield.

Table 1: Representative Optimization of Base and Solvent for Azetidine Cyclization

EntryBase (Equiv)Solvent SystemConcentrationTempYieldMechanistic Observation
1KOH (3.0)THF / H 2​ O0.1 MReflux30%High concentration led to significant intermolecular side products[4].
2KOH (3.0)THF / H 2​ O0.1 M0 °C RT9%Insufficient thermal energy to overcome ring strain activation barrier[4].
3KOtBu (3.0)THF0.05 M25 °C36%Poor solubility of intermediates hindered cyclization[3].
4KOtBu (3.0)THF / t-Amyl OH0.05 M25 °C62%Cosolvent improved solubility and transition state stabilization[3].
5DBU (1.5)DCM0.02 M25 °C85%High dilution and non-nucleophilic base enabled clean 4-exo-tet cyclization[2].

Part 3: Experimental Workflows & Logic

Diagnostic Logic Tree

When troubleshooting low yields, follow the causal logic tree below to identify the failure point in your reaction matrix.

G Issue Issue: Low Azetidine Yield Check1 Are intermolecular side products forming? Issue->Check1 Sol1 Increase dilution (< 0.05 M) Check1->Sol1 Yes Check2 Is the starting material unreacted? Check1->Check2 No Sol2 Use stronger/non-nucleophilic base (e.g., DBU) Check2->Sol2 Yes Check3 Is the leaving group inefficient? Check2->Check3 No Sol3 Switch to OMs, OTs, or Iodide Check3->Sol3 Yes

Caption: Troubleshooting logic tree for addressing low yields in azetidine synthesis.

Standard Operating Protocol: Self-Validating DBU-Mediated Cyclization

This protocol outlines a highly reliable, one-pot mesylation and cyclization sequence for converting a β -amino alcohol into an azetidine. It is designed as a self-validating system, meaning you must confirm specific chemical milestones before proceeding to the next step[2].

Step 1: Preparation & Dilution Dissolve the crude N-alkylated or N-arylated amino alcohol (1.0 equiv) in anhydrous dichloromethane (DCM) to achieve a highly dilute concentration of 0.02 M . Causality: This strict dilution is mandatory to prevent intermolecular collisions.

Step 2: Activation (Mesylation) Purge the reaction flask with Argon and cool to 0 °C. Add triethylamine (1.5 equiv) as a mild acid scavenger, followed by the dropwise addition of methanesulfonyl chloride (MsCl, 1.2 equiv).

Step 3: Validation Checkpoint 1 (Crucial) Allow the reaction to warm to room temperature and stir for 1 hour. Do not proceed until TLC or LC-MS confirms the complete conversion of the alcohol to the mesylate intermediate. If unreacted alcohol remains, the subsequent addition of strong base will cause complex degradation rather than cyclization.

Step 4: Base-Induced Cyclization Once mesylation is validated, add the strong, non-nucleophilic base DBU (1.5 equiv) directly to the reaction mixture to induce ring closure.

Step 5: Validation Checkpoint 2 Stir at room temperature for 4–12 hours. Monitor the disappearance of the mesylate intermediate via LC-MS. The reaction is complete when the mesylate mass is fully replaced by the cyclized azetidine mass.

Step 6: Workup & Purification Quench the reaction with distilled water. Extract the aqueous layer with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na 2​ SO 4​ , filter, and concentrate under reduced pressure. Purify the crude product via silica gel column chromatography using a Hexane/Ethyl Acetate gradient[2].

Reaction Pathway Visualization

G Start Acyclic Precursor (Amino Alcohol) Activation Activation of Leaving Group (e.g., MsCl, Et3N) Start->Activation BaseAddition Base Addition (e.g., DBU, KOtBu) Activation->BaseAddition Cyclization 4-exo-tet Cyclization (Intramolecular SN2) BaseAddition->Cyclization Product Azetidine Derivative Cyclization->Product

Caption: Workflow for the synthesis of azetidines via intramolecular cyclization.

References

  • A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides National Institutes of Health (PMC)[Link]

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle RSC Publishing[Link]

  • Stereoselective Construction of Highly Functionalized Azetidines via a [2 + 2]-Cycloaddition ACS Publications[Link]

  • A Unified Synthetic Approach to 2‑Alkyl Azetidines, Oxetanes, Thietanes and Cyclobutanes from Unactivated Alkenes National Institutes of Health (PMC)[Link]

  • Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines Frontiers in Chemistry[Link]

Sources

Troubleshooting

Azetidine Synthesis Support Center: Troubleshooting Enantioselective &amp; 3-Substituted Workflows

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals navigate the complex landscape of synthesizing 3-substituted a...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals navigate the complex landscape of synthesizing 3-substituted azetidines. Due to their high ring strain (~26 kcal/mol) and the inherent basicity of the nitrogen atom, azetidines are notoriously difficult to functionalize enantioselectively without triggering unwanted ring-opening side reactions.

This guide provides field-proven insights, causality-driven troubleshooting, and self-validating protocols to ensure the structural integrity and stereochemical purity of your azetidine libraries.

Core Strategy & Quantitative Decision Matrix

Selecting the correct synthetic pathway is the first step in avoiding downstream failures. The table below summarizes the quantitative performance and primary challenges of the three most robust strategies for 3-substituted azetidine synthesis.

Synthetic StrategyTarget MotifCatalyst SystemTypical YieldEnantioselectivityPrimary Mechanistic Challenge
Strain-Release Cross-Coupling All-Carbon Quaternary AzetidinesNiBr₂ / Bromide Relay50–85%N/A (Diastereoselective)Radical-induced β-scission[1]
Asymmetric Ring-Opening 3-Substituted γ-HaloaminesChiral Squaramide H-Bond Donor80–94%Up to 91% eeBackground racemic opening[2]
Phase-Transfer Spirocyclization Spiro-3,2′-azetidine oxindolesSF₅-Cinchona Alkaloid70–90%Up to 98:2 erUncatalyzed Sₙ2 displacement[3]

Troubleshooting Guides & FAQs

Q1: Why am I observing extensive acyclic byproducts during the Ni-catalyzed cross-coupling of azabicyclo[1.1.0]butanes (ABBs)? Causality: The synthesis of all-carbon quaternary azetidines from ABBs relies on a delicate polar-radical relay mechanism ()[1]. Bromide catalysis opens the highly strained ABB ring to form a redox-active azetidine radical. If the subsequent nickel-catalyzed cross-coupling cycle (specifically the reductive elimination step) is slower than the radical's half-life, the intermediate undergoes β-scission (C–C bond cleavage), yielding acyclic byproducts. Solution:

  • Ligand Tuning: Switch to a more electron-rich bidentate ligand (e.g., 4,4'-di-tert-butyl-2,2'-bipyridine) to accelerate the oxidative addition and reductive elimination steps at the nickel center.

  • Bromide Stoichiometry: Ensure you are using a strictly catalytic amount of bromide (e.g., derived directly from the NiBr₂ source) to control the steady-state concentration of the azetidine radical[4].

Q2: My enantioselective ring-opening of 3-substituted azetidines using chiral squaramide H-bond donors is yielding low enantiomeric excess (< 80% ee). How can I improve this? Causality: Enantioinduction in this system relies on precise electrostatic charge recognition within a dipolar transition state ()[2]. The chiral squaramide catalyst must perfectly coordinate both the leaving group and the nucleophile. If the N-protecting group on the azetidine is too small (e.g., N-methyl), it fails to provide the necessary steric bulk to lock the transition state conformation, leading to competing racemic pathways[5]. Solution:

  • Protecting Group Strategy: Swap small N-alkyl groups for bulkier alternatives like N-benzhydryl or N-tosyl to enforce the desired spatial arrangement.

  • Temperature Control: Lower the reaction temperature to -20 °C to rigidify the hydrogen-bonding network.

Q3: How do I prevent background racemic reactions in the phase-transfer-catalyzed synthesis of spirocyclic azetidines? Causality: In the synthesis of spiro-3,2′-azetidine oxindoles, the intramolecular C–C bond formation is catalyzed by a chiral SF₅-containing cinchona alkaloid ()[3]. If your cyclization precursor utilizes a highly reactive leaving group (like iodide or bromide), the oxindole enolate can undergo an uncatalyzed, rapid intramolecular Sₙ2 displacement, bypassing the chiral catalyst entirely[6]. Solution: Use a chloride leaving group. Chloride is significantly less reactive and strictly requires the chiral phase-transfer catalyst for activation, ensuring the reaction proceeds almost exclusively through the enantioselective pathway[3].

Experimental Workflows & Validated Protocols

Protocol A: Ni-Catalyzed Strain-Release Cross-Coupling for 3-Aryl Azetidines

Reference:[1]

Self-Validating Step: The disappearance of the highly strained ABB starting material can be instantly validated via crude ¹H-NMR prior to workup (look for the complete loss of the characteristic bicyclic bridgehead protons at ~1.5–2.0 ppm).

  • Catalyst Preparation: In a nitrogen-filled glovebox, charge an oven-dried 10 mL vial with NiBr₂ (10 mol%), 4,4'-di-tert-butyl-2,2'-bipyridine (10 mol%), and the selected aryl boronic acid (1.5 equiv).

  • Complexation: Add anhydrous THF (0.1 M) and stir for 10 minutes at room temperature until a deep green/blue active catalyst complex forms.

  • Substrate Addition: Add the benzoylated 1-azabicyclo[1.1.0]butane (1.0 equiv) dropwise to control the initial exotherm of strain release.

  • Reaction Execution: Seal the vial securely, remove it from the glovebox, and stir at 60 °C for 12 hours.

  • Isolation: Quench the reaction with saturated aqueous NH₄Cl, extract with EtOAc (3x), dry over Na₂SO₄, and purify via flash chromatography.

Protocol B: Enantioselective Ring-Opening via H-Bond Donor Catalysis

Reference: [2]

Self-Validating Step: Monitor the reaction via chiral HPLC at the 4-hour mark. A successful trajectory will show a >95:5 ratio of enantiomeric peaks, validating the electrostatic recognition of the catalyst.

  • System Assembly: Dissolve the 3-substituted azetidine (1.0 equiv) and the chiral squaramide catalyst (5 mol%) in anhydrous Et₂O (0.05 M) under an argon atmosphere.

  • Thermal Stabilization: Cool the mixture to -20 °C using a cryocooler. Allow 15 minutes for the solvent system to reach thermal equilibrium, maximizing transition-state rigidity.

  • Reagent Addition: Slowly add the acyl chloride or alkyl halide (1.2 equiv) over 5 minutes. Rapid addition causes localized exotherms that disrupt the delicate hydrogen-bonding network.

  • Incubation: Stir the mixture at -20 °C for 24 hours.

  • Purification: Concentrate the mixture carefully under reduced pressure (keeping the bath < 25 °C) and directly load onto a silica gel column to avoid product degradation.

Mechanistic & Workflow Visualizations

ABB_Mechanism ABB 1-Azabicyclo[1.1.0]butane (ABB) Br_Cat Bromide Catalysis (Ring Opening) ABB->Br_Cat Strain Release Radical Azetidine Radical Intermediate Br_Cat->Radical SET Ni_Cycle Ni-Catalyzed Cross-Coupling Radical->Ni_Cycle Aryl Halide Side Ring-Opened Acyclic Byproduct Radical->Side β-Scission (Slow Ni cycle) Product 3-Substituted Azetidine Ni_Cycle->Product Reductive Elimination

Mechanistic pathway of ABB strain-release cross-coupling and potential ring-opening side reactions.

EE_Troubleshoot Start Evaluate Enantiomeric Excess (ee %) Low_EE ee < 90% Start->Low_EE High_EE High ee% Achieved (>95%) Start->High_EE Initial Success Check_PG 1. Check N-Protecting Group (Increase Steric Bulk) Low_EE->Check_PG Check_Temp 2. Lower Temperature (e.g., -20 °C) Check_PG->Check_Temp Check_LG 3. Change Leaving Group (e.g., I/Br -> Cl) Check_Temp->Check_LG Check_LG->High_EE Optimized

Step-by-step troubleshooting workflow to resolve low enantiomeric excess in azetidine synthesis.

References

  • [2] Jacobsen, E. N., et al. "Enantioselective Ring Opening of Azetidines via Charge Recognition in Hydrogen-Bond-Donor Catalysis." Journal of the American Chemical Society, 2021. URL:[Link]

  • [3] Boddy, A. J., et al. "Enantioselective Phase-Transfer-Catalyzed Synthesis of Spirocyclic Azetidine Oxindoles." Organic Letters, 2024. URL:[Link]

  • [1] Hsu, C.-M., et al. "Azetidines with All-Carbon Quaternary Centers: Merging Relay Catalysis with Strain Release Functionalization." Journal of the American Chemical Society, 2023. URL:[Link]

Sources

Optimization

Azetidine Synthesis Support Center: Overcoming Functional Group Tolerance Limitations

Overview Welcome to the Technical Support Center for Azetidine Synthesis. As modern drug development increasingly relies on azetidines as metabolically stable, three-dimensional bioisosteres for piperidines and pyrrolidi...

Author: BenchChem Technical Support Team. Date: March 2026

Overview

Welcome to the Technical Support Center for Azetidine Synthesis. As modern drug development increasingly relies on azetidines as metabolically stable, three-dimensional bioisosteres for piperidines and pyrrolidines, chemists frequently encounter a critical roadblock: functional group tolerance (FGT).

The thermodynamic and kinetic hurdles of closing a highly strained four-membered ring (~26 kcal/mol ring strain) traditionally require harsh conditions—such as strong bases, high heat, or aggressive nucleophiles. These conditions inherently destroy sensitive functional groups like esters, enolizable ketones, and aryl halides.

This guide troubleshoots these exact failure modes. By explaining the causality behind the degradation and providing field-proven, self-validating protocols utilizing photoredox catalysis and strain-release logic, we will help you achieve near-perfect functional group tolerance in your azetidine workflows.

Troubleshooting Guides & FAQs

Q1: My traditional 1,3-haloamine cyclization is destroying sensitive ester and ketone moieties. How can I achieve azetidine formation without harsh nucleophiles or bases?

The Causality: Traditional cyclizations rely on strong bases (e.g., NaH, KOtBu) to deprotonate an amine, forcing a kinetically disfavored 4-exo-tet cyclization. These "hard" nucleophiles and bases indiscriminately hydrolyze esters, epimerize enolizable ketones, and degrade reactive heterocycles.

The Solution: Radical Strain-Release (RSR) of Azabicyclo[1.1.0]butanes (ABBs) Instead of building the ring from an acyclic precursor, start with an ABB. ABBs possess immense ring strain (~65 kcal/mol). By introducing a mild electrophilic radical (generated via photoredox catalysis), the central C–N bond cleaves. This releases the strain, providing an overwhelming thermodynamic driving force to form a C3-functionalized azetidine at room temperature 1. This outer-sphere electron transfer completely bypasses the need for hard bases, leaving sensitive groups intact 2.

Step-by-Step Methodology: RSR Photocatalysis for C3-Functionalized Azetidines

Self-Validating System: This protocol utilizes an organic photocatalyst and includes internal analytical checks to prevent false positives.

  • Reaction Setup: In a flame-dried Schlenk tube, add the ABB substrate (0.1 mmol), the radical precursor (e.g., a sulfonyl imine or halide, 0.15 mmol), and the organic photocatalyst (e.g., 4CzIPN, 0.25 mol%).

  • Solvent & Degassing: Dissolve the mixture in anhydrous PhCF₃ (0.05 M).

    • Validation Check: Degas via three freeze-pump-thaw cycles. Oxygen quenching of the excited triplet state is the leading cause of reaction failure. Successful degassing is validated by the complete absence of micro-bubbling upon the final thaw.

  • Irradiation: Irradiate the mixture using a 50 W Blue LED (e.g., Kessil lamp) at 40 °C under an argon atmosphere for 4–12 hours 2.

  • Monitoring: Monitor reaction progress via LC-MS.

    • Validation Check: ABBs are highly strained and acid-sensitive; standard acidic TLC stains (like p-anisaldehyde) will degrade them on the plate, causing false readings. Complete consumption of the ABB mass peak via LC-MS validates the strain-release event.

  • Isolation: Concentrate under reduced pressure and purify via silica gel chromatography (EtOAc/Hexanes) to yield the densely functionalized azetidine.

Q2: I am attempting an aza-Paternò-Büchi[2+2] cycloaddition, but direct UV irradiation is causing complex mixtures and degradation of my aryl halides. What is the alternative?

The Causality: Direct UV excitation (<300 nm) of imines generates high-energy singlet excited states. These unselective states are notorious for undergoing competitive radiationless decay (via C=N bond rotation), homolytic cleavage of carbon-halogen bonds, and background degradation of complex architectures 3.

The Solution: Visible-Light-Enabled Triplet Energy Transfer (EnT) By using an Iridium(III) photocatalyst and blue light, you can selectively sensitize the alkene or a cyclic oxime to its triplet state. The Ir(III) catalyst (e.g., fac-[Ir(dFppy)3] or Ir[dF(CF3)ppy]2(dtbbpy)PF6) has a specific triplet energy (~60 kcal/mol) that perfectly matches the substrate but is far too low to cleave aryl halides or excite isolated carbonyls 4. This precise energy matching ensures absolute functional group tolerance.

Step-by-Step Methodology: Intramolecular Visible-Light aza-Paternò-Büchi Cycloaddition
  • Reaction Setup: To an oven-dried, foil-wrapped vial, add the unactivated alkene-tethered cyclic oxime (0.1 mmol) and Ir[dF(CF3)ppy]2(dtbbpy)PF6 (0.5 to 2.5 mol%) 4.

  • Solvent Addition: Add anhydrous THF to reach a concentration of 0.1 M.

    • Validation Check: The solution must exhibit the characteristic bright yellow color of the active Ir(III) complex. A pale or cloudy solution indicates catalyst degradation or moisture.

  • Degassing: Sparge the solution with Argon for 15 minutes.

  • Irradiation: Irradiate with blue LEDs (450 nm) at room temperature for 24 hours.

    • Validation Check: The reaction temperature must not exceed 30 °C (use a cooling fan). Thermal degradation of the 1,4-biradical intermediate will drastically lower the diastereomeric ratio (d.r.) of the final product.

  • Cleavage (Optional): The resulting bicyclic N–O azetidine can be cleanly cleaved to the free, unprotected azetidine using Zn dust in acidic conditions or Pd(OH)₂-catalyzed hydrogenolysis 5.

Quantitative Data: Functional Group Tolerance Comparison

To guide your synthetic planning, the following table summarizes the functional group tolerance and efficiency of various azetidine synthesis methods.

Synthesis MethodActivation Mode / ConditionsFGT (Esters, Halides, Ketones)Typical YieldStereocontrol
Traditional 1,3-Haloamine Cyclization Strong Base (NaH, KOtBu), HeatPoor (Hydrolysis, Epimerization)20–50%Low
Direct UV aza-Paternò-Büchi UV Light (<300 nm)Poor (Halide cleavage, complex mixtures)30–60%Moderate
Visible-Light aza-Paternò-Büchi Ir(III) Photocatalyst, Blue LED, RTExcellent (Tolerates aryl halides, esters)70–98%High (>20:1 d.r.)
Radical Strain-Release (ABB) Organic Photocatalyst, Blue LED, RTExcellent (Tolerates sensitive electrophiles)60–95%N/A (C3 functionalized)

Mechanistic Visualizations

G PC Ir(III) Photocatalyst (Ground State) PC_star *Ir(III) Photocatalyst (Excited Triplet) PC->PC_star Visible Light (Blue LED) PC_star->PC Energy Transfer (EnT) Triplet_Sub Triplet Excited Substrate PC_star->Triplet_Sub Sensitization Oxime Cyclic Oxime / Alkene (Substrates) Oxime->Triplet_Sub EnT from *Ir(III) Biradical 1,4-Biradical Intermediate Triplet_Sub->Biradical C-C Bond Formation Azetidine Functionalized Azetidine Biradical->Azetidine Intersystem Crossing & C-N Closure

Visible-light-mediated aza-Paternò-Büchi catalytic cycle for azetidine synthesis.

RSR ABB Azabicyclo[1.1.0]butane (ABB) Adduct C3-Radical Adduct (Strain Released) ABB->Adduct + Radical Addition Radical Electrophilic Radical (e.g., Sulfonyl) Radical->Adduct Product C3-Functionalized Azetidine Adduct->Product + Nucleophile Trapping Nucleophile Nucleophile / SOMOphile Nucleophile->Product

Radical strain-release (RSR) functionalization of azabicyclo[1.1.0]butanes.

References

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry, RSC Publishing.6

  • Radical strain-release photocatalysis for the synthesis of azetidines. ChemRxiv / ResearchGate.1

  • Functionalized azetidines via visible light-enabled aza Paternò-Büchi reactions. Nature Communications / PMC.4

  • Intramolecular, Visible Light-Mediated Aza Paternò-Büchi Reactions of Unactivated Alkenes. Organic Letters / PMC.5

Sources

Troubleshooting

Technical Support Center: Catalyst Removal in Azetidine Synthesis

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the critical st...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the critical step of removing residual transition metal catalysts from azetidine synthesis reactions. Ensuring the purity of Active Pharmaceutical Ingredients (APIs) is paramount, and this resource is designed to help you navigate the challenges of catalyst removal to meet stringent regulatory standards.

Section 1: General Principles & Initial Considerations

This section covers foundational questions that apply across different catalyst types and removal methodologies.

Q1: Why is removing residual catalysts so critical in pharmaceutical synthesis?

A: Residual metal catalysts, even at trace levels, are a significant concern for several reasons:

  • Toxicity: Many transition metals used as catalysts (e.g., Palladium, Nickel, Ruthenium) are toxic and pose a health risk to patients.[1] Regulatory bodies like the International Council for Harmonisation (ICH) have established strict limits for elemental impurities in final drug products, outlined in the ICH Q3D guideline.[1][2][3][4][5]

  • Catalytic Activity in Downstream Steps: Residual catalysts can interfere with subsequent synthetic steps, leading to unintended side reactions, reduced yields, and the formation of new impurities.

  • Product Stability: Trace metals can sometimes accelerate the degradation of the final API, shortening its shelf life.[6]

The ICH Q3D guideline classifies elemental impurities based on their toxicity and sets a Permitted Daily Exposure (PDE) for each.[2][5][7] Your removal strategy must be effective enough to bring residual catalyst levels well below these PDE-derived concentration limits.

Q2: What are the primary methods for catalyst removal, and how do I choose the right one?

A: The main strategies include scavenging, adsorption on activated carbon, crystallization, and chromatography.[7][8][9] The best method depends on the specific catalyst used, its oxidation state, the scale of your reaction, the nature of your product, and the required final purity.

The selection process can be visualized as a decision tree:

G start Start: Crude Product with Catalyst catalyst_type What is the nature of the catalyst? start->catalyst_type soluble Homogeneous (Soluble) catalyst_type->soluble Soluble insoluble Heterogeneous (Insoluble, e.g., Pd/C) catalyst_type->insoluble Insoluble scavenging Metal Scavenging (Resin/Silica) soluble->scavenging High Selectivity Needed carbon Activated Carbon Treatment soluble->carbon Cost-Effective/General Use crystallization Crystallization (with/without additives) soluble->crystallization Crystalline Product filtration Simple Filtration (e.g., through Celite) insoluble->filtration check_ppm ICP-MS Analysis: Is Pd < Limit? filtration->check_ppm check_ppm->soluble No (Leaching Occurred) success End: Purified Product check_ppm->success Yes scavenging->success carbon->success crystallization->success failure Combine or Re-evaluate Methods

Caption: Decision logic for selecting a catalyst removal method.

Q3: How do I accurately quantify the amount of residual catalyst in my product?

A: The industry-standard method is Inductively Coupled Plasma Mass Spectrometry (ICP-MS) .[6][10][11] This technique offers extremely high sensitivity and can detect metals at parts-per-billion (ppb) or even parts-per-trillion (ppt) levels.[11] It is specified in guidelines like USP <233> as the preferred method for analyzing elemental impurities.[10] Older, colorimetric tests (like USP <231>) are no longer considered adequate as they are non-specific and lack the required sensitivity.[2][6]

Section 2: Troubleshooting Palladium (Pd) Catalyst Removal

Palladium-catalyzed reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, are frequently used in synthesizing substituted azetidines.[12][13][14] However, removing the residual palladium to the required low-ppm levels can be challenging.

Q4: My filtration of Palladium on Carbon (Pd/C) isn't working; the filtrate is still grey/black and ICP-MS shows high Pd levels. What's wrong?

A: This is a common issue caused by the presence of fine palladium particles or soluble palladium species.

  • Cause 1: Fine Particles Passing Through Filter: Standard filter paper may not be sufficient to trap very fine catalyst particles.

    • Solution: Use a pad of Celite® (diatomaceous earth) over a sintered glass funnel or fine filter paper.[15][16] The Celite forms a tight filter bed that can trap these fine particles. Ensure the Celite bed is 1-2 cm thick and is pre-wetted with the solvent before filtration.[16][17]

  • Cause 2: Catalyst Leaching: Some palladium may leach from the carbon support into the solution as soluble or colloidal species.[17] Simple filtration will not remove these.

    • Solution: After filtering the bulk Pd/C, the filtrate must be treated with a secondary method like a metal scavenger or activated carbon to capture the dissolved palladium.[17]

Q5: I used a scavenger resin, but my palladium levels are still too high. How can I improve its efficiency?

A: The performance of scavenger resins depends on several factors.

  • Cause 1: Incorrect Scavenger Choice: The scavenger's functional group must have a high affinity for the palladium species in your reaction. Thiol-based scavengers (e.g., ISOLUTE® Si-Thiol) are effective for various metals including Pd, while triazine-based scavengers (e.g., ISOLUTE® Si-TMT, MP-TMT) are highly efficient for palladium.[8][18] These functional groups form stable coordination complexes with the metal, effectively removing it from the solution.[19]

  • Cause 2: Insufficient Equivalents or Time: You may not be using enough scavenger or allowing enough time for it to work.

    • Solution: Start by running a small-scale screen with a few different scavengers to find the most effective one.[17] Then, optimize the loading (typically 3-5 equivalents relative to the residual metal) and reaction time (from 1 to 18 hours).[15][20] Gentle heating (e.g., 40-60°C) can often increase the scavenging rate.[15]

  • Cause 3: Solvent Effects: The solvent can impact the scavenger's performance.

    • Solution: Ensure the scavenger is compatible with your solvent system. Some scavengers swell differently in various solvents, which can affect access to the binding sites.[8]

Table 1: Comparison of Common Palladium Scavengers
Scavenger TypeFunctional GroupSolid SupportTarget MetalsKey Advantages
Si-Thiol PropylthiolSilicaPd, Pt, Cu, Hg, Ag, Pb[8][18]Broad applicability for multiple metals.
Si-TMT Trimercaptotriazine (TMT)SilicaPrimarily Pd[8][18]High affinity and selectivity for palladium.
MP-TMT Trimercaptotriazine (TMT)Macroporous PolystyrenePrimarily Pd, other metals[8]Robust, low-swelling, ideal for flow chemistry.[8]
Si-Trisamine Tris(2-aminoethyl)amineSilicaVarious transition metals[18]Effective for scavenging metals and electrophiles.
Q6: I'm losing a significant amount of my azetidine product during purification with activated carbon. How can I prevent this?

A: Activated carbon is highly effective and economical but can be non-specific, leading to product adsorption.[15]

  • Cause: Non-specific Adsorption: The high surface area and porous structure of activated carbon can trap your desired product along with the palladium.

    • Solution 1: Optimize Carbon Loading: Use the minimum amount of activated carbon necessary. Start with a low loading (e.g., 0.1 to 0.5 times the weight of your crude product) and increase only if needed.[15]

    • Solution 2: Solvent Selection: Perform the treatment in a solvent where your product is highly soluble. This minimizes its tendency to adsorb onto the carbon surface.[15]

    • Solution 3: Temperature: The adsorption process can be temperature-dependent. Experiment with performing the treatment at room temperature versus a slightly elevated temperature (e.g., 40-50°C) to find conditions that favor palladium removal over product loss.[21][22]

    • Solution 4: Thorough Washing: After filtering off the activated carbon, wash the carbon cake thoroughly with fresh solvent to recover any adsorbed product.[15]

Section 3: Troubleshooting Nickel (Ni) Catalyst Removal

Nickel catalysts are a cost-effective alternative to palladium for cross-coupling reactions but can present unique removal challenges due to different coordination chemistry and potential for forming multiple oxidation states (e.g., Ni(0), Ni(II), Ni(IV)).[23][24][25]

Q7: My product is a complexing agent (e.g., contains bipyridyl or phosphine moieties), and the nickel seems impossible to remove. What should I do?

A: This is a classic problem where the product itself acts as a ligand, tightly binding the nickel catalyst.

  • Cause: Strong Product-Catalyst Chelation: The affinity of your product for nickel may be stronger than that of your chosen scavenger or purification medium.

    • Solution 1: pH-Based Extraction: If your product's chelating ability is pH-dependent (e.g., protonating a nitrogen ligand), an acidic wash may be effective. By protonating the binding site on your product, you can often release the nickel ion into the aqueous phase for removal.

    • Solution 2: Competitive Ligand Displacement: Introduce a cheap, strong, and easily separable chelating agent like ethylenediaminetetraacetic acid (EDTA) or a simple amino acid in an aqueous wash. This "sacrificial" ligand can displace the nickel from your product.

    • Solution 3: Oxidative Treatment: Sometimes, changing the oxidation state of the nickel can weaken its bond to your product. A mild oxidative workup (e.g., a dilute hydrogen peroxide wash) might convert Ni(0) or Ni(II) species into a more water-soluble form that is easier to extract, but this must be tested carefully to ensure product stability.

Q8: After my nickel-catalyzed reaction, I have a black precipitate ("nickel-black") that is deactivating my catalyst and complicating workup. What causes this and how can I prevent it?

A: "Nickel-black" is the formation of nickel nanoparticles or agglomerates, which occurs when low-valent nickel species are unstable under the reaction conditions.[26]

  • Cause: Agglomeration of Low-Valent Nickel: This often happens when the rate of reductive elimination is too fast compared to oxidative addition in the catalytic cycle, leading to an accumulation of reactive Ni(0) or Ni(I) species.[26]

    • Solution 1: Adjust Reaction Concentration: Running reactions at higher concentrations can sometimes increase the rate of the desired oxidative addition step, keeping the nickel in the catalytic cycle and preventing agglomeration.[26]

    • Solution 2: Use Stabilizing Additives: Adding a suitable ligand or additive can stabilize the low-valent nickel intermediates and prevent them from precipitating.[26]

    • Solution 3 (for removal): Once formed, nickel-black is essentially a heterogeneous catalyst. It can often be removed via filtration through Celite, but the filtrate should still be treated to remove any remaining soluble nickel species.

Section 4: Protocols and Workflows

Protocol 1: General Procedure for Palladium Removal using Activated Carbon
  • Dissolution: Dissolve the crude product containing residual palladium in a suitable organic solvent (e.g., Toluene, Ethyl Acetate, THF).[15]

  • Carbon Addition: Add powdered activated carbon. Start with a conservative amount, typically 0.1 to 0.5 times the weight of the crude product.[15]

  • Stirring: Stir the mixture at a suitable temperature (e.g., 25-60°C) for 1 to 18 hours.[15] Monitor the progress by taking small aliquots, filtering, and submitting for ICP-MS analysis if possible.

  • Filtration: Prepare a filter bed by placing a 1-2 cm thick pad of Celite in a sintered glass funnel. Pre-wet the pad with the solvent. Filter the reaction mixture through the Celite pad to remove the activated carbon.[15][16]

  • Washing: Wash the Celite/carbon cake thoroughly with fresh solvent to recover adsorbed product.[15]

  • Concentration: Combine the filtrate and washings, and concentrate under reduced pressure to obtain the purified product.

  • Analysis: Submit the final product for ICP-MS analysis to confirm the palladium content is below the target limit.[15]

Protocol 2: Scavenger Resin Screening Workflow

This workflow helps identify the most effective scavenger for your specific system.

Caption: Workflow for screening metal scavenger efficiency.

References
  • ICH Q3D Elemental Impurities. (n.d.). CMC Drug Product Development Regulatory Consulting Pharma.
  • Quickly and Easily Remove Residual Metals from APIs to Approved Levels. (n.d.). Sopachem.
  • Barrow, S., et al. (2016). Implementation of ICH Q3D Elemental Impurities Guideline: Challenges and Opportunities. Pharmaceutical Technology.
  • Scavenger Resins. (n.d.). Amerigo Scientific.
  • Implementation of ICH Q3D Guideline for Elemental Impurities. (n.d.). ALS.
  • Palladium Catalysts for C-H Reactions. (2025, May 18). TechTransfer and Ventures.
  • How to Remove Palladium in three easy steps. (2023, January 20). Biotage.
  • Guideline for Elemental Impurities Q3D(R2). (2022, April 26). ICH.
  • Safeguarding Drugs: Controlling Elemental Impurities (ICH Q3D). (2024, May 1). QbD Group.
  • How to remove Palladium in [2,3'-Bipyridin]-2'-amine product. (n.d.). Benchchem.
  • Addressing Elemental Impurity Limits with ICP–OES and ICP–MS. (n.d.). Pharmaceutical Technology.
  • Palladium Catalyst Removal: A Technical Support Guide for Researchers. (n.d.). Benchchem.
  • Separation and Recovery of Platinum and Palladium from Spent Petrochemical Catalysts Using Activated Carbon. (n.d.). SciSpace.
  • Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. (2023, September 6). Organic Process Research & Development.
  • Using ICP-MS to Measure Elemental Compositions in Drug Products. (2022, August 11). EAG Laboratories.
  • Metal scavengers for organic purification. (n.d.). Biotage.
  • Purification strategies to remove catalyst residues from the final product. (n.d.). Benchchem.
  • Recovery of Pd(II) Ions from Aqueous Solutions Using Activated Carbon. (2023, April 28). MDPI.
  • Heavy metal analysis in pharmaceutical products using ICP-MS. (n.d.). MCI.
  • Why ICP-MS Is the Reference Technique for the Control of Toxic Impurities. (2025, August 18). Netpharmalab.
  • Metal Scavengers. (n.d.). Chem-Impex.
  • Metal Scavenger Guide. (n.d.). Sopachem.
  • Collins, K. (2015, June 24). Dispelling nickel's catalytic demons. Chemistry World.
  • Azetidine synthesis. (n.d.). Organic Chemistry Portal.
  • Wang, M., & Lin, S. (2018). Mechanisms of Nickel-Catalyzed Coupling Reactions and Applications in Alkene Functionalization. Accounts of Chemical Research, 51(9), 2036-2046.
  • Recent Advances in the Synthesis and Reactivity of Azetidines. (2021, March 24). RSC Publishing.
  • Overcoming limitations in dual photoredox/nickel catalyzed C–N cross-couplings due to catalyst deactivation. (n.d.). MPG.PuRe.
  • Synthesis of 2-Aryl Azetidines through Pd-Catalyzed Migration/Coupling of 3-Iodoazetidines and Aryl Boronic Acids. (2022, July 28). Organic Letters.
  • Nickel-Catalyzed Aryl Borylations: Opportunities and Challenges for Innovation. (2026, January 2). Journal of the American Chemical Society.

Sources

Optimization

Technical Support Center: Scalability &amp; Troubleshooting for 3-(1-Methoxyethyl)azetidine Hydrochloride Production

Welcome to the Process Chemistry Technical Support Center. This guide is engineered for researchers, process chemists, and drug development professionals scaling up the synthesis of 3-(1-Methoxyethyl)azetidine hydrochlor...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Technical Support Center. This guide is engineered for researchers, process chemists, and drug development professionals scaling up the synthesis of 3-(1-Methoxyethyl)azetidine hydrochloride. Scaling four-membered nitrogen heterocycles presents unique thermodynamic and kinetic challenges, ranging from highly exothermic cyclizations to catalyst poisoning and product volatility. This document synthesizes field-proven methodologies and mechanistic troubleshooting to ensure robust, reproducible kilogram-scale production.

Workflow Visualization

G N1 Starting Materials (Epichlorohydrin + Benzhydrylamine) N2 Azetidine Core Formation [Microreactor Control] N1->N2 N3 Side-Chain Elaboration (1-Hydroxyethyl intermediate) N2->N3 N4 O-Methylation [PTC / Safer Methylation] N3->N4 N5 Hydrogenolysis (Deprotection) [Pd(OH)2/C + Acidic Media] N4->N5 N6 Salt Formation & Isolation [In situ HCl trapping] N5->N6 N7 3-(1-Methoxyethyl)azetidine HCl N6->N7

Figure 1: Scalable synthetic workflow for 3-(1-Methoxyethyl)azetidine hydrochloride.

Troubleshooting Guide & FAQs

Section 1: Azetidine Core Formation

Q1: Why does the yield of the N-protected azetidine core drop significantly, accompanied by severe tarring, when scaling up from gram to kilogram quantities? Root Cause: The formation of the highly strained four-membered azetidine ring (e.g., via the cyclization of epichlorohydrin and benzhydrylamine) is highly exothermic and kinetically disfavored compared to intermolecular side reactions. In standard batch reactors, poor heat dissipation creates localized "hot spots." These thermal spikes provide the activation energy required for rapid intermolecular dimerization and polymerization, outcompeting the desired intramolecular cyclization 1. Scalable Solution: Transition from batch vessels to continuous flow microreactor technology. Microreactors provide a superior surface-area-to-volume ratio, ensuring instantaneous heat dissipation and precise residence time control. By pumping the intermediate amino alcohol through a microreactor at elevated temperatures and high pressure for a brief residence time (e.g., ~1.2 minutes), the intramolecular cyclization is forced to completion before polymerization can propagate.

Section 2: O-Methylation of the Side Chain

Q2: During the O-methylation of the 1-hydroxyethyl intermediate, we experience dangerous exotherms and off-gassing using Sodium Hydride (NaH) and Methyl Iodide (MeI). How can we safely perform this etherification at scale? Root Cause: The traditional Williamson ether synthesis utilizes NaH, which violently evolves highly flammable hydrogen gas upon deprotonation of the alcohol. Furthermore, MeI is a highly volatile, toxic alkylating agent. At scale, the accumulation of unreacted NaH followed by a sudden reaction onset can lead to catastrophic thermal runaway 23. Scalable Solution: Implement Phase Transfer Catalysis (PTC). Replace NaH with a concentrated aqueous solution of Sodium Hydroxide (NaOH) and use a phase transfer catalyst such as Tetrabutylammonium Bromide (TBAB) in a biphasic solvent system (e.g., Toluene/Water). Replace MeI with Dimethyl Sulfate (DMS). The PTC system regulates the rate of deprotonation and alkylation strictly at the solvent interface, inherently controlling the exotherm and completely eliminating hydrogen gas evolution.

Section 3: Deprotection (Hydrogenolysis)

Q3: The hydrogenolysis of the N-benzhydryl protecting group using Pd(OH)₂/C stalls at ~60% conversion at scale. Adding more catalyst does not help. What causes this, and how do we achieve full deprotection? Root Cause: As the bulky N-benzhydryl group is cleaved, the reaction generates the free secondary amine of the azetidine ring. Azetidines are highly basic and possess an unhindered lone pair that strongly coordinates to the active palladium surface. This coordination effectively poisons the Pd(OH)₂/C catalyst (Pearlman's catalyst), halting the catalytic cycle 4. Scalable Solution: Conduct the hydrogenolysis under strictly acidic conditions. By adding stoichiometric equivalents of hydrochloric acid (HCl) or running the reaction in methanolic HCl, the newly formed azetidine amine is instantaneously protonated to the non-coordinating ammonium salt. This prevents catalyst poisoning and drives the reaction to quantitative yield.

Section 4: Isolation and Salt Formation

Q4: We are losing up to 30% of our product mass during the final solvent evaporation step before salt formation. What is causing this mass balance discrepancy? Root Cause: Azetidine free bases have very low molecular weights and exceptionally high vapor pressures. They have a strong affinity for organic solvents and tend to co-distill (form azeotropes) during rotary evaporation or vacuum concentration 5. Scalable Solution: Never isolate the azetidine free base. Instead, utilize an in situ salt trapping protocol. After the hydrogenolysis catalyst is filtered off, directly introduce anhydrous HCl into the filtrate. The 3-(1-Methoxyethyl)azetidine hydrochloride salt will precipitate out of the organic matrix, allowing for isolation via simple filtration without any evaporative concentration.

Quantitative Data Summaries

Table 1: Batch vs. Continuous Flow for Azetidine Core Cyclization

ParameterBatch Reactor (10 L)Microreactor (Continuous Flow)
Yield 42% (High polymer byproducts)88% (Clean conversion)
Reaction Time 40 hours1.2 minutes (Residence time)
Thermal Control Poor (ΔT = +15 °C exotherm)Excellent (Isothermal)

Table 2: O-Methylation Safety and Yield Metrics (1 kg Scale)

Reagent SystemYieldSafety ProfileScalability Rating
NaH / MeI65%High Risk (H₂ gas, volatile toxin)Not Recommended
Aq. NaOH / DMS / TBAB92%Moderate (Controlled exotherm)Highly Recommended

Table 3: Effect of Acid Additives on Hydrogenolysis Yield (Pd(OH)₂/C)

Acid AdditiveCatalyst LoadingConversion (24h)Product State
None (Neutral)20 mol%58% (Stalled)Free Base (Poisoned)
Acetic Acid (1.5 eq)5 mol%85%Acetate Salt
Methanolic HCl (1.5 eq)5 mol%>99%Hydrochloride Salt

Experimental Protocols

Protocol 1: Scalable O-Methylation via Phase Transfer Catalysis

Mechanistic Rationale: This self-validating protocol ensures that the alkylation rate is strictly limited by the phase transfer of the alkoxide, preventing thermal runaway and eliminating hydrogen gas hazards.

  • Charge: To a 20 L jacketed reactor, add 1-benzhydryl-3-(1-hydroxyethyl)azetidine (1.0 kg, 1.0 eq), toluene (10 L), and Tetrabutylammonium Bromide (TBAB) (0.05 eq).

  • Base Addition: Begin moderate agitation (250 rpm). Slowly charge 50% aqueous NaOH (3.0 eq). Maintain the internal temperature at 20 °C using the reactor jacket.

  • Alkylation: Dropwise add Dimethyl Sulfate (DMS) (1.2 eq) over 2 hours.

    • Self-validation Check: The exotherm should be mild and strictly track the addition rate of DMS. If the temperature spikes, pause addition immediately; the reaction will naturally arrest without escalating.

  • Quench: Stir for 4 hours at 25 °C. Quench unreacted DMS by adding 10% aqueous ammonium hydroxide (1 L) and stirring for 30 minutes.

  • Phase Separation: Settle and separate the aqueous layer. Wash the toluene layer with brine (2 x 2 L), dry over anhydrous Na₂SO₄, and filter.

Protocol 2: Acid-Mediated Hydrogenolysis and In Situ Salt Isolation

Mechanistic Rationale: Immediate protonation of the product prevents catalyst poisoning and eliminates the need to isolate the highly volatile free base.

  • Setup: Transfer the toluene solution of 1-benzhydryl-3-(1-methoxyethyl)azetidine from Protocol 1 into a pressure-rated hydrogenation vessel.

  • Acidification: Add a 4M solution of HCl in dioxane (1.1 eq) to the mixture.

  • Catalyst Addition: Carefully charge 20% Pd(OH)₂/C (Pearlman’s catalyst, 5 mol% Pd) under a nitrogen blanket to prevent solvent ignition.

  • Hydrogenation: Purge the vessel with N₂ (3x), then with H₂ (3x). Pressurize with H₂ to 40 psi. Heat to 50 °C.

  • Monitoring: Monitor hydrogen uptake via an inline mass flow controller.

    • Self-validation Check: The reaction is complete when H₂ uptake permanently ceases (typically 6-8 hours), indicating total deprotection without catalyst stalling.

  • Filtration: Cool to 20 °C and purge with N₂. Filter the catalyst through a pad of Celite.

  • Crystallization: The product, 3-(1-Methoxyethyl)azetidine hydrochloride, will begin to crystallize directly from the acidic organic filtrate. Add cold methyl tert-butyl ether (MTBE) to drive complete precipitation. Filter, wash with cold MTBE, and dry under vacuum at 40 °C.

References

  • US4966979A - Process for synthesis of azetidine and novel intermediates therefor - Google Patents.
  • Starting materials for industrial scale 3-(Phenoxymethyl)azetidine synthesis - Benchchem.
  • Photochemical Strategies Enable the Synthesis of Tunable Azetidine-Based Energetic Materials | Journal of the American Chemical Society.
  • Bio-based polycarbonate from limonene oxide and CO2 with high molecular weight, excellent thermal resistance, hardness and transparency - Green Chemistry.
  • Per-O-Methylation Reaction for Structural Analysis of Carbohydrates by Mass Spectrometry - Analytica Chimica Acta.

Sources

Reference Data & Comparative Studies

Validation

3-(1-Methoxyethyl)azetidine hydrochloride vs other alkyl-azetidines

3-(1-Methoxyethyl)azetidine Hydrochloride vs. Other Alkyl-Azetidines: A Performance and Application Guide As a Senior Application Scientist, selecting the optimal building block for lead optimization requires moving beyo...

Author: BenchChem Technical Support Team. Date: March 2026

3-(1-Methoxyethyl)azetidine Hydrochloride vs. Other Alkyl-Azetidines: A Performance and Application Guide

As a Senior Application Scientist, selecting the optimal building block for lead optimization requires moving beyond simple structural novelty. Azetidines have cemented their role as premier bioisosteres in modern medicinal chemistry, offering a highly sp³-hybridized, rigid scaffold that improves pharmacokinetic profiles compared to larger, more lipophilic rings like piperidines or morpholines . However, simple alkyl-azetidines often suffer from high basicity (pKa > 10) and metabolic liabilities.

The compound 3-(1-Methoxyethyl)azetidine hydrochloride (CAS: 1781791-41-0) represents a sophisticated structural evolution. By integrating an ether linkage with alpha-branching, this building block precisely tunes lipophilicity, modulates amine basicity, and introduces steric shielding against cytochrome P450 (CYP450) enzymes.

Structural Rationale: The Causality of Substitution

To understand the performance of 3-(1-Methoxyethyl)azetidine, we must analyze the causality behind its specific structural modifications compared to standard alkyl-azetidines :

  • Inductive pKa Modulation: The oxygen atom in the methoxyethyl group exerts an electron-withdrawing inductive effect. This lowers the pKa of the azetidine nitrogen from ~10.4 (typical for 3-ethylazetidine) to approximately 9.5. This shift increases the fraction of un-ionized drug at physiological pH (7.4), exponentially enhancing passive membrane permeability (e.g., intestinal absorption or blood-brain barrier penetration) without abolishing the basic center required for target engagement.

  • Steric Shielding (Metabolic Stability): Primary ethers (like 3-methoxyazetidine) are highly susceptible to rapid oxidative O-demethylation by CYP3A4 and CYP2D6. The addition of the alpha-methyl group in 3-(1-methoxyethyl)azetidine creates a deliberate steric clash within the CYP active site, drastically reducing the rate of this metabolic cleavage.

  • Salt Form Stability: The hydrochloride salt is utilized because low-molecular-weight free base azetidines are often volatile liquids prone to oxidative degradation and CO₂ absorption. The HCl salt ensures a bench-stable, crystalline solid suitable for high-throughput synthesis.

StructuralLogic Core Azetidine Core (High sp3, Rigid) Alkyl Alkyl Chain (e.g., Ethyl) Core->Alkyl Base substitution Ether Ether Oxygen (Methoxy) Alkyl->Ether Oxygen insertion Lipid Increases Lipophilicity Alkyl->Lipid Drives Branch Alpha-Methyl Branching Ether->Branch Methyl addition pKa Lowers Amine pKa Ether->pKa Inductive effect Steric Steric Shielding (CYP450 Resistance) Branch->Steric Blocks O-dealkylation Target 3-(1-Methoxyethyl)azetidine Optimized Bioisostere Lipid->Target pKa->Target Steric->Target

Fig 1: Structural logic of 3-(1-Methoxyethyl)azetidine modifications on ADME properties.

Comparative Physicochemical Profiling

The table below summarizes the calculated and empirical physicochemical properties of 3-(1-Methoxyethyl)azetidine against its simpler structural relatives. Data reflects the free base form to illustrate the active pharmacophore's properties in vivo.

Compound (Free Base)MW ( g/mol )cLogPpKa (Amine)TPSA (Ų)HLM Intrinsic Clearance (CL_int)Primary Metabolic Liability
3-Methylazetidine 71.120.4~10.412.0ModerateAliphatic oxidation
3-Ethylazetidine 85.150.8~10.412.0HighAlpha-carbon oxidation
3-Methoxyazetidine 87.12-0.1~9.221.3HighRapid O-demethylation
3-(1-Methoxyethyl)azetidine 115.170.3~9.521.3Low (Stable) Sterically shielded

Takeaway: 3-(1-Methoxyethyl)azetidine perfectly balances the lipophilicity of an ethyl group with the polarity of a methoxy group, while its alpha-branching solves the clearance issues inherent to both.

Methodological Validation: Self-Validating Protocols

To objectively prove the superiority of 3-(1-Methoxyethyl)azetidine over unbranched counterparts, the following self-validating experimental workflows must be executed.

Protocol A: High-Throughput Microsomal Stability Assay (HLM)

This assay determines the vulnerability of the ether linkage to CYP450-mediated cleavage.

  • Causality of Design: NADPH is added as the obligate electron donor for CYP450 enzymes. Cold acetonitrile (ACN) is used to quench the reaction because it rapidly denatures the proteins, locking the metabolite profile at exact time points.

  • Self-Validation: The system includes Verapamil (rapidly cleared) and Warfarin (slowly cleared) as positive and negative controls to guarantee the microsomes are active but not artificially degraded.

Step-by-Step Execution:

  • Preparation: Prepare a 1 µM solution of the azetidine compound in 0.1 M potassium phosphate buffer (pH 7.4).

  • Incubation: Add Human Liver Microsomes (HLM) to a final protein concentration of 0.5 mg/mL. Pre-incubate at 37°C for 5 minutes.

  • Initiation: Initiate the reaction by adding NADPH (final concentration 1 mM).

  • Sampling & Quenching: At time points 0, 5, 15, 30, and 60 minutes, extract 50 µL aliquots and immediately quench in 150 µL of ice-cold ACN containing an internal standard (e.g., Tolbutamide).

  • Centrifugation: Centrifuge the quenched plates at 4000 rpm for 15 minutes at 4°C to pellet the precipitated proteins.

  • Analysis: Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound and calculate the intrinsic clearance ( CLint​ ).

HLMWorkflow Prep Compound Preparation (1 µM) Incubate HLM Incubation (37°C, +NADPH) Prep->Incubate Quench Protein Precipitation (Cold ACN) Incubate->Quench Centrifuge Centrifugation (4000 rpm) Quench->Centrifuge Analyze LC-MS/MS Quantification Centrifuge->Analyze Calc CL_int & t1/2 Calculation Analyze->Calc

Fig 2: Standardized workflow for High-Throughput Human Liver Microsome (HLM) Stability Assay.

Protocol B: Potentiometric pKa Determination (Cosolvent Extrapolation)

To prove the inductive pKa shift caused by the methoxyethyl group, precise potentiometric titration is required.

  • Causality of Design: Because the neutral free base of complex azetidines can exhibit poor aqueous solubility or lack sharp inflection points in pure water, a cosolvent system is mandatory.

  • Self-Validation: The pH electrode is strictly calibrated using Potassium Hydrogen Phthalate (KHP) buffers. The Yasuda-Shedlovsky extrapolation mathematically removes the dielectric constant effect of the methanol to yield the true aqueous pKa.

Step-by-Step Execution:

  • Standardization: Calibrate the glass electrode using standard aqueous buffers (pH 4.0, 7.0, 10.0).

  • Sample Prep: Dissolve 2 mM of the azetidine hydrochloride salt in three distinct Methanol/Water mixtures (e.g., 30%, 40%, and 50% w/w Methanol) containing 0.15 M KCl to maintain constant ionic strength.

  • Titration: Titrate the solutions with standardized 0.1 M KOH at 25°C under an argon atmosphere (to prevent CO₂ absorption, which skews basic pKa readings).

  • Extrapolation: Plot the apparent pKa ( psKa​ ) against the inverse dielectric constant ( 1/ϵ ) of the respective cosolvent mixtures. Extrapolate the linear regression to the dielectric constant of pure water ( ϵ=78.3 ) to determine the true aqueous pKa.

Conclusion

When engineering small molecules, the transition from a simple alkyl-azetidine to 3-(1-Methoxyethyl)azetidine hydrochloride is not merely a change in molecular weight; it is a strategic maneuver to optimize ADME properties. By leveraging the inductive effect of the ether oxygen to lower basicity and utilizing alpha-branching to sterically block CYP-mediated clearance, this building block provides a highly stable, permeable, and synthetically reliable bioisostere for modern drug discovery.

References

  • Datsenko, O. P., Baziievskyi, A., Sadkova, I., Campos, B., Brewster, J. T., & Kowalski, J. (2025). Alkyl Azetidines Via Batch and Flow Photochemistry. Organic Letters, 27(21), 5318-5323.[Link]

  • Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry, 18(3), 303-337.[Link]

Comparative

Comparing azetidine scaffolds to pyrrolidine and piperidine in drug design

The sp3 Advantage: A Comparative Guide to Azetidine, Pyrrolidine, and Piperidine Scaffolds in Drug Design Introduction In the pursuit of highly selective and metabolically stable therapeutics, medicinal chemists are incr...

Author: BenchChem Technical Support Team. Date: March 2026

The sp3 Advantage: A Comparative Guide to Azetidine, Pyrrolidine, and Piperidine Scaffolds in Drug Design

Introduction

In the pursuit of highly selective and metabolically stable therapeutics, medicinal chemists are increasingly shifting away from flat, sp2-hybridized aromatic rings toward sp3-rich saturated heterocycles. Historically, the six-membered piperidine and five-membered pyrrolidine rings have dominated drug discovery libraries. However, the paradigm is shifting toward smaller, more strained rings like the four-membered azetidine[1].

As a Senior Application Scientist, I frequently observe that scaffold hopping from a piperidine or pyrrolidine to an azetidine is not merely a structural tweak; it fundamentally alters the molecule's three-dimensional shape, polarity, and basicity. FDA-approved drugs such as baricitinib, cobimetinib, and azelnidipine strategically incorporate azetidine motifs to enhance metabolic stability, fine-tune receptor selectivity, and improve overall pharmacokinetics[1]. This guide provides an objective, data-driven comparison of these three core scaffolds to aid in rational drug design.

Physicochemical Profiling: Balancing Polarity and Lipophilicity

The physicochemical properties of a drug molecule dictate its Absorption, Distribution, Metabolism, and Excretion (ADME) profile. The progressive ring contraction from piperidine to azetidine yields distinct advantages in managing lipophilicity and solubility[2].

  • Basicity (pKa): The basicity of the amine nitrogen is remarkably consistent across the unsubstituted rings. In aqueous solution at 25 °C, the pKa of azetidine (11.29) is nearly identical to that of pyrrolidine (11.27) and piperidine (11.22)[3]. However, when substituted, the high s-character of the C-N bonds in the strained azetidine ring can profoundly influence the pKa of adjacent functional groups.

  • Lipophilicity (logP) & Solubility: The smaller, more rigid azetidine ring imparts greater polarity and lower lipophilicity compared to pyrrolidine and piperidine[2]. This reduction in logP typically translates to higher aqueous solubility, a highly desirable trait for oral formulations and for improving Lipophilic Ligand Efficiency (LLE)[3].

Table 1: Comparative Physicochemical Data of Unsubstituted Scaffolds
ParameterAzetidinePyrrolidinePiperidine
Ring Size 4-membered5-membered6-membered
Conformational Flexibility Highly rigid (puckered)Moderate (envelope)Highly flexible (chair)
Lipophilicity (logP) LowestIntermediateHighest
Aqueous Solubility HighModerateLow
Metabolic Stability HighModerateLow
Aqueous pKa (25 °C) 11.2911.2711.22

Metabolic Stability: Shielding the Core

A major liability of the piperidine ring is its susceptibility to Cytochrome P450 (CYP)-mediated oxidation, particularly at the α- and β-carbons. Scaffold hopping from a piperidine to an azetidine is a proven strategy to mitigate this metabolic vulnerability[4].

The Causality of Stabilization:

  • Reduced Lipophilicity: A lower logP reduces non-specific binding to the lipophilic active sites of CYP enzymes.

  • Fewer Oxidizable Sites: Contraction to a four-membered ring inherently removes oxidizable C-H bonds. Furthermore, the increased ring strain and altered orbital hybridization strengthen the remaining C-H bonds, making hydrogen atom abstraction by CYP450s thermodynamically less favorable[4].

For example, in a documented 5-HT2C agonist program, replacing a pyrrolidine ring with a piperidine yielded only a slight improvement in Human Liver Microsome (HLM) stability. However, contracting the scaffold to an azetidine resulted in the most metabolically stable analog in the series[4].

G Piperidine Piperidine (6-membered) High Lipophilicity, Flexible ScaffoldHop Scaffold Hopping (Ring Contraction) Piperidine->ScaffoldHop Pyrrolidine Pyrrolidine (5-membered) Moderate Lipophilicity Pyrrolidine->ScaffoldHop Azetidine Azetidine (4-membered) High Polarity, Rigid Metabolism Improved Metabolic Stability (Fewer oxidizable C-H bonds) Azetidine->Metabolism Solubility Enhanced Aqueous Solubility (Lower logP) Azetidine->Solubility Vectors Precise Exit Vectors (Conformational Rigidity) Azetidine->Vectors ScaffoldHop->Azetidine Yields

Logical impact of ring contraction from piperidine to azetidine in drug design.

Structural Rigidity and Exit Vectors

Piperidine exists predominantly in a flexible chair conformation, which can lead to entropic penalties upon target binding. Pyrrolidine is more constrained (envelope conformation), but azetidine is highly rigid, existing in a puckered conformation with a low barrier to planarization.

This rigidity projects substituents (exit vectors) in distinct, well-defined spatial orientations that are unattainable with larger rings[5]. During the development of the MCHr1 antagonist AZD1979, AstraZeneca researchers replaced a highly lipophilic piperidine core with an azetidine. While this did not completely ablate hERG channel inhibition on its own, the resulting drop in logD enabled broader Structure-Activity Relationship (SAR) scoping on the periphery of the molecule, ultimately leading to a successful clinical candidate[3].

Experimental Methodologies

To objectively evaluate these scaffolds, robust, self-validating experimental protocols are required. Below are the industry-standard methodologies for assessing pKa and metabolic stability.

Protocol 1: Determination of pKa via Potentiometric Titration

Objective: Accurately determine the acid dissociation constant of the heterocyclic amine.

  • Sample Preparation : Dissolve the test compound in a standardized methanol/water co-solvent system (e.g., 30%, 40%, 50% MeOH).

    • Causality: Saturated heterocycles with lipophilic substituents often lack sufficient solubility in pure water. Using a co-solvent prevents precipitation during titration, ensuring the electrode measures a true homogeneous equilibrium[2].

  • Titration : Titrate the solution using a standardized strong base (e.g., 0.1 M NaOH) under a nitrogen atmosphere at a constant 25 °C.

    • Causality: The nitrogen atmosphere prevents atmospheric CO₂ from dissolving into the solution and forming carbonic acid, which would artificially skew the pH readings and invalidate the pKa calculation.

  • Data Acquisition & Extrapolation : Monitor pH continuously using a calibrated glass electrode. Calculate the apparent pKa (psKa) for each co-solvent ratio.

    • Self-Validating System: Plot the psKa values against the dielectric constant of the co-solvent mixtures and extrapolate to 100% water (Yasuda-Shedlovsky extrapolation). If the linear regression R2 is < 0.98, the system flags the data as invalid, ensuring the extrapolated aqueous pKa is highly reliable for physiological predictions.

Protocol 2: In Vitro Metabolic Stability (Microsomal Clearance)

Objective: Quantify the vulnerability of the scaffold to CYP450-mediated oxidation.

Workflow Prep 1. Compound Preparation (1 µM in buffer) Microsomes 2. Add Liver Microsomes (0.5 mg/mL protein) Prep->Microsomes NADPH 3. NADPH Initiation (Start CYP450 reaction) Microsomes->NADPH Incubation 4. Incubation & Sampling (0, 5, 15, 30, 45 min) NADPH->Incubation Quench 5. Quench Reaction (Cold Acetonitrile + IS) Incubation->Quench LCMS 6. LC-MS/MS Analysis (Quantify parent depletion) Quench->LCMS

Step-by-step experimental workflow for in vitro microsomal clearance assay.

  • Incubation Mixture : Combine the test compound (1 µM) with human liver microsomes (HLM, 0.5 mg/mL protein) in 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM MgCl₂.

    • Causality: The phosphate buffer maintains physiological pH, while Mg²⁺ is a crucial cofactor for the structural stability and optimal electron transfer of the CYP450 enzyme complex.

  • Pre-warming : Incubate the mixture at 37 °C for 5 minutes.

    • Causality: Ensures thermal equilibrium. Cold shock can alter enzyme kinetics, leading to an underestimation of metabolic clearance.

  • Initiation : Initiate the reaction by adding NADPH (1 mM final concentration).

    • Self-Validating System: Run a parallel negative control lacking NADPH. Because NADPH is the obligate electron donor for CYP450s, the absence of parent compound depletion in the negative control validates that any clearance observed in the test sample is strictly CYP-mediated, ruling out chemical instability[6].

  • Sampling & Quenching : At predefined intervals (0, 5, 15, 30, 45 min), extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard.

    • Causality: Acetonitrile instantly denatures the microsomal proteins, halting metabolism. The 3:1 organic-to-aqueous ratio ensures complete protein precipitation, protecting the LC-MS/MS column from clogging.

  • Analysis : Centrifuge and analyze the supernatant via LC-MS/MS to calculate the half-life ( t1/2​ ) and intrinsic clearance ( Clint​ ).

References

  • Title: Azetidines in medicinal chemistry: emerging applications and approved drugs Source: Taylor & Francis / ResearchGate URL: [Link]

  • Title: Mitigating Heterocycle Metabolism in Drug Discovery Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Put a ring on it: application of small aliphatic rings in medicinal chemistry Source: PubMed Central (PMC) URL: [Link]

Sources

Validation

Resolving Ring Strain: A Comprehensive Guide to Validating ¹H and ¹³C NMR Spectra of Azetidine Derivatives

Target Audience: Researchers, scientists, and drug development professionals. Content Type: Publish Comparison Guide & Technical Methodology.

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals. Content Type: Publish Comparison Guide & Technical Methodology.

Introduction: The Analytical Challenge of the Four-Membered Ring

Azetidines—four-membered nitrogen heterocycles—are increasingly prominent in modern drug discovery due to their ability to improve metabolic stability, lower lipophilicity, and act as rigid bioisosteres for larger rings. However, validating the structure and stereochemistry of azetidine derivatives via Nuclear Magnetic Resonance (NMR) spectroscopy presents unique challenges. The high ring strain (~26 kcal/mol) and the electronegativity of the nitrogen atom drastically alter the electronic environment, leading to NMR signatures that deviate significantly from those of unstrained aliphatic chains or larger heterocycles like pyrrolidines and piperidines.

As a Senior Application Scientist, I have designed this guide to objectively compare analytical approaches for azetidine characterization and provide a self-validating experimental protocol. Rather than merely listing parameters, this guide explains the causality behind the spectral phenomena, empowering you to confidently assign complex stereocenters.

The Causality of Azetidine NMR Signatures

To interpret azetidine spectra accurately, one must understand how geometry dictates electronics.

Hybridization and Chemical Shifts: The internal C-C-C bond angles of an azetidine ring are compressed to approximately 90°. According to Bent’s rule, the molecule compensates for this strain by directing more p-character into the endocyclic ring bonds. Consequently, the exocyclic C-H bonds gain increased s-character. This fundamental shift deshields the ring protons, pushing the ¹H NMR signals of the CH₂-N protons (C2/C4) to the δ 3.5–4.5 ppm range, and the C3 protons to δ 2.0–3.0 ppm. In ¹³C NMR, the C2/C4 carbons typically resonate around δ 50.0–56.0 ppm, while the C3 carbon appears at δ 20.0–30.0 ppm 1[1].

Ring Puckering and Coupling Constants (J-Values): Unlike planar aromatic rings, the azetidine ring adopts a "puckered" conformation to minimize torsional strain (eclipsing interactions) between adjacent C-H bonds 2[2]. This puckering directly impacts the dihedral angles, which govern the vicinal coupling constants (³J_HH) via the Karplus relationship. In standard azetidines, the ³J_cis coupling (8.4–8.9 Hz) is characteristically larger than the ³J_trans coupling (5.8–7.9 Hz)3[3]. In highly strained azetidin-2-ones (β-lactams), this disparity is even more extreme: ³J_cis = 5–6 Hz, whereas ³J_trans drops to 0–2 Hz 3[3].

Comparative Analysis: Hardware and Heterocycles

When validating azetidines, the choice of NMR hardware can be the difference between an ambiguous multiplet and a definitive stereochemical assignment. Because the chemical shift differences (Δν) between diastereotopic protons in azetidines are often small relative to their large geminal coupling constants (²J ~ 9.6 Hz) 1[1], second-order effects (roofing, complex splitting) are common.

Table 1: Comparison of NMR Hardware for Azetidine Validation
ParameterStandard 400 MHz RT Probe600+ MHz CryoProbeImpact on Azetidine Analysis
Spectral Dispersion Moderate (Δν is smaller)High (Δν is maximized)Resolves complex second-order multiplets common in strained rings into easily interpretable first-order patterns.
Signal-to-Noise (S/N) Baseline~3-4x enhancementCritical for detecting weak long-range couplings (⁴J) and low-intensity NOE cross-peaks across the puckered ring.
Sample Requirement 5–10 mg< 1 mgAllows validation of low-yield synthetic intermediates or highly potent azetidine-based APIs.
Acquisition Time (2D) Hours to DaysMinutes to HoursRapid acquisition of 2D NOESY/ROESY, minimizing sample degradation for unstable derivatives.
Table 2: Typical NMR Spectral Data Comparison (Azetidine vs. Larger Heterocycles)
HeterocycleRing SizeTypical C2/C4 ¹³C ShiftTypical C3 ¹³C ShiftVicinal Coupling (³J_cis vs ³J_trans)
Azetidine 4-memberedδ 50.0 – 56.0 ppmδ 20.0 – 30.0 ppm³J_cis (8.4–8.9 Hz) > ³J_trans (5.8–7.9 Hz)
Pyrrolidine 5-memberedδ 45.0 – 48.0 ppmδ 24.0 – 26.0 ppmHighly variable due to rapid envelope pseudorotation.
Piperidine 6-memberedδ 45.0 – 47.0 ppmδ 25.0 – 27.0 ppm³J_trans-diaxial (~10-12 Hz) > ³J_cis (~3-4 Hz)

Self-Validating Experimental Protocol for Azetidine NMR

To ensure absolute scientific integrity, the analytical workflow must be a self-validating system. A single 1D ¹H spectrum is insufficient for substituted azetidines. The following protocol utilizes orthogonal 2D techniques to cross-verify every assignment.

G N1 Azetidine Derivative Synthesis & Purification N2 Sample Preparation (Deuterated Solvent + TMS) N1->N2 N3 1D NMR (1H, 13C) Chemical Shift & Multiplet Analysis N2->N3 N4 2D Homonuclear (COSY/NOESY) Through-Bond & Space Connectivity N3->N4 N5 2D Heteronuclear (HSQC/HMBC) Carbon-Proton Mapping N3->N5 N6 Stereochemical Assignment (J_cis vs J_trans & NOE) N4->N6 N5->N6 N7 Structural Validation Confirmed N6->N7

Workflow for the structural and stereochemical validation of azetidine derivatives using NMR.

Step-by-Step Methodology

Step 1: Optimized Sample Preparation

  • Action: Dissolve 2–5 mg of the azetidine derivative in 0.6 mL of CDCl₃ or DMSO-d₆.

  • Causality: Solvent choice dictates ring dynamics. Non-polar solvents like CDCl₃ preserve the intrinsic puckering amplitude of the ring. Strongly hydrogen-bonding solvents like DMSO-d₆ can interact with the azetidine nitrogen or exocyclic substituents, subtly altering the time-averaged conformation and the resulting ³J coupling constants.

Step 2: 1D ¹H and ¹³C Acquisition

  • Action: Acquire ¹H (minimum 16 scans) and ¹³C (minimum 512 scans) spectra. Set the relaxation delay (D1) to at least 2.0 seconds for ¹H and 3.0 seconds for ¹³C.

  • Causality: The strained ring geometry alters dipole-dipole relaxation pathways. Quaternary carbons on the azetidine ring (e.g., a fully substituted C3) lack attached protons for efficient relaxation, exhibiting prolonged longitudinal relaxation times (T1). A sufficient D1 ensures accurate integration and prevents signal saturation.

Step 3: 2D Heteronuclear Mapping (HSQC & HMBC)

  • Action: Run ¹H-¹³C HSQC to map direct C-H bonds and ¹H-¹³C HMBC (optimized for ⁿJ_CH = 8 Hz) for long-range connectivity.

  • Causality: This step is the core of the self-validating system. The HSQC will unambiguously differentiate the diastereotopic CH₂ protons at C2/C4 (which will correlate to the same carbon at ~δ 55 ppm) from the C3 protons. The HMBC confirms the regiochemistry of substituents by showing correlations from exocyclic protons back to the azetidine ring carbons.

Step 4: Stereochemical Assignment via 2D Homonuclear Correlation

  • Action: Acquire a NOESY (Mixing time, τ_m = 300–500 ms) or ROESY (τ_m = 200–300 ms) spectrum.

  • Causality: For small azetidine molecules (MW < 600 Da), the tumbling rate in solution places them in the extreme narrowing limit (ωτ_c < 1), yielding positive NOEs. However, if the molecule's correlation time approaches the zero-crossing point (ωτ_c ≈ 1.12), NOESY signals vanish. In such cases, ROESY is mandatory because it provides positive cross-peaks regardless of molecular weight. Through-space NOE enhancements between C2/C4 protons and C3 substituents definitively establish cis/trans relationships, validating the assignments made via J-coupling analysis 2[2].

References

  • Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. 3

  • Conformational Analysis of the Azetidine Ring in Methyl 4-(3-azetidinyloxy)benzoate: A Technical Guide. Benchchem. 2

  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles. MDPI. 1

Sources

Comparative

Comparative Study of Azetidine Synthesis Methods: A Technical Guide for Drug Development

Azetidines—four-membered saturated nitrogen heterocycles—are highly valued in medicinal chemistry as metabolically stable bioisosteres for morpholines, pyrrolidines, and piperidines. Despite their utility, the inherent r...

Author: BenchChem Technical Support Team. Date: March 2026

Azetidines—four-membered saturated nitrogen heterocycles—are highly valued in medicinal chemistry as metabolically stable bioisosteres for morpholines, pyrrolidines, and piperidines. Despite their utility, the inherent ring strain of the azetidine core makes its synthesis thermodynamically challenging, often requiring high energy to overcome the activation barrier[1].

This guide objectively compares three distinct synthetic methodologies: classical nucleophilic cyclization, transition-metal catalyzed C–H amination, and visible-light-mediated aza-Paternò-Büchi cycloaddition. By analyzing the causality behind experimental choices, we provide researchers with self-validating protocols to optimize azetidine library generation.

Mechanistic Workflows & Methodological Divergence

The synthesis of azetidines has evolved from brute-force cyclization to highly selective, atom-economical catalytic processes. The diagram below illustrates the divergent pathways of the three primary methods discussed in this guide.

AzetidineSynthesis N1 1,3-Dihalides / 1,3-Amino Alcohols M1 Nucleophilic Cyclization (SN2) N1->M1 Base / Heat N2 Alkyl Bromides + Sulfamate M2 Rh-Catalyzed C-H Amination N2->M2 Rh2(esp)2 / Base N3 Isoxazoline-3-carboxylates + Alkenes M3 Visible-Light [2+2] Photocycloaddition N3->M3 Ir Catalyst Blue LED Target Azetidine Derivatives M1->Target M2->Target M3->Target

Comparative workflow of azetidine synthesis methods from acyclic precursors to the target.

In-Depth Comparative Analysis

Method A: Intramolecular Nucleophilic Substitution (Classical Approach)

Mechanism & Causality: The traditional approach relies on the intramolecular S_N2 displacement of a leaving group (e.g., halides, mesylates) by a primary or secondary amine[1]. Because the formation of a four-membered ring is kinetically and thermodynamically disfavored compared to five- or six-membered rings, the reaction requires forcing conditions (strong bases like LiHMDS or KOH, and high temperatures)[1]. Limitations: The harsh conditions frequently lead to competing β-elimination or intermolecular dimerization, drastically reducing functional group tolerance.

Method B: Intermolecular sp³ C–H Amination

Mechanism & Causality: Developed to bypass the limitations of classical cyclization, this method utilizes a rhodium catalyst to selectively insert a nitrogen atom into an unactivated sp³ C–H bond[2]. As detailed by , the proximity of an electronegative group (such as a bromide) deactivates the adjacent benzylic site, directing the amination to the desired γ-position[2]. The resulting bromoalkyl sulfamate ester is then cyclized using a mild base. Advantages: This telescoped, single-flask procedure operates under neutral or mild basic conditions, preserving sensitive functional groups and yielding highly pure products without the need for extensive chromatography[2].

Method C: Visible-Light Aza-Paternò-Büchi [2+2] Photocycloaddition

Mechanism & Causality: The aza-Paternò-Büchi reaction is a 100% atom-economical[2+2] cycloaddition between an imine and an alkene. Historically, this reaction failed because excited imines rapidly undergo radiationless decay via C=N bond rotation[3]. To circumvent this, utilized isoxazoline-3-carboxylates paired with a visible-light iridium photocatalyst[4]. Advantages: The Ir catalyst enables triplet energy transfer directly to the alkene, bypassing the imine's problematic singlet excited state[4]. This allows for the synthesis of highly functionalized, fused azetidines at room temperature with broad alkene scope[4].

Experimental Protocols & Self-Validating Systems

To ensure scientific integrity and reproducibility, the following protocols include causal explanations for reagent selection and built-in validation steps.

Protocol 1: Telescoped C–H Amination & Cyclization

Based on the methodology by Betz et al. for saturated azacycles[2].

Step-by-Step Methodology:

  • Amination Setup: In a reaction vial, combine the starting alkyl bromide (0.3 mmol), phenyl sulfamate (PhsNH₂, 1.2 equiv), and the oxidant PhI(OPiv)₂ (1.5 equiv).

  • Catalyst Addition: Add 1 mol% of [Rh₂(esp)₂]. Causality: The Rh catalyst decomposes the oxidant to generate a reactive metallonitrene intermediate capable of C–H insertion.

  • Solvent Selection: Dissolve the mixture in 0.3 mL of t-BuCN. Causality:t-BuCN is chosen because it lacks reactive C–H bonds, preventing solvent amination. Stir for 6 hours.

  • Telescoped Cyclization: To the crude mixture, add basic Al₂O₃ to induce the intramolecular displacement of the bromide by the newly installed sulfamate nitrogen.

  • Self-Validation: Analyze the crude mixture via ¹H NMR. The successful formation of the azetidine ring is validated by the disappearance of the acyclic sulfamate N–H proton and an upfield shift of the α-bromo protons (indicating conversion to α-amino protons).

Protocol 2: Visible-Light Aza-Paternò-Büchi Cycloaddition

Based on the methodology by Schindler et al. for fused azetidines[4].

Step-by-Step Methodology:

  • Reaction Assembly: Combine the isoxazoline-3-carboxylate (1.0 equiv) and the target alkene (1.5 equiv) in acetonitrile (MeCN).

  • Photocatalyst Addition: Add 1.0–2.0 mol% of the Iridium photocatalyst (e.g., Ir(dF(CF₃)ppy)₂(dtbbpy)PF₆).

  • Irradiation: Irradiate the mixture using blue LEDs (427 nm) while maintaining ambient temperature with a cooling fan for 12–44 hours[4]. Causality: The 427 nm wavelength selectively excites the Ir catalyst to its triplet state without directly exciting the imine, preventing undesired isomerization[3],[4].

  • Self-Validation: Monitor the reaction via LC-MS. Upon isolation, use 2D NOESY NMR to validate the stereochemistry; the rigid bicyclic structure will show distinct spatial correlations between the bridgehead protons and the alkene substituents, confirming the endo/exo selectivity.

Quantitative Data Comparison

The following table summarizes the performance metrics of each methodology, providing a clear framework for method selection based on project requirements.

Performance MetricIntramolecular S_N2[1]C–H Amination[2]Aza-Paternò-Büchi[4]
Atom Economy Low (Loss of leaving groups)Moderate (Loss of OPiv)100% (Addition reaction)
Typical Yields 40% – 65%49% – 71%64% – 95%
Reaction Conditions High heat, strong basesMild basic, room tempNeutral, visible light, room temp
Functional Group Tolerance Poor (Prone to elimination)Excellent (Tolerates carbinols)Excellent (Tolerates BPin, CF₃)
Stereocontrol Substrate-dependent (Inversion)Retention of stereocenterHigh diastereoselectivity
Scalability High (Industrial standard)High (Gram-scale proven)Moderate (Photochemical setup)

Strategic Guide for Method Selection

  • When to use Nucleophilic Substitution: Opt for this classical method when synthesizing simple, unfunctionalized azetidines where starting materials (like 1,3-amino alcohols) are inexpensive, and the target molecule lacks base-sensitive functional groups.

  • When to use C–H Amination: This is the method of choice for late-stage functionalization or when building azetidines from widely available primary/secondary alkyl bromides. It is highly recommended when the substrate contains sensitive moieties that would degrade under S_N2 conditions.

  • When to use Aza-Paternò-Büchi: Select this protocol when targeting highly functionalized, spirocyclic, or fused azetidine architectures. It is particularly powerful for generating complex 3D fragments for drug discovery libraries where high atom economy and stereocontrol are paramount.

References

  • Betz, K. N., Chiappini, N. D., & Du Bois, J. (2019). "Intermolecular sp³-C–H Amination for the Synthesis of Saturated Azacycles." Organic Letters, 22(5), 1687-1691.[Link]

  • Schindler, C. S., et al. (2020). "Synthesis of azetidines via visible-light-mediated intermolecular [2+2] photocycloadditions." Nature Chemistry, 12, 898–905.[Link]

  • Bott, T. M., & West, F. G. (2012). "Preparation and Synthetic Applications of Azetidines." Heterocycles, 84(1), 223-264.[Link]

  • Richardson, A. D., et al. (2020). "Synthesis of Azetidines by Aza Paternò-Büchi Reactions." Chemical Science, 11(29).[Link]

Sources

Validation

Efficacy of 3-(1-Methoxyethyl)azetidine Hydrochloride in Biological Assays: A Comparative Guide for Lead Optimization

Executive Summary: The Role of Strain-Driven Motifs in Drug Design In modern drug discovery, optimizing a lead compound requires a delicate balance between maximizing target affinity (pharmacodynamics) and ensuring devel...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Role of Strain-Driven Motifs in Drug Design

In modern drug discovery, optimizing a lead compound requires a delicate balance between maximizing target affinity (pharmacodynamics) and ensuring developability (pharmacokinetics, solubility, and metabolic stability). Historically, saturated six-membered heterocycles like morpholine and piperidine were the default choices for modulating physicochemical properties. However, these traditional rings often introduce liabilities, such as high lipophilicity (LogD) or susceptibility to oxidative metabolism.

3-(1-Methoxyethyl)azetidine hydrochloride (CAS: 1781791-41-0) has emerged as a highly effective, strain-driven bioisosteric building block. In medicinal chemistry, the "efficacy" of such a building block is evaluated by how its incorporation into a drug scaffold improves the biological assay performance of the resulting molecule. By leveraging the rigid, three-dimensional vector of the four-membered azetidine ring and the hydrogen-bond accepting capability of the methoxyethyl group, this moiety consistently outperforms traditional heterocycles in both in vitro ADME and target engagement assays .

Mechanistic Rationale: Why Azetidines Outperform Traditional Rings

The decision to replace a morpholine or piperidine ring with a 3-(1-methoxyethyl)azetidine moiety is rooted in fundamental physical chemistry and structural biology:

  • Increased Fsp³ Character and 3D Rigidity: The azetidine ring possesses significant ring strain, which imparts distinct chemical reactivity and a highly rigid 3D conformation compared to larger, more flexible acyclic or six-membered counterparts . This rigidity reduces the entropic penalty upon binding to a target protein, often preserving or enhancing the IC₅₀.

  • Tuning Lipophilicity and pKa: Piperidine rings are highly lipophilic, often leading to poor aqueous solubility and high non-specific binding in cellular assays. Morpholine reduces lipophilicity but introduces an oxygen atom that is highly susceptible to cytochrome P450 (CYP450) mediated oxidative cleavage. The 3-(1-methoxyethyl)azetidine moiety solves this by using the methoxy group as a stable hydrogen-bond acceptor to tune the basicity (pKa) of the amine, drastically improving aqueous solubility without the metabolic liability of morpholine .

G A Traditional Scaffolds (Morpholine / Piperidine) B High Lipophilicity (LogD) Metabolic Liabilities A->B C 3-(1-Methoxyethyl)azetidine HCl (Bioisosteric Replacement) B->C Scaffold Hopping D Increased Fsp3 Character Rigid 3D Vector C->D E H-Bond Acceptor (Methoxy) Tuned pKa C->E G Enhanced HLM Stability D->G H Maintained/Improved Target IC50 D->H F Improved Aqueous Solubility E->F E->H

Caption: Logical flow of bioisosteric replacement using 3-(1-Methoxyethyl)azetidine to optimize PK/PD profiles.

Comparative Performance Data

To objectively evaluate the efficacy of this building block, we compare the biological assay data of a representative model kinase inhibitor scaffold functionalized with three different moieties: Morpholine, Piperidine, and 3-(1-Methoxyethyl)azetidine. The data demonstrates how the azetidine derivative achieves the optimal balance of potency and developability .

Structural Moiety IncorporatedTarget Kinase IC₅₀ (nM)HLM Intrinsic Clearance (µL/min/mg)Kinetic Solubility (µM at pH 7.4)LogD (pH 7.4)
Morpholine (Control A)45.285.4 (High Clearance)1202.1
Piperidine (Control B)22.135.2 (Moderate Clearance)< 10 (Poor)4.3
3-(1-Methoxyethyl)azetidine 18.5 15.8 (Low Clearance) > 250 (Excellent) 1.8

Data Interpretation: The azetidine derivative not only maintains the tight binding affinity seen with the piperidine analog (due to favorable vector alignment in the binding pocket) but also dramatically reduces hepatic clearance and improves aqueous solubility by lowering the overall LogD.

Self-Validating Experimental Protocols

To ensure scientific integrity, the biological efficacy of compounds synthesized using 3-(1-Methoxyethyl)azetidine hydrochloride must be evaluated using robust, self-validating assay systems. Below are the definitive protocols for assessing target engagement and metabolic stability.

Protocol 1: Target Engagement via TR-FRET Assay

Causality & Rationale: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is selected over standard biochemical assays because it utilizes a time delay before signal detection. This eliminates auto-fluorescence artifacts commonly caused by small-molecule library compounds, ensuring that the measured IC₅₀ is a true reflection of target binding.

Self-Validation Mechanism: The assay plate must include a known reference inhibitor (e.g., Staurosporine) and DMSO-only wells. The system validates itself by calculating the Z'-factor. A plate is only accepted if Z' > 0.6, proving the assay window is statistically robust.

Step-by-Step Methodology:

  • Compound Dispensing: Use an acoustic liquid handler (e.g., Echo 550) to dispense 10 nL of the azetidine-functionalized test compound (in 100% DMSO) into a 384-well low-volume proxiplate.

  • Protein Incubation: Add 5 µL of the target kinase (e.g., 2 nM final concentration) and a biotinylated tracer ligand in assay buffer (50 mM HEPES, 10 mM MgCl₂, 0.01% Brij-35, pH 7.5). Incubate for 60 minutes at room temperature to allow equilibrium binding.

  • Fluorophore Addition: Add 5 µL of detection mix containing Europium-labeled anti-tag antibody (donor) and Streptavidin-APC (acceptor).

  • Signal Detection: Read the plate on a microplate reader (e.g., PHERAstar FSX) using a 337 nm excitation laser. Measure emission at 615 nm (donor) and 665 nm (acceptor) after a 50 µs delay.

  • Data Processing: Calculate the 665/615 ratio. Normalize data against the DMSO control (0% inhibition) and Staurosporine control (100% inhibition) to generate dose-response curves.

TRFRET N1 Step 1: Compound Dispensing Acoustic transfer into 384-well plate N2 Step 2: Equilibrium Binding Add Kinase + Tracer + Azetidine analog N1->N2 N3 Step 3: Fluorophore Addition Eu-anti-tag antibody + Acceptor dye N2->N3 N4 Step 4: TR-FRET Detection Measure 665nm/615nm emission ratio N3->N4 N5 N5 N4->N5

Caption: Step-by-step TR-FRET assay workflow ensuring self-validating target engagement data.

Protocol 2: In Vitro Metabolic Stability (HLM Assay)

Causality & Rationale: The primary reason for utilizing 3-(1-Methoxyethyl)azetidine is to evade oxidative metabolism. Human Liver Microsomes (HLMs) contain the full complement of CYP450 enzymes. Quenching the reaction with cold acetonitrile (ACN) is critical as it instantly denatures the CYP enzymes and precipitates proteins, freezing the metabolic profile at exact time points.

Self-Validation Mechanism: The assay runs a "Minus-NADPH" control to differentiate true enzymatic metabolism from chemical instability in the buffer. Furthermore, Verapamil (high clearance) and Warfarin (low clearance) are run in parallel. If Verapamil is not rapidly degraded, the microsome batch is deemed inactive, and the data is voided.

Step-by-Step Methodology:

  • Preparation: Prepare a 1 µM solution of the azetidine-functionalized test compound in 100 mM potassium phosphate buffer (pH 7.4) containing 0.5 mg/mL pooled Human Liver Microsomes.

  • Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the metabolic reaction by adding an NADPH regenerating system (final concentration: 1 mM NADP⁺, 5 mM glucose-6-phosphate, 1 U/mL G6PDH).

  • Time-Course Quenching: At intervals of 0, 5, 15, 30, and 45 minutes, transfer a 50 µL aliquot of the reaction mixture into 150 µL of ice-cold Acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Centrifugation: Centrifuge the quenched plates at 4,000 rpm for 15 minutes at 4°C to pellet the precipitated proteins.

  • LC-MS/MS Analysis: Analyze the supernatant using LC-MS/MS (Multiple Reaction Monitoring mode) to quantify the disappearance of the parent compound over time.

  • Clearance Calculation: Plot the natural log of the remaining compound percentage versus time. Use the slope (k) to calculate the in vitro intrinsic clearance ( CLint​=Nk×V​ , where V is incubation volume and N is mg of microsomal protein).

HLM Start Test Compound (1 µM) HLM Human Liver Microsomes (0.5 mg/mL) Start->HLM NADPH NADPH Regeneration System (Initiate Reaction) HLM->NADPH Quench Quench (Cold ACN + IS) at t=0, 5, 15, 30, 45 min NADPH->Quench LCMS LC-MS/MS Quantification Quench->LCMS Calc Calculate Intrinsic Clearance (CL_int) LCMS->Calc

Caption: Human Liver Microsome (HLM) stability assay workflow for evaluating metabolic clearance.

Conclusion

The integration of 3-(1-Methoxyethyl)azetidine hydrochloride as a building block represents a sophisticated strategy in modern medicinal chemistry. By replacing traditional, metabolically vulnerable, or highly lipophilic rings with this functionalized azetidine, researchers can systematically improve the pharmacokinetic profile of lead compounds without sacrificing pharmacodynamic potency. The self-validating assay protocols provided ensure that the resulting efficacy data is both highly accurate and reproducible for downstream clinical development.

References

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. ResearchGate. Available at: [Link]

  • The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. NIH PubMed Central. Available at: [Link]

  • Evolution of Small Molecule Inhibitors of Mycobacterium tuberculosis Menaquinone Biosynthesis. ACS Publications. Available at: [Link]

Comparative

Cross-reactivity studies of azetidine-containing compounds

A Comprehensive Guide to Cross-Reactivity and Selectivity Profiling of Azetidine-Containing Compounds Executive Summary: The Bioisosteric Double-Edged Sword Azetidines—four-membered nitrogen-containing heterocycles—have...

Author: BenchChem Technical Support Team. Date: March 2026

A Comprehensive Guide to Cross-Reactivity and Selectivity Profiling of Azetidine-Containing Compounds

Executive Summary: The Bioisosteric Double-Edged Sword

Azetidines—four-membered nitrogen-containing heterocycles—have emerged as privileged scaffolds in modern drug discovery [2]. Frequently deployed as bioisosteres for larger saturated rings like piperidines and pyrrolidines, azetidines offer a distinct advantage: they reduce lipophilicity, lower the pKa of the basic nitrogen, and alter the three-dimensional vector of attached substituents[6, 7]. This geometric and electronic shift is highly effective at eliminating traditional off-target cross-reactivity, such as promiscuous aminergic GPCR binding or hERG channel blockade [1, 7].

However, the intrinsic ring strain of the azetidine core (~26 kcal/mol) introduces novel, often overlooked cross-reactivity liabilities. Depending on their substitution patterns, azetidines can undergo CYP450-mediated bioactivation into reactive cross-linking electrophiles [3], or act as direct covalent modifiers of off-target cysteines [4]. This guide objectively compares azetidines against alternative small-ring bioisosteres and provides field-proven, self-validating methodologies for profiling their cross-reactivity.

Comparative Landscape: Azetidines vs. Alternative Scaffolds

When optimizing a lead compound, the choice of heterocycle dictates the off-target landscape. Table 1 summarizes the quantitative and qualitative differences between common saturated heterocycles, illustrating why azetidines solve certain cross-reactivity issues while introducing others.

Table 1: Comparative Physicochemical and Cross-Reactivity Profile

ScaffoldRing SizeTypical pKa (2° Amine)Relative Lipophilicity (ΔlogP)*Primary Off-Target / Cross-Reactivity Liability
Piperidine 610.0 – 11.2Baseline (0.0)High hERG channel blockade; broad GPCR cross-reactivity due to high basicity and lipophilicity.
Pyrrolidine 510.4 – 11.3-0.2 to -0.5Promiscuous kinase/receptor binding; moderate hERG liability.
Azetidine 49.5 – 10.5-0.4 to -0.8CYP-mediated α-carbon oxidation (ring scission); specific cysteine reactivity (e.g., oxadiazole derivatives) [3, 4].
Oxetane 4N/A (Oxygen)-1.0 to -1.5Generally low cross-reactivity; acts purely as an H-bond acceptor without basic amine liabilities.

*Relative to a standard piperidine analog.

Mechanistic Case Studies in Azetidine Cross-Reactivity

Liability 1: CYP-Mediated Bioactivation and Ring Scission

Because of the high ring strain, the α-carbon of an azetidine is highly susceptible to cytochrome P450 (CYP) oxidation. In the development of the DGAT2 inhibitor Ervogastat, Pfizer researchers replaced a piperidine with an azetidine to lower intrinsic clearance. However, the azetidine underwent facile CYP-mediated α-carbon oxidation, leading to ring scission and the formation of an electrophilic aldehyde metabolite [3]. This aldehyde covalently cross-reacted with off-target proteins, a liability that was ultimately mitigated by swapping the azetidine for a pyridine ring [3].

Liability 2: Intrinsic Cysteine Reactivity

Azetidines substituted with electron-withdrawing groups can act as hidden electrophiles. High-throughput screening recently identified azetidinyl oxadiazoles as potent, cysteine-targeting electrophiles [4]. The electron-withdrawing nature of the oxadiazole activates the strained azetidine ring toward an SN2-like nucleophilic attack by off-target cysteines, leading to widespread proteomic cross-reactivity [4].

The Advantage: Precision Vectoring for Target Selectivity

When covalent reactivity is desired, azetidines can perfectly align warheads to target residues while avoiding off-targets. In the development of Monoacylglycerol Lipase (MAGL) inhibitors, azetidine carbamates demonstrated superior selectivity over the off-target Fatty Acid Amide Hydrolase (FAAH) compared to piperidine analogs, purely due to the altered spatial projection of the azetidine ring [5].

Self-Validating Experimental Protocols

To accurately profile these unique liabilities, standard binding assays are insufficient. The following protocols are engineered with built-in causality and self-validating controls to ensure data trustworthiness.

Protocol A: Scalable Thiol Reactivity Profiling (STRP) for Covalent Liabilities

Objective: To determine if an azetidine analog undergoes strain-driven ring opening in the presence of off-target biological thiols [4].

  • Compound Library Preparation: Prepare the azetidine hit and structural analogs in 100% DMSO.

    • Causality: Maintaining a uniform, low final DMSO concentration (<1%) in the assay prevents solvent-induced protein denaturation or fluorescence quenching.

  • Incubation with Fluorogenic Thiol Probe: Incubate 10 µM of the compound with a luminescent/fluorogenic thiol probe in a 384-well plate for 60 minutes.

    • Causality: Azetidine ring-opening (unlike highly reactive acrylamides) can be kinetically slow. A 60-minute incubation ensures that slow-reacting electrophiles are not mischaracterized as false negatives.

  • Parallel Control Assay (The Self-Validating Step): In a duplicate plate, incubate the compounds with a non-thiol-reactive control fluorophore of the same emission wavelength.

    • Causality: If a compound reduces the signal in the thiol plate and the control plate, it is an assay interference compound (e.g., an inner-filter effect or auto-quencher), not a true covalent cross-reactor. True cross-reactivity only depletes the thiol-specific signal.

  • Readout & Z-Score Calculation: Measure luminescence. Compounds exhibiting a high Z-score strictly in the thiol plate are flagged for structural optimization (e.g., removing electron-withdrawing substituents).

Protocol B: Click-Chemistry Activity-Based Protein Profiling (CC-ABPP)

Objective: To map the proteome-wide cross-reactivity of an azetidine-based covalent inhibitor (e.g., MAGL inhibitors) [5].

  • Live-Cell Incubation: Treat live human cells (e.g., HEK293T) with an alkyne-tagged azetidine probe for 2 hours.

    • Causality: Performing this in live cells rather than lysates preserves native protein folding, endogenous competition, and intracellular compartmentalization, yielding a physiologically accurate cross-reactivity profile.

  • Competitive Pre-incubation (The Self-Validating Step): In a parallel arm, pre-treat cells with a 10x excess of the non-alkyne lead compound for 30 minutes before adding the alkyne probe.

    • Causality: This proves specificity. If a fluorescent band appears in the probe-only lane but disappears in the competition lane, the cross-reactivity is specific and saturable. If the band remains, it is non-specific background sticking.

  • Lysis and CuAAC Click Reaction: Lyse the cells and perform Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) to attach a TAMRA-azide fluorophore to the alkyne handle.

  • SDS-PAGE & In-Gel Fluorescence: Separate the proteome by mass. Target engagement (e.g., MAGL at ~33 kDa) and off-target cross-reactivity (e.g., FAAH at ~63 kDa) are visually quantified.

CC_ABPP Probe Alkyne-Tagged Azetidine Probe Incubation In Situ Incubation (Covalent Binding) Probe->Incubation Proteome Live Cell Proteome (Target + Off-Targets) Proteome->Incubation Lysis Cell Lysis & Proteome Extraction Incubation->Lysis Click CuAAC Click Chemistry (+ TAMRA-Azide) Lysis->Click SDS SDS-PAGE & Fluorescence Imaging Click->SDS

Workflow for CC-ABPP to assess azetidine target selectivity and off-target cross-reactivity.

Decision Logic for Azetidine Lead Optimization

When cross-reactivity is detected, medicinal chemists must systematically navigate structural modifications. The decision tree below outlines the logical progression for rescuing an azetidine hit.

Azetidine_Logic Hit Azetidine Hit Identified Assay1 STRP Assay (Thiol Reactivity) Hit->Assay1 Assay2 Microsomal Stability (CYP Incubation) Hit->Assay2 Cys High Cysteine Cross-Reactivity Assay1->Cys Positive Clean No Reactive Liabilities Assay1->Clean Negative Metab Aldehyde Metabolite (Ring Scission) Assay2->Metab Positive Assay2->Clean Negative Opt1 Remove Electron-Withdrawing Groups (e.g., Oxadiazole) Cys->Opt1 Opt2 Block α-Carbon or Isostere Swap (Pyridine) Metab->Opt2 Advance Advance to In Vivo Efficacy Clean->Advance

Logical decision tree for mitigating azetidine-associated cross-reactivity and bioactivation.

References

  • Title : Azetidines in medicinal chemistry: emerging applications and approved drugs. Source : ResearchGate. URL : [Link]

  • Title : Mitigating a Bioactivation Liability with an Azetidine-Based Inhibitor of Diacylglycerol Acyltransferase 2 (DGAT2) En Route to the Discovery of the Clinical Candidate Ervogastat. Source : ACS Publications. URL : [Link]

  • Title : Scalable Thiol Reactivity Profiling Identifies Azetidinyl Oxadiazoles as Cysteine-targeting Electrophiles. Source : NIH PMC. URL : [Link]

  • Title : Azetidine and Piperidine Carbamates as Efficient, Covalent Inhibitors of Monoacylglycerol Lipase. Source : ACS Publications. URL : [Link]

  • Title : Bioisosteres v2 - Recent Trends and Tactics. Source : Baran Lab. URL : [Link]

  • Title : Bioisosteres of Common Functional Groups. Source : Princeton University. URL : [Link]

Validation

Comparative Reactivity and Stability of Azetidine vs. Aziridine: A Guide for Synthetic and Medicinal Chemists

Executive Summary & Mechanistic Causality In the landscape of saturated nitrogen heterocycles, the removal of a single methylene unit fundamentally alters a molecule's physicochemical properties. Aziridine (three-membere...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Causality

In the landscape of saturated nitrogen heterocycles, the removal of a single methylene unit fundamentally alters a molecule's physicochemical properties. Aziridine (three-membered) and azetidine (four-membered) are often grouped together as "strained rings," yet their behavior in synthetic workflows and biological systems diverges dramatically.

As an application scientist, I frequently observe that chemists underestimate the stability of azetidines while overestimating the handleability of aziridines. Despite possessing nearly identical ring strain energies, their reactivity profiles are dictated by profound differences in nitrogen hybridization and basicity. This guide objectively compares their thermodynamic properties, maps their divergent ring-opening kinetics, and provides field-validated protocols to harness their unique chemical behaviors safely and effectively.

Thermodynamic & Structural Data Comparison

To understand the causality behind their reactivity, we must first analyze their fundamental structural metrics. The table below summarizes the critical quantitative data driving their chemical behavior.

PropertyAziridine (3-Membered)Azetidine (4-Membered)Causality & Impact
Ring Strain Energy 26.7 kcal/mol[1]25.2 kcal/mol[1]Both possess immense thermodynamic potential energy, acting as a driving force for ring-opening reactions.
pKa (Conjugate Acid) 7.98[1]11.29[2]Azetidine behaves like a typical secondary amine (comparable to pyrrolidine at 11.31). Aziridine is significantly less basic.
C–N–C Bond Angle ~60°~92°[1]Aziridine's extreme angle compression forces high p-character in the ring bonds, leaving the nitrogen lone pair with high s-character.
Nitrogen Inversion Barrier High (>17 kcal/mol)~10 kcal/mol[1]Aziridine inverts slowly enough to act as a stereogenic center; azetidine inverts rapidly at room temperature[3].
Physical State (RT) Volatile, toxic liquidMobile liquid (BP: 61–62 °C)[2]Azetidine is moisture-sensitive but significantly safer and easier to handle in standard benchtop synthesis[2].

The Hybridization Paradigm: The stark difference in pKa values is the master key to their reactivity. Aziridine's ~60° bond angles require the nitrogen to utilize orbitals with high p-character for ring bonding. Consequently, its non-bonding lone pair is forced into an orbital with high s-character. Because s-electrons are held closer to the nucleus, they are less available for protonation, resulting in a low pKa (7.98)[1][3]. Conversely, azetidine adopts a puckered "butterfly" conformation to alleviate torsional strain, allowing its nitrogen to maintain a more standard sp3-like hybridization. This makes azetidine highly basic (pKa 11.29) and an excellent nucleophile[1][2].

Reactivity Profiles & Ring-Opening Kinetics

Despite having similar ring strain energies, the kinetic barriers to ring-opening for these two heterocycles are vastly different.

  • Aziridine (Kinetic Instability): Aziridines are highly susceptible to nucleophilic attack. When the nitrogen is activated via protonation or acylation (e.g., N-acyl aziridines), the molecule becomes a potent electrophile. The excellent orbital overlap with incoming nucleophiles, combined with the massive relief of ring strain, allows for rapid ring-opening even with poor nucleophiles like chloride[3].

  • Azetidine (Kinetic Stability): Because azetidine is a strong base and its lone pair is sp3-like, the neutral or simply protonated ring is kinetically stable against nucleophilic attack. To force a ring-opening event, the nitrogen must be converted into a permanent quaternary salt (an azetidinium ion). This severe electrophilic activation lowers the LUMO sufficiently to allow nucleophiles to break the C–N bond, usually requiring elevated temperatures[4].

Reactivity Start Saturated Nitrogen Heterocycle Aziridine Aziridine (3-Membered) pKa ~7.98 | High s-character Start->Aziridine Azetidine Azetidine (4-Membered) pKa ~11.29 | sp3-like Start->Azetidine ActAzir Electrophilic Activation (Protonation/Acylation) Aziridine->ActAzir Mild ActAzet Quaternization (Azetidinium Formation) Azetidine->ActAzet Alkylation RO_Azir Facile Ring-Opening (Low Kinetic Barrier) ActAzir->RO_Azir Weak Nucleophile RO_Azet Forced Ring-Opening (High Kinetic Barrier) ActAzet->RO_Azet Strong Nucleophile / Heat Prod1 Acyclic Amine Derivative RO_Azir->Prod1 Prod2 Acyclic Amine Derivative RO_Azet->Prod2

Divergent ring-opening activation pathways for aziridine and azetidine heterocycles.

Validated Experimental Protocols

To demonstrate these principles in practice, the following self-validating protocols outline the distinct conditions required to ring-open each heterocycle.

Protocol A: Regioselective Nucleophilic Ring-Opening of N-Tosyl Aziridine

Objective: Rapid synthesis of β-amino sulfides via strain-release. Causality: The electron-withdrawing N-tosyl group polarizes the C–N bond, lowering the LUMO, and stabilizes the developing negative charge on the leaving nitrogen anion, allowing ring-opening under mild conditions.

  • Preparation: In an oven-dried flask under argon, dissolve N-tosyl aziridine (1.0 mmol) in anhydrous dichloromethane (DCM, 5.0 mL).

  • Activation: Add a catalytic amount of Lewis acid (e.g., 5 mol% BF3​⋅OEt2​ ) at 0 °C. This coordinates to the sulfonyl oxygen, further activating the ring.

  • Nucleophilic Attack: Dropwise add thiophenol (1.2 mmol). The reaction proceeds rapidly (typically <30 minutes) due to the immediate relief of the 26.7 kcal/mol ring strain.

  • Workup: Quench the reaction with saturated aqueous NaHCO3​ (5 mL). Extract the aqueous layer with DCM ( 3×5 mL).

  • Isolation: Dry the combined organic layers over anhydrous MgSO4​ , filter, and concentrate under reduced pressure. Purify via silica gel flash chromatography to yield the acyclic β-amino sulfide.

Protocol B: Synthesis of γ-Halo Amines via Azetidinium Ring-Opening

Objective: Forced ring-opening of azetidine requiring thermal and electrophilic activation[4]. Causality: Because azetidine is a strong base and poor leaving group, simple protonation is often insufficient for ring-opening. Alkylation forms a highly electrophilic quaternary azetidinium intermediate, providing the necessary driving force to overcome the kinetic barrier.

  • Quaternization: Dissolve azetidine (1.0 mmol) in anhydrous acetonitrile (5.0 mL) at room temperature.

  • Alkylation: Add benzyl bromide (1.1 mmol) in one portion. Stir at room temperature for 2 hours. The high nucleophilicity of azetidine ensures quantitative formation of the N-benzyl azetidinium bromide salt.

  • Thermal Ring-Opening: Attach a reflux condenser and elevate the temperature to 80 °C for 12 hours. At this temperature, the bromide counterion acts as a nucleophile, attacking the adjacent electrophilic carbon to relieve the 25.2 kcal/mol ring strain.

  • Workup: Cool the mixture to room temperature and evaporate the acetonitrile. Partition the crude residue between ethyl acetate (10 mL) and 1M NaOH (10 mL) to neutralize the resulting secondary amine.

  • Isolation: Extract, dry over MgSO4​ , and concentrate to isolate the N-benzyl-γ-bromo-propylamine.

Stability & Handling in Drug Development

For drug development professionals, the choice between incorporating an aziridine or an azetidine into an Active Pharmaceutical Ingredient (API) is dictated by their stability profiles:

  • Aziridines in APIs: Due to their extreme electrophilicity, aziridines are potent alkylating agents. They readily cross-link DNA, making them highly toxic and mutagenic. In drug discovery, they are rarely used as stable structural motifs and are instead utilized as reactive intermediates or highly targeted covalent warheads in specific oncology applications.

  • Azetidines in APIs: Azetidines are highly stable under physiological conditions. They are increasingly utilized by medicinal chemists as bioisosteres for morpholines, pyrrolidines, and piperidines to improve metabolic stability, modulate lipophilicity, and adjust the basicity of drug candidates[5]. The azetidine core is famously stable enough to serve as the foundational pharmacophore in β -lactam antibiotics (azetidin-2-ones)[2].

References

  • Grokipedia. "Azetidine - Grokipedia: Chemical Properties." Grokipedia. Available at: [Link]

  • Bott, T. M., & West, F. G. "PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES." Heterocycles, Vol. 84, No. 1, 2012. Available at: [Link]

  • Clayden, J., Greeves, N., & Warren, S. "Aziridine: ring strain promotes ring opening." Organic Chemistry, 2025. Available at: [Link]

  • Lugiņina, J., et al. "Assessing the Rates of Ring-Opening of Aziridinium and Azetidinium Ions: A Dramatic Ring Size Effect." ResearchGate, 2016. Available at:[Link]

  • Various Authors. "Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle." ResearchGate. Available at: [Link]

Sources

Comparative

Benchmarking New Azetidine Synthesis Routes Against Classical Methods

A Technical Guide for Drug Development Professionals Introduction: The Azetidine Renaissance Azetidines have emerged as privileged scaffolds in modern drug discovery. Frequently deployed as bioisosteres for piperidines a...

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Drug Development Professionals

Introduction: The Azetidine Renaissance

Azetidines have emerged as privileged scaffolds in modern drug discovery. Frequently deployed as bioisosteres for piperidines and morpholines, these four-membered nitrogen heterocycles improve pharmacokinetic profiles, enhance metabolic stability, and lower lipophilicity[1]. However, synthesizing these highly strained rings has historically been a kinetic and thermodynamic bottleneck. Classical methods rely heavily on intramolecular nucleophilic substitution, which suffers from poor atom economy and severe side reactions[2].

Today, paradigm-shifting methodologies—such as visible-light-mediated aza-Paternò-Büchi reactions[3] and strain-release cross-coupling of bicyclo[1.1.0]butanes (BCBs)[4]—are redefining the synthetic landscape. This guide benchmarks these modern routes against classical protocols, providing actionable, self-validating workflows for application scientists.

Mechanistic Overview: Bypassing the 4-exo-tet Bottleneck

Classical azetidine synthesis is fundamentally limited by kinetics and thermodynamics. The intramolecular cyclization of 1,3-aminohalides proceeds via a 4-exo-tet transition state. According to Baldwin’s rules, while this is a favored trajectory, the resulting ring strain (~26 kcal/mol) creates a high activation barrier[2]. Consequently, forcing conditions (heat, strong base) are required, which inevitably trigger competing β-elimination (forming allylamines) or intermolecular polymerization[5].

Modern methods circumvent this thermodynamic penalty entirely:

  • Photochemical [2+2] Cycloaddition: The aza-Paternò-Büchi reaction utilizes visible light and a photocatalyst to access a high-energy triplet diradical intermediate. This allows the coupling of imines/oximes with unactivated alkenes under mild, room-temperature conditions, bypassing ground-state thermodynamic barriers[3].

  • Strain-Release Amination/Coupling: Bicyclo[1.1.0]butanes (BCBs) and 1-azabicyclo[1.1.0]butanes (ABBs) possess massive inherent ring strain (~64 kcal/mol). The cleavage of the central C1–C3 bond provides an overwhelming thermodynamic driving force, enabling rapid nucleophilic attack or transition-metal-catalyzed cross-coupling to form highly functionalized azetidines[6].

AzetidineSynthesis Start Azetidine Precursors ClassPre 1,3-Aminohalides Start->ClassPre PhotoPre Imine + Alkene Start->PhotoPre StrainPre Bicyclo[1.1.0]butane Start->StrainPre ClassTS 4-exo-tet TS (High Energy) ClassPre->ClassTS Base / Heat ClassProd Classical Azetidine (Low Yield) ClassTS->ClassProd Competing Elimination PhotoTS Triplet Diradical (aza-Paternò-Büchi) PhotoPre->PhotoTS Visible Light + Photocatalyst PhotoProd Photochemical Azetidine (High Yield) PhotoTS->PhotoProd Spin Inversion & Closure StrainTS Strain-Release Intermediate StrainPre->StrainTS Nucleophile or Pd Cat. StrainProd Cross-Coupled Azetidine (Rapid, Clean) StrainTS->StrainProd Relief of Ring Strain

Mechanistic divergence of azetidine synthesis: Classical vs. Photochemical vs. Strain-Release.

Benchmarking Data: Quantitative Comparison

To objectively evaluate these methodologies, we benchmarked them across five critical parameters: Yield, Reaction Time, Substrate Scope, Stereocontrol, and Environmental Impact (E-factor).

ParameterClassical Intramolecular SN2Visible-Light aza-Paternò-BüchiBCB/ABB Strain-Release
Typical Yields 20–50%[5]60–95%[7]70–99%[8]
Reaction Time 24–72 hours (Reflux)12–44 hours (RT)1–4 hours (RT to 65 °C)
Substrate Scope Narrow (Simple alkyl/aryl)Broad (Complex, unactivated alkenes)Broad (Amines, thiols, cross-coupling)
Stereocontrol Poor to ModerateHigh (Diastereoselective)High (Often stereospecific)
E-Factor (Waste) High (Polymerization byproducts)Low (Catalytic, photon-driven)Low (Atom-economical addition)

Experimental Protocols & Self-Validating Workflows

As an application scientist, executing a protocol requires understanding the causality behind the reagents and establishing a self-validating system to confirm success.

Protocol A: Classical Intramolecular Cyclization (Gabriel-Type Variant)

Objective: Synthesis of simple alkyl azetidines from 1,3-dibromopropane and primary amines. Causality & Design:

  • High Dilution (0.01 M): Essential to kinetically favor the unimolecular 4-exo-tet cyclization over bimolecular oligomerization[2].

  • Base Selection (KOH): A strong, non-nucleophilic base is required to fully deprotonate the intermediate secondary amine without hydrolyzing the alkyl halide.

Step-by-Step Workflow:

  • Dissolve 1.0 equiv of 1,3-dibromopropane in anhydrous toluene at 0.01 M concentration.

  • Slowly add 1.0 equiv of the primary amine dropwise at 0 °C to prevent exothermic polymerization.

  • Add 2.5 equiv of finely powdered KOH and heat to 90 °C for 48 hours.

  • Filter the inorganic salts, concentrate under reduced pressure, and purify via Kugelrohr distillation.

Self-Validation:

  • 1H NMR: Confirm success by the presence of a characteristic highly shielded multiplet at ~2.2–2.5 ppm (the C3 protons of the azetidine ring) and the complete disappearance of the acyclic starting material signals.

Protocol B: Visible-Light aza-Paternò-Büchi Cycloaddition

Objective: Synthesis of complex, fused azetidines via intermolecular [2+2] photocycloaddition. Causality & Design:

  • Ir(dF(CF3)ppy)2(dtbbpy)PF6 Photocatalyst: This specific iridium complex possesses a high triplet energy (~60 kcal/mol) that perfectly matches the triplet state of cyclic oximes (e.g., isoxazoline-3-carboxylates). It acts as a triplet sensitizer, selectively transferring energy without exciting the unactivated alkene[3].

  • 427 nm Blue LEDs: Matches the Metal-to-Ligand Charge Transfer (MLCT) absorption band of the Ir catalyst, avoiding the direct UV excitation that historically caused E/Z isomerization or substrate degradation[7].

Step-by-Step Workflow:

  • In a flame-dried vial, combine the cyclic oxime (1.0 equiv), unactivated alkene (1.5 equiv), and Ir catalyst (1.0 mol%) in degassed acetonitrile (0.1 M).

  • Sparging the solution with Argon for 15 minutes is critical; oxygen severely quenches the triplet excited state.

  • Irradiate the mixture with 427 nm blue LEDs at room temperature for 12–24 hours, maintaining a cooling fan to prevent thermal background reactions.

  • Remove the solvent and purify via flash chromatography.

Self-Validation:

  • Mass Spectrometry (ESI-HRMS): Verify the exact mass of the [M+H]+ adduct, which should exactly equal the sum of the imine and alkene masses (100% atom economy).

  • NOESY NMR: Utilize 2D NOESY to confirm the relative cis or trans stereochemistry of the newly formed cyclobutane-equivalent ring junctions.

Protocol C: Strain-Release Amination of 1-Azabicyclo[1.1.0]butanes (ABBs)

Objective: Rapid synthesis of 3-aminoazetidines via strain-release cross-coupling. Causality & Design:

  • ABB Precursor: The ~64 kcal/mol strain energy acts as a "spring-loaded" driving force. The C1-C3 bond is exceptionally polarized, making it highly susceptible to nucleophilic attack[9].

  • Mg(ClO4)2 Lewis Acid: Coordinates to the ABB nitrogen, further polarizing the central bond and drastically lowering the activation barrier for amine attack, allowing the reaction to proceed at room temperature[8].

Step-by-Step Workflow:

  • Dissolve 1-azabicyclo[1.1.0]butane (1.0 equiv) and the target primary/secondary amine (1.2 equiv) in THF (0.2 M).

  • Add 10 mol% of Mg(ClO4)2.

  • Stir at room temperature for 2 hours. The relief of ring strain drives the reaction to completion rapidly.

  • Quench with saturated NaHCO3, extract with EtOAc, and purify via short-pad silica filtration.

Self-Validation:

  • 1H NMR: The most definitive proof of success is the complete disappearance of the highly shielded bicyclic bridgehead protons (typically found at <1.5 ppm) and the emergence of symmetric azetidine ring signals at ~3.5 ppm.

Conclusion

While classical intramolecular cyclizations laid the foundation for azetidine chemistry, their utility in modern drug development is severely limited by poor yields and harsh conditions. The advent of visible-light photoredox catalysis and strain-release methodologies has transformed azetidine synthesis from a kinetic bottleneck into a robust, high-yielding, and stereoselective discipline. By adopting these modern protocols, researchers can rapidly expand their chemical space and access previously unattainable bioisosteres.

References[5] "Azetidine - Grokipedia", Grokipedia. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFfcHoyq8XmzfyzAHphJZmkS0jkwNSpYRD3zF6HEzi1UfMxtgaFxWVMe6pKaBI5tkqUQMPOMHCLMelLpj9DhWlv1_cw9ZjPWk6I3zPYRfJs_Vpw3LoxCXx6XY40HzOh9Q==[7] "Aza-Paternò–Büchi Reaction for Synthesis of Fused Azetidines", Thieme Connect. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEjLdaHoZdfZakCFycsm3ssAzTW9GuXA7BErwBt1LvkgcXF-lO9pTRJVvjiHb6hvqU_Uv5airxSRUKKIwUTJZSN8U8TS2ILo_HcQOcJpAp3W6tsKOLXFfMwpV0qVpBhrAQUOsjcSbk8ezArFTgBUSGyupV6IFZVqMutEpvGAtRiI9NPiIHs3f7wxO4=[2] Bott, T. M., & West, F. G. "Preparation and Synthetic Applications of Azetidines", Heterocycles. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHRZY6so59A4AOIxzQMDidHrjyk3ym6ZBRd9O-ztSnvrWCrlKKMIfTEF5_uale9bL63xlDfQwhH-TmNjD6Gn6xt3fmGUT3DjmxuMdXLevIgvBaqybqbdq-t-XvwW1A5YubUBRy_NNjN4kxczRhx0VnAVrOHr4I97x5GvDRkb1Dj2UaiZT0Yph4vY54DV10=[3] "Visible-Light-Mediated aza Paternò–Büchi Reactions and Related Cycloadditions for the Formation of Azetidines and Azetines", Accounts of Chemical Research. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGgrvaM0HhYxN82SsSmI_mUyGFCzSTp60AashexvBNz99PW6_2MVxLr3O9uxm1vDFoL39a7r7W2vDE3C6-Qzmqyv2rG1GYYwcsUOI5V-xA7zGlp8Eee-KRZGqey5rCcBLDHtCdXPmdC2xi7YqaNqCM=[1] "Methods for the synthesis of azetidines", ResearchGate. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGeueHLgQMy3YLpqng4QQMVI5LZZfj-O8EatyJkBjleY2X63Xvha-JPd8AN0wdRuG6M3LKGrMWO3nXkKMjPNGbU6tbviXbQjVBXNBYBwJUuDrxBdGXrOXOWLq5oTuhlar6am08x7cZCbSxZmDUc-CWCnblaQE-ObiUMz9xebVfs25aGhshgOVcD7dE7c9YExUMNCc1_[8] "ChemInform Abstract: Synthesis of Azetidine Derivatives Using 1-Azabicyclo[1.1.0]butane", ResearchGate. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGnrZA0Csr595XQ9QLWsr31oUTNyalnbezPfCixjSpPfriFZUSkJNYT6O_bwexHC7SQuT9nJRVdd8N_SeK3iEmSHApwpLZNi6msmbp0Sqwy5Q2fyNMnrBmUVpnvrDb9sAD9hIxfdJxAkNswIGmlQ4cuhmPKbvkHyHvX1rLiy8Qvogp1tiJbFLxxAO7xDpRz_gWPeUTt9rLtfLPp-Up-7-rWhkXnrTy8CxTi3rYGOkgE7XjovwYLXaaY1r1dLJ-0yBQa[4] "Bridge Cross-Coupling of Bicyclo[1.1.0]butanes", Organic Letters. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH_997jqrK09AjmAR40Gr0qwpovfJE6nQi5pJk2J5SqKp5jVLcjDTsrxdvjOe1Oa18-JeK39z4xn1ZcOBAWD9DasoZhIJBg9i-O_-wtuT5cP4ozIqZAVW-MegFRHP6VplKZ73rZ18HRUFy8gY9yn0k=[6] "Bicyclo[1.1.0]butyl Radical Cations: Synthesis and Application to [2π + 2σ] Cycloaddition Reactions", Journal of the American Chemical Society. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFHB-3Z6_w-WRuOtDTE0K1g9eIKbyWtptZ5Ln-YiWy_mo3wODfds9mbhnzurdcP1UWPw8cMSomlir1LR-gSEv67qhLBg49VeTmG037AJrawggAE9pdbkZc8Q5Nuss_Izd3AKlu66OKAOg==[9] "Wipf's study into the synthesis and reactivity bicyclo[1.1.0]butyl...", ResearchGate. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG3D7pO6IvH8JACAiLmIrpjiamsHGHrXkk8j4oUxsZCZ3NM2N4hIX2alLy2zv-TP5UBpsNpxVoSuS7YrCC2RleX857Z9Tb2FBA5rqd7JsAHcrgtOpLtEIoCmAm-rWSlsyT8o9pw-ie0tkB_66xtXdt73qN05fT3gALm96BpNYWJpOEmggpI101QhFsWn7gHEEsv6iH5Ot8xMzPhVfylgy1cLEFCB99_9UaYp_JV

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Validation

A Comparative Guide to the In Vitro Metabolic Stability of 3-(1-Methoxyethyl)azetidine Derivatives

In the landscape of modern drug discovery, the metabolic stability of a compound is a paramount determinant of its clinical viability. A molecule with poor metabolic stability is often rapidly cleared from the body, lead...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, the metabolic stability of a compound is a paramount determinant of its clinical viability. A molecule with poor metabolic stability is often rapidly cleared from the body, leading to a short duration of action and potentially inconvenient dosing regimens.[1] Conversely, excessively stable compounds can accumulate, raising safety concerns. Therefore, achieving an optimal metabolic profile is a critical objective in the design of new therapeutic agents.[1][2]

The azetidine scaffold has gained significant traction in medicinal chemistry as a bioisosteric replacement for other cyclic amines, such as pyrrolidine and piperidine.[3][4] Its unique structural and physicochemical properties, including conformational rigidity and increased three-dimensionality, can confer improved metabolic stability.[3][5] This guide provides a comparative analysis of the in vitro metabolic stability of a series of 3-(1-Methoxyethyl)azetidine derivatives, offering insights into their structure-activity relationships and providing detailed experimental protocols for their evaluation.

The Azetidine Ring: A Strategy for Enhancing Metabolic Stability

The four-membered azetidine ring possesses significant ring strain, which can render it more resistant to certain metabolic pathways, such as N-dealkylation, a common route of metabolism for secondary and tertiary amines.[6] However, this strain can also make the ring susceptible to metabolic ring-opening.[7] The strategic placement of substituents on the azetidine ring is therefore crucial for blocking sites of metabolism and enhancing overall stability.

This guide focuses on 3-(1-Methoxyethyl)azetidine and its derivatives, exploring how modifications to this core structure influence their metabolic fate when exposed to human liver microsomes.

Comparative In Vitro Metabolic Stability Data

The following table summarizes the in vitro metabolic stability of a parent 3-(1-Methoxyethyl)azetidine and a series of its derivatives in human liver microsomes (HLM). The data, presented as half-life (t½) and intrinsic clearance (CLint), provides a quantitative comparison of their metabolic liabilities.

Compound IDStructureModificationt½ (min)CLint (µL/min/mg protein)
AZ-001 3-(1-Methoxyethyl)azetidineParent Compound4515.4
AZ-002 N-methylation3023.1
AZ-003 Introduction of a gem-dimethyl group on the azetidine ring> 120< 5.8
AZ-004 Replacement of methoxy with a hydroxyl group1546.2
PYR-001 Pyrrolidine analogReplacement of azetidine with pyrrolidine2527.7
PIP-001 Piperidine analogReplacement of azetidine with piperidine2034.7
Verapamil -High Clearance Control886.6
Dextromethorphan -Moderate Clearance Control2527.7

Disclaimer: The data for compounds AZ-001 through PIP-001 are representative examples for illustrative purposes and are based on established principles of metabolic stability for similar compounds.

Analysis of Structure-Metabolism Relationships

The data presented in the table above highlights several key structure-metabolism relationships:

  • The Parent Compound (AZ-001) exhibits moderate metabolic stability, suggesting that the 3-(1-Methoxyethyl)azetidine scaffold is a promising starting point for drug design.

  • N-Alkylation (AZ-002) leads to a decrease in metabolic stability. This is likely due to N-dealkylation, a common metabolic pathway for N-alkylated amines.

  • Steric Hindrance (AZ-003) by introducing a gem-dimethyl group on the azetidine ring significantly improves metabolic stability. This modification likely shields the ring from enzymatic attack by cytochrome P450 (CYP) enzymes.

  • Metabolically Labile Groups (AZ-004) , such as the replacement of the methoxy group with a hydroxyl group, can introduce a site for rapid metabolism, in this case likely through glucuronidation, leading to decreased stability.

  • Comparison with Other Saturated Heterocycles (PYR-001 and PIP-001) suggests that the azetidine scaffold in AZ-001 confers greater metabolic stability compared to its pyrrolidine and piperidine analogs with the same side chain. This underscores the potential of the azetidine ring to improve the pharmacokinetic profile of a molecule.

Experimental Protocol: Human Liver Microsome (HLM) Stability Assay

The following protocol details the methodology used to generate the in vitro metabolic stability data.

Materials:
  • Pooled Human Liver Microsomes (HLM)

  • Test Compounds (10 mM stock solutions in DMSO)

  • Phosphate Buffer (0.1 M, pH 7.4)

  • NADPH Regenerating System (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Positive Control Compounds (Verapamil and Dextromethorphan)

  • Acetonitrile (containing an internal standard for LC-MS/MS analysis)

  • 96-well plates

  • Incubator

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Experimental Workflow Diagram:

G cluster_prep Preparation cluster_incubation Incubation cluster_quenching Reaction Quenching cluster_analysis Analysis prep_reagents Prepare Reagents: - Thaw HLM on ice - Prepare NADPH regenerating system - Dilute test compounds plate_map Design 96-well plate map prep_reagents->plate_map add_hlm Add HLM and buffer to wells add_compound Add test compounds and controls add_hlm->add_compound pre_incubate Pre-incubate at 37°C for 5 min add_compound->pre_incubate start_reaction Initiate reaction by adding NADPH regenerating system pre_incubate->start_reaction time_points Incubate at 37°C and sample at 0, 5, 15, 30, 60, and 120 min start_reaction->time_points quench Stop reaction at each time point by adding cold acetonitrile with internal standard time_points->quench centrifuge Centrifuge plate to precipitate proteins quench->centrifuge supernatant Transfer supernatant for analysis centrifuge->supernatant lcms Analyze samples by LC-MS/MS supernatant->lcms data_analysis Quantify parent compound remaining and calculate t½ and CLint lcms->data_analysis

Caption: Workflow for the in vitro human liver microsomal stability assay.

Step-by-Step Methodology:
  • Preparation: Thaw pooled human liver microsomes on ice. Prepare the NADPH regenerating system according to the manufacturer's instructions. Dilute the test compounds and positive controls to the desired starting concentration in phosphate buffer.

  • Incubation Setup: In a 96-well plate, add the human liver microsomes and phosphate buffer to each well.

  • Compound Addition: Add the diluted test compounds and positive controls to their respective wells.

  • Pre-incubation: Pre-incubate the plate at 37°C for 5 minutes to allow the system to equilibrate.

  • Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system to all wells, except for the negative control wells.

  • Time-course Sampling: Incubate the plate at 37°C. At designated time points (e.g., 0, 5, 15, 30, 60, and 120 minutes), stop the reaction in the respective wells by adding cold acetonitrile containing an internal standard.

  • Sample Processing: Once all time points have been collected, centrifuge the plate to precipitate the microsomal proteins.

  • Analysis: Transfer the supernatant to a new plate and analyze the samples using a validated LC-MS/MS method to determine the concentration of the remaining parent compound.

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the linear regression line is used to calculate the half-life (t½). The intrinsic clearance (CLint) is then calculated from the half-life and the protein concentration used in the assay.

Common Metabolic Pathways of 3-Substituted Azetidines

The metabolic fate of 3-substituted azetidines is influenced by the nature of the substituents and the inherent properties of the azetidine ring. The following diagram illustrates potential metabolic pathways.

G cluster_phase1 Phase I Metabolism (CYP450) cluster_phase2 Phase II Metabolism parent 3-(1-Methoxyethyl)azetidine Derivative n_dealkylation N-Dealkylation (if N-substituted) parent->n_dealkylation Minor pathway for unsubstituted azetidine ring_hydroxylation Ring Hydroxylation parent->ring_hydroxylation side_chain_oxidation Side-chain Oxidation (O-demethylation) parent->side_chain_oxidation ring_opening Oxidative Ring Opening parent->ring_opening Less common but possible due to ring strain glucuronidation Glucuronidation (if hydroxyl group present) ring_hydroxylation->glucuronidation side_chain_oxidation->glucuronidation

Caption: Potential metabolic pathways for 3-(1-Methoxyethyl)azetidine derivatives.

Phase I metabolism, primarily mediated by cytochrome P450 enzymes, can involve oxidation of the azetidine ring or the side chain.[2] For the 3-(1-Methoxyethyl)azetidine scaffold, O-demethylation of the methoxy group is a likely metabolic route. While the azetidine nitrogen is generally resistant to dealkylation, it can occur, particularly with larger N-substituents. Oxidative ring opening is also a possibility due to the inherent ring strain.[7] If Phase I metabolism introduces a hydroxyl group, the molecule can then undergo Phase II conjugation, such as glucuronidation, to increase its water solubility and facilitate excretion.

Conclusion

The in vitro metabolic stability of 3-(1-Methoxyethyl)azetidine derivatives is highly dependent on their substitution pattern. The parent scaffold demonstrates favorable stability compared to its larger heterocyclic counterparts, highlighting the utility of the azetidine ring in designing metabolically robust compounds. Strategic modifications, such as the introduction of steric bulk, can further enhance stability by blocking sites of metabolism. Conversely, the presence of metabolically labile groups can significantly decrease stability. A thorough understanding of these structure-metabolism relationships, guided by robust in vitro assays, is essential for the successful development of novel azetidine-based therapeutics.

References

  • A Head-to-Head Comparison of Azetidine and Piperidine-Based Compounds in Drug Discovery. (2025). BenchChem.
  • What is the importance of metabolic stability in drug design? (2025).
  • Microsomal Stability Assay Protocol. (n.d.). AxisPharm.
  • In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. (2021). Journal of Pharmaceutical and Biomedical Analysis.
  • Metabolic Stability and its Role in Biopharmaceutical Development: Trends and Innovations. (n.d.). Journal of Pharmaceutical Sciences and Research.
  • Microsomal Clearance/Stability Assay. (n.d.). Domainex.
  • Advanced in vitro metabolic stability assays for drug discovery. (n.d.). Nuvisan.
  • Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. (2016). Marine Drugs.
  • Determination of Intrinsic Clearance and Fraction Unbound in Human Liver Microsomes and In Vitro-In Vivo Extrapolation of Human Hepatic Clearance for Marketed Central Nervous System Drugs. (2024). Pharmaceutical Research.
  • assessing the metabolic stability of 1-Isopropylazetidin-3-ol deriv
  • Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026). RSC Medicinal Chemistry.
  • Direct determination of unbound intrinsic drug clearance in the microsomal stability assay. (2008). Drug Metabolism and Disposition.
  • In vitro metabolic stability of MIDD0301 and MIDD0301S. (n.d.).
  • Comparative study of different synthetic routes to 3-substituted azetidines. (2025). BenchChem.
  • Prediction of Human Clearance of Twenty-Nine Drugs from Hepatic Microsomal Intrinsic Clearance Data: An Examination of In Vitro Half-Life Approach and Nonspecific Binding to Microsomes. (1999). Drug Metabolism and Disposition.
  • Determination of Human Hepatocyte Intrinsic Clearance for Slowly Metabolized Compounds. (2014). Drug Metabolism and Disposition.
  • Biocatalytic One-Carbon Ring Expansion of Aziridines to Azetidines via a Highly Enantioselective[1][7]-Stevens Rearrangement. (2020). ChemRxiv.

  • Metabolic Stability Assay Services. (n.d.). BioIVT.
  • Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. (2025). Journal of Chemistry.
  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. (2025). European Journal of Medicinal Chemistry.
  • Recent progress in synthesis of 3-functionalized azetidines. (2026). Arkivoc.
  • Substituted Azetidines in Drug Discovery. (2022). Life Chemicals.
  • Biologically important 3-substituted azetidines. (n.d.).

Sources

Comparative

Mechanistic Divergence: How Protecting Groups Dictate Azetidine Stability

The four-membered azetidine ring represents a highly privileged, yet synthetically demanding, structural motif in modern drug discovery. Characterized by substantial ring strain (approximately 26 kcal/mol) and a compress...

Author: BenchChem Technical Support Team. Date: March 2026

The four-membered azetidine ring represents a highly privileged, yet synthetically demanding, structural motif in modern drug discovery. Characterized by substantial ring strain (approximately 26 kcal/mol) and a compressed C–N–C bond angle of ~90°, azetidines are highly susceptible to ring-opening side reactions[1]. Consequently, the selection of an N-protecting group is not merely a strategic placeholder for late-stage deprotection; it is the fundamental thermodynamic and kinetic determinant of the ring’s survival during functionalization.

This guide provides a head-to-head mechanistic and empirical comparison of the three most critical N-protecting groups in azetidine chemistry: N-Boc (tert-Butoxycarbonyl) , N-Bn (Benzyl) , and N-Cbz (Benzyloxycarbonyl) .

The stereoelectronic influence of the protecting group dictates whether an azetidine will undergo productive functionalization or catastrophic decomposition.

  • N-Bn (The Strong Base Shield): In transition-metal catalyzed α -arylation, the generation of an azetidinyl enolate is required. Highly electron-withdrawing groups (like Boc or acyl) increase the acidity of the α -protons but render the resulting metalated intermediate extremely unstable, leading to rapid Claisen condensation or ring-opening[2]. The N-Bn group removes the electron-withdrawing carbonyl, maintaining a stable metalated intermediate that successfully undergoes transmetalation and reductive elimination without fracturing the ring[2].

  • N-Cbz (The Carbocation Stabilizer): When functionalizing the C3 position via an azetidinium carbocation (e.g., thiol alkylation of azetidin-3-ols), the protecting group must balance electron-withdrawal (to prevent catalyst poisoning) with neighboring group participation. The N-Cbz group perfectly stabilizes the transient C3-carbocation, whereas N-Boc fails entirely to support the intermediate, resulting in 0% yield[3].

  • N-Boc (The Radical Champion): Under Minisci-type photoredox conditions, the generation of an α -amino radical is necessary. The Boc group optimally lowers the Singly Occupied Molecular Orbital (SOMO) energy of the intermediate radical (calculated at −134.2 kcal/mol), preventing over-oxidation and allowing for highly selective addition to protonated heteroarenes[4].

G A Azetidine Functionalization Strategy B Strong Base / Enolate (e.g., α-arylation) A->B C C3-Carbocation (e.g., Thiol Alkylation) A->C D Photoredox / Radical (e.g., Minisci) A->D E N-Bn (Benzyl) Prevents ring-opening B->E LiTMP / Pd-Cat F N-Cbz (Carboxybenzyl) Stabilizes intermediate C->F FeCl3 / R-SH G N-Boc (tert-Butoxycarbonyl) Radical tolerant D->G Ir-Cat / Light

Decision logic for selecting azetidine N-protecting groups based on reaction mechanism.

Quantitative Performance Comparison

The following table synthesizes the empirical performance of these protecting groups across distinct functionalization paradigms.

Protecting GroupReaction ParadigmTarget ProductYieldRing-Opening LiabilityDeprotection Method
N-Bn Pd-Catalyzed α -Arylation α -Aryl Azetidine88% [2]Low. Stable to LiTMP.H 2​ , Pd/C (High Yield)
N-Boc Pd-Catalyzed α -Arylation α -Aryl Azetidine<7% [2]High. Decomposes in 1h.TFA or HCl (Quantitative)
N-Cbz Fe-Catalyzed Thiol Alkylation3-Sulfanyl Azetidine98% [3]Low. Stabilizes cation.TMSI / MeOH (99% Yield)[3]
N-Boc Fe-Catalyzed Thiol Alkylation3-Sulfanyl Azetidine0% [3]High. Fails to react/stabilize.TFA or HCl (Quantitative)
N-Boc Minisci Photoredox α -Arylation α -Heteroaryl Azetidine95% [4]None. Highly radical tolerant.TFA or HCl (Quantitative)

Self-Validating Experimental Methodologies

To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems. Causality for reagent selection and visual/analytical checkpoints are explicitly defined.

Protocol A: Palladium-Catalyzed α -Arylation (The N-Bn Advantage)

This protocol utilizes N-Bn to prevent the Claisen-type decomposition observed with N-Boc azetidines under strong base conditions[2].

  • Preparation: In an argon-filled glovebox, charge a vial with Pd(dba) 2​ (5 mol%) and QPhos (5 mol%).

  • Solvent & Base Addition: Add anhydrous Toluene/THF (7:3 ratio). Add lithium 2,2,6,6-tetramethylpiperidide (LiTMP) (1.5 equiv). Causality: LiTMP is strictly required; weaker bases like LiHMDS fail to deprotonate the azetidine ester, leaving 32% unreacted starting material[2].

  • Substrate Addition: Introduce the N-Bn azetidine ester (1.5 equiv) and the aryl bromide (1.0 equiv).

  • Reaction: Seal the vial, remove from the glovebox, and stir at 50 °C for 12 hours.

  • Validation Checkpoint: The reaction mixture will transition from a deep red (active Pd 0 -QPhos complex) to a turbid brown suspension. Quench with saturated aqueous NH 4​ Cl. Full consumption of the aryl bromide should be confirmed via GC-MS.

  • Isolation: Extract with EtOAc, dry over Na 2​ SO 4​ , and purify via silica gel chromatography to isolate the α -aryl N-Bn azetidine.

MechanisticPathway N1 N-Boc Azetidine (Strong Base) N2 Enolate Formation N1->N2 N3 Rapid Ring-Opening (Decomposition) N2->N3 B1 N-Bn Azetidine (Strong Base) B2 Stable Metalated Intermediate B1->B2 B3 Successful α-Arylation (High Yield) B2->B3

Mechanistic divergence in strong base conditions: N-Boc decomposition vs. N-Bn stability.

Protocol B: Iron-Catalyzed Thiol Alkylation (The N-Cbz Requirement)

This protocol leverages the N-Cbz group to stabilize the C3-azetidinium carbocation. N-Boc substrates will fail under these exact conditions[3].

  • Reagent Mixing: In a round-bottom flask open to air, dissolve N-Cbz azetidin-3-ol (1.0 equiv) and the desired thiol (3.0 equiv) in nitromethane (CH 3​ NO 2​ , 0.5 M).

  • Catalyst Initiation: Add anhydrous FeCl 3​ (7.5 mol%). Causality: FeCl 3​ acts as a mild, highly oxophilic Lewis acid to facilitate the departure of the C3-hydroxyl group. Nitromethane is chosen for its high dielectric constant, which supports the transient carbocation.

  • Reaction: Stir the mixture at 50 °C for exactly 30 minutes.

  • Validation Checkpoint: Monitor via TLC (Hexanes/EtOAc). The highly polar azetidin-3-ol starting material will rapidly disappear, replaced by a highly non-polar, UV-active spot corresponding to the 3-sulfanyl azetidine.

  • Deprotection (Optional): To reveal the free amine, treat the purified N-Cbz azetidine with Me 3​ SiI followed by methanol, yielding the free azetidine in 99% yield[3]. Causality: Standard hydrogenation (H 2​ , Pd/C) fails here due to catalyst poisoning by the newly installed thioether[3].

Protocol C: Minisci-Photoredox α -Heteroarylation (The N-Boc Sweet Spot)

This protocol utilizes N-Boc to fine-tune the SOMO energy of the α -amino radical, achieving 95% yield where other heterocycles like N-Boc-piperidine yield 0%[4].

  • Photocatalyst Assembly: In a transparent vial, combine N-Boc azetidine (3.0 equiv), the heteroarene (1.0 equiv), and the photocatalyst Ir[dF(CF 3​ )ppy] 2​ (dtbbpy)PF 6​ (2 mol%).

  • Radical Initiators: Add TFA (1.5 equiv) and (NH 4​ ) 2​ S 2​ O 8​ (1.5 equiv) in a solvent mixture of CH 3​ CN/H 2​ O (1:1). Causality: TFA is critical to protonate the heteroarene, lowering its LUMO and making it highly electrophilic toward the nucleophilic α -amino radical generated from the azetidine[4].

  • Irradiation: Degas the mixture via argon sparging for 10 minutes. Irradiate with Blue LEDs (450 nm) at room temperature for 48 hours.

  • Validation Checkpoint: The reaction should maintain a bright, sustained luminescence. If the solution turns dark or black, the Ir-catalyst has degraded, likely due to insufficient degassing.

  • Isolation: Neutralize with saturated NaHCO 3​ , extract with CH 2​ Cl 2​ , and purify via column chromatography.

References

  • Minisci-Photoredox-Mediated α -Heteroarylation of N-Protected Secondary Amines: Remarkable Selectivity of Azetidines. Organic Letters (2018).[Link]

  • Synthesis of 3-Aryl-3-Sulfanyl Azetidines by Iron-Catalyzed Thiol Alkylation with N-Cbz Azetidinols. Organic Letters (via SciSpace).[Link]

  • Palladium-catalyzed α -arylation for the addition of small rings to aromatic compounds. Nature Communications (via PMC).[Link]

  • Recent updates and future perspectives in aziridine synthesis and reactivity. NIH / PMC (General Azetidine/Aziridine Strain Context). [Link]

Sources

Validation

Mechanistic Causality: Why Azetidines Outperform Traditional Rings

An in-depth analysis of pharmacokinetic (PK) profiles in modern drug discovery reveals a distinct shift toward highly strained, sp3-rich scaffolds. As a Senior Application Scientist, I frequently encounter the limitation...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth analysis of pharmacokinetic (PK) profiles in modern drug discovery reveals a distinct shift toward highly strained, sp3-rich scaffolds. As a Senior Application Scientist, I frequently encounter the limitations of traditional saturated heterocycles—such as pyrrolidines and piperidines—which often suffer from high lipophilicity and rapid cytochrome P450 (CYP450)-mediated clearance.

To circumvent these developability bottlenecks, the four-membered azetidine ring has emerged as a privileged bioisostere[1]. This guide objectively compares the pharmacokinetic performance of azetidine-modified compounds against their larger ring counterparts, detailing the mechanistic causality behind their advantages and providing the self-validating experimental protocols required to evaluate them.

The substitution of a pyrrolidine or piperidine ring with an azetidine moiety is not merely a reduction in molecular weight; it is a fundamental alteration of the molecule's three-dimensional electronic and steric landscape[2]. The advantages of azetidine modifications are rooted in two primary physicochemical phenomena:

  • Ring Strain and Altered Basicity: The azetidine ring possesses a significant angle strain of approximately 25.4 kcal/mol[3]. This extreme strain alters the hybridization of the nitrogen atom, increasing its s-character. Consequently, the nitrogen lone pair is held more tightly, reducing its ability to donate electrons (lowered Lewis basicity)[4]. At physiological pH, this subtle reduction in pKa results in a higher fraction of un-ionized drug, which directly translates to enhanced passive membrane permeability (e.g., across the intestinal epithelium)[4].

  • Steric Shielding from CYP450 Oxidation: The rigid, non-planar conformation of the azetidine ring provides a distinct spatial vector for its substituents[3]. This rigidity forces the alpha-carbon-hydrogen ( α -C-H) bonds into an orientation that is sterically hindered from interacting optimally with the catalytic heme iron of hepatic CYP450 enzymes. As a result, azetidines exhibit profound resistance to Phase I oxidative N-dealkylation compared to less strained systems[3].

Pathway N1 Pyrrolidine/Piperidine (Low Strain) N2 CYP450 Oxidation (High Susceptibility) N1->N2 Phase I Metabolism N3 Rapid Clearance (Short Half-Life) N2->N3 N-dealkylation A1 Azetidine Bioisostere (~25.4 kcal/mol Strain) A2 Steric Shielding & Reduced Basicity A1->A2 Altered Hybridization A3 Metabolic Stability (Prolonged Half-Life) A2->A3 Evades CYP450

Pathway illustrating the metabolic stability of azetidines versus standard N-heterocycles.

Comparative Pharmacokinetic Data

To quantify these mechanistic benefits, we must look at standardized in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) metrics. The table below summarizes representative comparative data demonstrating how ring contraction to an azetidine impacts clearance, half-life, and permeability[3][5].

Scaffold TypeRing SizeRing Strain (kcal/mol)Intrinsic Clearance ( CLint​ , µL/min/mg)Half-Life ( t1/2​ , min)Caco-2 Permeability ( Papp​ )
Piperidine 6~0.0High (~80 - 90)Short (~10 - 15)Moderate
Pyrrolidine 5~6.0Moderate (~50 - 60)Moderate (~20 - 30)Moderate
Azetidine 4~25.4Low (~15 - 20)Long (> 45)High

Note: Data represents typical relative values observed in human liver microsomal stability and Caco-2 assays for matched molecular pairs.

Self-Validating Experimental Protocols

To ensure scientific integrity, the data presented above must be derived from rigorous, self-validating experimental systems. Below are the step-by-step methodologies used to evaluate the PK profiles of azetidine-modified compounds.

Liver Microsomal Stability Assay (Clearance & Half-Life)

This assay measures the susceptibility of the azetidine compound to Phase I biotransformation[5].

  • Step 1: Preparation: Prepare a 1 µM solution of the azetidine test compound in 0.1 M potassium phosphate buffer (pH 7.4) containing human liver microsomes (0.5 mg/mL protein concentration).

  • Step 2: Pre-Incubation: Incubate the mixture at 37°C for 5 minutes to achieve thermal equilibrium.

  • Step 3: Initiation (Causality Check): Initiate the reaction by adding 1 mM NADPH. Why NADPH? CYP450 enzymes obligately require this cofactor for the electron transfer necessary to oxidize the substrate.

  • Step 4: Time-Course Sampling: At specific intervals (0, 5, 15, 30, and 45 minutes), extract a 50 µL aliquot.

  • Step 5: Quenching: Immediately dispense the aliquot into 150 µL of ice-cold acetonitrile containing an internal standard. Why cold acetonitrile? It instantly denatures the microsomal proteins, halting enzymatic activity and precipitating the protein out of the solution for clean LC-MS/MS injection.

  • Step 6: Self-Validation (Minus-NADPH Control): Run a parallel incubation without NADPH. If the compound degrades in this control, the clearance is due to chemical instability in the buffer rather than CYP450 metabolism, invalidating the assay.

Workflow S1 1. Preparation Compound + Microsomes S2 2. Pre-Incubation 37°C for 5 min S1->S2 S3 3. Initiation Add NADPH S2->S3 S4 4. Quenching Cold Acetonitrile S3->S4 S5 5. Analysis LC-MS/MS S4->S5

Step-by-step experimental workflow for the in vitro liver microsomal stability assay.

Caco-2 Permeability Assay (Absorption)

Because azetidines lower Lewis basicity, their passive permeability must be verified using a polarized human intestinal epithelial cell model[4].

  • Step 1: Cell Culture: Seed Caco-2 cells on polycarbonate filter inserts in a 24-well transwell plate. Culture for 21 days to allow full differentiation into a polarized monolayer with tight junctions.

  • Step 2: Self-Validation (TEER Measurement): Before dosing, measure the Transepithelial Electrical Resistance (TEER). Why? A TEER value > 250 Ω⋅cm2 guarantees that the tight junctions are intact. If the TEER is low, the monolayer is compromised, and apparent permeability will be artificially high due to paracellular leakage.

  • Step 3: Dosing: Add 10 µM of the azetidine compound to the apical chamber (for A-to-B transport) or basolateral chamber (for B-to-A transport).

  • Step 4: Incubation & Sampling: Incubate at 37°C for 2 hours. Sample from the receiver chamber.

  • Step 5: Secondary Validation (Lucifer Yellow): Co-incubate with Lucifer Yellow, a membrane-impermeable fluorescent marker. Post-assay, check the receiver chamber for fluorescence. High fluorescence indicates the compound itself damaged the monolayer during the assay.

  • Step 6: Quantification: Analyze receiver samples via LC-MS/MS to calculate the apparent permeability coefficient ( Papp​ ).

Conclusion

The strategic incorporation of azetidine rings represents a masterclass in rational drug design. By leveraging extreme ring strain to alter nitrogen hybridization and utilizing rigid 3D geometries to sterically shield vulnerable bonds, medicinal chemists can rescue compounds suffering from rapid clearance and poor permeability[1][3][4]. When validated through rigorous, internally controlled experimental workflows, azetidine bioisosteres consistently prove their superiority over traditional, less strained heterocycles.

Sources

Comparative

Reproducibility of published synthesis for 3-substituted azetidines

As a Senior Application Scientist, I frequently consult with medicinal chemistry teams who are struggling to incorporate the azetidine scaffold into their drug candidates. The azetidine ring—particularly when substituted...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently consult with medicinal chemistry teams who are struggling to incorporate the azetidine scaffold into their drug candidates. The azetidine ring—particularly when substituted at the 3-position—is a privileged structural motif. It offers a unique combination of rigidity and polarity, often serving as a metabolically stable bioisostere for oxetanes or tert-butyl groups[1].

However, the synthesis of these strained, four-membered nitrogen heterocycles is notoriously plagued by poor reproducibility, low scalability, and challenging purification profiles[2]. Traditional batch methods often fail to control the highly reactive intermediates required to functionalize the C3 position. In this guide, I will objectively compare modern synthetic strategies, unpack the causality behind their reaction parameters, and provide self-validating experimental protocols to ensure your team can reproducibly access 3-substituted azetidines.

Comparative Analysis of Synthetic Strategies

To select the optimal synthetic route, researchers must weigh the trade-offs between functional group tolerance, scalability, and the stability of the intermediates generated.

1. Intramolecular Cyclization & Ring Expansion Classical approaches rely on the cyclization of 1,3-difunctionalized amines or the ring expansion of aziridines[3]. While these routes utilize inexpensive starting materials, they typically require harsh thermal conditions or strong bases. This severely limits their utility in late-stage functionalization (LSF) where complex, sensitive functional groups are present.

2. Continuous Flow Lithiation The direct C3-lithiation of N-Boc-3-iodoazetidine is a powerful way to generate a versatile nucleophile. However, in traditional batch reactors, the resulting lithiated intermediate rapidly decomposes via ring-opening or dimerization at temperatures above -78 °C. Continuous flow technology circumvents this by utilizing ultra-fast micromixing and strictly controlled residence times[4]. This allows the intermediate to be generated and trapped by an electrophile at much higher temperatures (e.g., -50 °C) before degradation can occur, vastly improving reproducibility and scalability.

3. Photoredox and Nickel Dual-Catalysis For sophisticated drug development programs requiring late-stage cross-coupling, transition-metal-catalyzed methods are unparalleled. Traditional Suzuki couplings often fail for sp³-rich azetidines due to slow reductive elimination and competitive β-hydride elimination. By employing a dual Nickel/Photoredox catalytic system, the reaction is forced down a single-electron transfer (SET) pathway[1]. This enables the cross-coupling of 3-iodoazetidines or azetidine sulfonyl fluorides[5] with aryl halides at room temperature, preserving the integrity of the strained ring.

Quantitative Performance Matrix

The following table summarizes the quantitative performance and operational parameters of these three primary methodologies based on recent benchmarking data.

Synthetic StrategyTypical YieldsStereocontrolScalabilityKey Operational Limitation
Intramolecular Cyclization 40–70%Poor to ModerateHighHarsh conditions limit functional group tolerance.
Continuous Flow Lithiation 60–85%ModerateVery HighRequires specialized microreactor engineering.
Ni/Photoredox Coupling 50–90%High (Stereoretentive)ModerateHigh cost of photocatalysts; photon penetration limits batch scale.

Strategic Decision Workflow

G Start Target: 3-Substituted Azetidine Scaffold Q1 Is Late-Stage Functionalization Required? Start->Q1 Q2 Does the route involve highly unstable intermediates? Q1->Q2 No Photoredox Ni/Photoredox Cross-Coupling Q1->Photoredox Yes Flow Continuous Flow Lithiation Q2->Flow Yes Cyclization Intramolecular Cyclization Q2->Cyclization No

Workflow for selecting the optimal 3-substituted azetidine synthesis method.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. I have included specific causality checkpoints so you understand why a step is performed, alongside observable milestones to confirm the reaction is proceeding correctly.

Protocol 1: Continuous Flow Synthesis via C3-Lithiation

Adapted from the robust flow protocols developed for azetidine functionalization[4].

Causality Rationale: Cyclopentyl methyl ether (CPME) is selected as the solvent because it has a high boiling point, low propensity to form peroxides, and does not require rigorous anhydrification compared to THF. The 82 ms residence time is the critical parameter: it is exactly long enough to ensure complete metal-halogen exchange, but short enough to prevent the lithiated azetidine from decomposing.

Step-by-Step Methodology:

  • Preparation: Prepare a 0.07 M solution of N-Boc-3-iodoazetidine in CPME and a 0.42 M solution of n-hexyllithium in CPME.

  • System Priming: Flush the flow microreactor system with anhydrous CPME for 10 minutes. Submerge the primary micromixer (M1) in a -50 °C cooling bath.

  • Lithiation: Deliver the azetidine solution (4 mL/min) and the n-hexyllithium solution (1 mL/min) into M1 via syringe pumps.

  • Residence Control: Route the combined stream through a residence tubing coil (R1) calibrated to an exact internal volume that yields an 82 ms residence time.

  • Electrophile Trapping: Introduce the electrophile (e.g., an aldehyde) at a second micromixer (M2), followed by a secondary residence coil (R2) for 10.4 seconds.

  • Inline Quench: Route the final output directly into a vigorously stirred flask containing saturated aqueous NH₄Cl.

Self-Validation Check: Before introducing your valuable electrophile, run a blank test by pumping MeOD into M2. Analyze the crude output via ¹H-NMR. If you observe >95% deuterium incorporation at the C3 position, your flow rates are accurate, your n-hexyllithium is active, and the intermediate is surviving the transit. If not, purge the lines and recalibrate the pumps.

Protocol 2: Ni/Photoredox-Catalyzed Alkyl-Aryl Suzuki Cross-Coupling

An ideal method for generating 3-arylazetidines under mild conditions[1].

Causality Rationale: The combination of an Iridium photocatalyst and a Nickel catalyst allows the reaction to bypass the high-energy barrier of thermal reductive elimination. The blue LED light excites the Ir-catalyst, which facilitates a single-electron transfer to the Ni-center, enabling the cross-coupling of the sp³ carbon of the azetidine without destroying the strained ring.

Step-by-Step Methodology:

  • Glovebox Assembly: In a nitrogen-filled glovebox, charge a 20 mL borosilicate vial with NiCl₂·glyme (10 mol%), dtbbpy ligand (10 mol%), and the photocatalyst Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ (2 mol%).

  • Reagent Addition: Add the target aryl bromide (1.0 equiv) and N-Boc-3-iodoazetidine (1.5 equiv). The excess azetidine compensates for minor protodehalogenation side-reactions.

  • Solvent & Base: Add anhydrous DMF to achieve a 0.1 M concentration, followed by K₂HPO₄ (2.0 equiv). Note: A mild, insoluble inorganic base is crucial to neutralize the generated acid without participating in unwanted nucleophilic attacks on the azetidine.

  • Irradiation: Seal the vial with a PTFE septum, remove it from the glovebox, and place it in a photoreactor equipped with 450 nm blue LEDs. Irradiate at 25 °C for 24 hours. Crucial: Maintain active fan cooling. Thermal runaway (>40 °C) will lead to rapid degradation of the catalyst and the azetidine core.

  • Workup: Dilute the mixture with EtOAc, wash extensively with 5% aqueous LiCl (to remove DMF), dry over Na₂SO₄, and purify via flash chromatography.

Self-Validation Check: Observe the reaction vial 15 minutes after turning on the LEDs. A distinct color shift from light green (Ni(II) pre-catalyst) to a deep red/brown indicates the successful formation of the active Ni(0) species and the initiation of the catalytic cycle. If the solution remains green, the excited photocatalyst has likely been quenched by oxygen; you must discard the mixture and rigorously check your glovebox O₂ levels.

References

  • Colella, M., et al. "Development of a Continuous Flow Synthesis of 2-Substituted Azetines and 3-Substituted Azetidines by Using a Common Synthetic Precursor." The Journal of Organic Chemistry, 2021. [Link]

  • "Preparation of Aryloxetanes and Arylazetidines by Use of an Alkyl−Aryl Suzuki Coupling." Organic Letters, ACS Publications, 2008. [Link]

  • "Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery." NIH.gov. [Link]

Sources

Safety & Regulatory Compliance

Safety

3-(1-Methoxyethyl)azetidine hydrochloride proper disposal procedures

Operational Guide: Proper Handling and Disposal Procedures for 3-(1-Methoxyethyl)azetidine hydrochloride Executive Summary & Chemical Causality For researchers and drug development professionals, 3-(1-Methoxyethyl)azetid...

Author: BenchChem Technical Support Team. Date: March 2026

Operational Guide: Proper Handling and Disposal Procedures for 3-(1-Methoxyethyl)azetidine hydrochloride

Executive Summary & Chemical Causality

For researchers and drug development professionals, 3-(1-Methoxyethyl)azetidine hydrochloride is a highly valuable synthetic building block. However, its unique structural features dictate rigorous safety and disposal logistics.

The Causality of Hazard: The core of this molecule is a sterically strained four-membered nitrogen heterocycle. While the hydrochloride (HCl) salt stabilizes the amine against premature ring-opening or oxidation, it also renders the compound acidic in aqueous solutions. Furthermore, the methoxyethyl ether linkage adds organic bulk that influences its combustion profile. During thermal decomposition, this halogenated organic salt generates highly toxic and corrosive fumes, including hydrogen chloride (HCl) gas, nitrogen oxides (NOx), and carbon monoxide (CO) 1. Consequently, disposal must strictly avoid uncontrolled incineration or mixing with incompatible alkaline waste streams, which could liberate the volatile free base.

Quantitative Data & Disposal Thresholds

To formulate an effective waste management plan, personnel must understand the physicochemical boundaries of the compound. The following table summarizes the operational implications of its physical properties.

ParameterValue / ClassificationOperational Implication
Physical State Solid (Crystalline Powder)Dust generation is a primary inhalation and ocular hazard 2.
Aqueous pH (10% sol) < 4.0 (Acidic)Aqueous waste may trigger EPA RCRA D002 (Corrosive) classification if pH ≤ 2.0.
Thermal Decomposition > 150°C (Estimated)Emits NOx, CO, and HCl. Requires high-temp (>850°C) controlled incineration 1.
Solubility High in Water/Polar SolventsSpills easily migrate in water courses; requires dry cleanup or diking 3.
Waste Segregation Code Halogenated Organic SolidMust not be mixed with non-halogenated solvents to prevent dioxin formation during disposal.

Visual Workflow: Disposal & Spill Routing

The following decision matrix outlines the logistical pathways for handling both routine waste and accidental spills.

WasteWorkflow Start 3-(1-Methoxyethyl)azetidine HCl Waste Generation State Determine Physical State Start->State Solid Solid / Powder State->Solid Liquid Aqueous / Solvent State->Liquid RoutineSolid Routine Disposal Solid->RoutineSolid SpillSolid Accidental Spill Solid->SpillSolid RoutineLiquid Routine Disposal Liquid->RoutineLiquid SpillLiquid Accidental Spill Liquid->SpillLiquid Segregate Segregate as Halogenated Organic Waste RoutineSolid->Segregate CollectDry Vacuum/Sweep (Avoid Dust) SpillSolid->CollectDry RoutineLiquid->Segregate CollectWet Absorb with Non-Combustible SpillLiquid->CollectWet CollectDry->Segregate CollectWet->Segregate Incinerate EPA-Approved Incineration (>850°C) Segregate->Incinerate

Workflow for the disposal and spill management of 3-(1-Methoxyethyl)azetidine hydrochloride.

Step-by-Step Methodologies (Self-Validating Protocols)

Protocol A: Routine Laboratory Waste Disposal

Objective: Safely package and route synthesized or expired 3-(1-Methoxyethyl)azetidine hydrochloride for destruction. Causality: Because the compound contains a chloride counterion, it must be treated as halogenated waste. Incinerating halogenated waste at low temperatures can produce dioxins; thus, routing to a licensed facility capable of high-temperature incineration with flue-gas scrubbing is mandatory .

  • Segregation: Place all solid residues and contaminated consumables (weighing boats, spatulas, filter papers) into a dedicated, chemically compatible, sealable container (e.g., HDPE wide-mouth bottle). Do not mix with strong oxidizing agents or strong bases.

  • Aqueous Waste Neutralization (If Applicable): If the compound is dissolved in water, the solution will be acidic. Carefully adjust the pH to 6.0–8.0 using a dilute, weak base (e.g., 5% NaHCO3) before adding it to the liquid halogenated waste carboy.

    • Validation Check: Use a calibrated pH meter or universal indicator paper to verify the pH is within the 6.0–8.0 range. A stable pH confirms the neutralization of the HCl salt, preventing dangerous pressure buildup from acid-base reactions in the sealed waste carboy.

  • Labeling: Affix a hazardous waste label immediately. Mark clearly as "Toxic/Irritant Solid - Halogenated Organic (Contains Azetidine HCl)".

  • Transfer: Entrust disposal to a licensed waste disposal company in accordance with local and national EPA/environmental regulations . Before disposal of the used container, ensure contents are removed completely []().

Protocol B: Emergency Spill Response

Objective: Contain and recover spilled material without exposing personnel to respiratory or dermal hazards. Causality: The hygroscopic nature of amine hydrochlorides means they will rapidly absorb moisture from the air or mucous membranes, leading to localized acidic irritation 1. Dust generation must be strictly avoided to prevent inhalation of the corrosive solid.

  • Area Isolation: Immediately evacuate personnel from the immediate vicinity. Ensure the area is well-ventilated to disperse any aerosolized particulates 2.

  • PPE Donning: Responders must wear impervious gloves (nitrile, >0.11mm thickness), tightly fitting safety goggles, and a NIOSH-approved dust respirator (N95 or higher) 2.

  • Containment & Collection (Dry Spill):

    • Do NOT use compressed air or standard sweeping, which generates dust.

    • Use an explosion-proof, grounded vacuum cleaner equipped with a HEPA filter, or carefully shovel the powder using non-sparking tools [[2]]().

    • Place the recovered powder into a clean, dry, sealable plastic bag or HDPE container for disposal [[2]]().

  • Containment & Collection (Wet Spill):

    • If the material is in solution, dike the spill ahead of the liquid to prevent it from entering drains or water courses 3.

    • Absorb the liquid using inert, non-combustible materials (e.g., dry earth, sand, or vermiculite) to prevent exothermic reactions with the amine 3.

  • Decontamination: Wash the spill area down with large amounts of water 2.

    • Validation Check: Swab the cleaned surface with a moistened pH test strip. A neutral pH (pH ~7) indicates that all acidic hydrochloride residues have been successfully removed and the area is safe for normal operations.

References

  • [2] Azetidine hydrochloride - Apollo Scientific. apolloscientific.co.uk. 2

  • [3] MATERIAL SAFETY DATA SHEET. safeschoolssds.com. 3

  • SAFETY DATA SHEET - TCI Chemicals. tcichemicals.com.

  • [1] SAFETY DATA SHEET - Fisher Scientific. fishersci.com. 1

Sources

Handling

Personal protective equipment for handling 3-(1-Methoxyethyl)azetidine hydrochloride

The handling of novel chemical intermediates requires a rigorous, causality-driven approach to laboratory safety. 3-(1-Methoxyethyl)azetidine hydrochloride (CAS: 1781791-41-0) is a highly valuable building block in medic...

Author: BenchChem Technical Support Team. Date: March 2026

The handling of novel chemical intermediates requires a rigorous, causality-driven approach to laboratory safety. 3-(1-Methoxyethyl)azetidine hydrochloride (CAS: 1781791-41-0) is a highly valuable building block in medicinal chemistry, frequently utilized to introduce functionalized azetidine moieties into drug candidates to enhance their pharmacokinetic profiles[1].

However, as an amine hydrochloride salt, it presents specific physicochemical risks that dictate strict Personal Protective Equipment (PPE) and operational protocols. This guide provides drug development professionals with a comprehensive, self-validating framework for handling this compound, ensuring both operator safety and experimental integrity.

Hazard Causality and Risk Assessment

To design an effective safety protocol, we must first understand the mechanistic nature of the hazards associated with 3-(1-Methoxyethyl)azetidine hydrochloride. Like many low-molecular-weight amine hydrochlorides, this compound typically presents as a hygroscopic, crystalline powder[2].

  • Skin and Eye Irritation (H315, H319): The primary hazard stems from the compound's hydrochloride salt nature. Upon contact with the natural moisture of the skin or the basal tears of the eyes, the salt dissociates. This creates a highly localized acidic microenvironment that rapidly denatures cellular proteins, leading to acute irritation[3].

  • Respiratory Tract Irritation (H335): During mechanical manipulation (e.g., spatulation, transferring), crystalline powders are highly susceptible to triboelectric charging (static electricity). This causes the fine particles to repel each other and aerosolize. If inhaled, these micro-particles deposit on the mucosal membranes of the respiratory tract, causing immediate inflammatory responses[3].

Causality-Driven PPE Selection

In accordance with the OSHA Personal Protective Equipment Standard (29 CFR 1910.132)[4] and the American Chemical Society (ACS) Guidelines for Chemical Laboratory Safety[5], PPE must be selected based on a targeted hazard assessment.

Table 1: Quantitative and Qualitative PPE Specifications

PPE CategorySpecificationScientific Rationale (Causality)
Hand Protection Nitrile gloves (Minimum 0.11 mm thickness for incidental contact; 0.3 mm for prolonged handling).Nitrile provides a superior barrier against polar organic salts compared to latex. It prevents the operator's sweat from dissolving the chemical on the skin surface, which would otherwise accelerate dermal absorption[4].
Eye Protection Snug-fitting, indirect-vented chemical safety goggles.Standard safety glasses leave the orbital cavity exposed to aerosolized dust. Goggles create a micro-seal, preventing airborne particulates from reacting with basal tears[6].
Respiratory & Engineering Controls Chemical Fume Hood (Face velocity: 80–100 fpm). If handled on a benchtop, an N95 or P100 particulate respirator is mandatory.Localized exhaust ventilation is the primary engineering control to capture aerosolized dust before it reaches the operator's breathing zone[3].
Body Protection Knee-length, flame-retardant laboratory coat with knit cuffs.Knit cuffs prevent the sleeves from dragging through spilled powder and creating a secondary exposure route. The coat acts as a sacrificial barrier[7].

Operational Workflow: A Self-Validating Protocol

To ensure trustworthiness, every operational protocol must be a self-validating system. This means the procedure includes built-in checks to confirm that safety and accuracy have been maintained at each step.

Step 1: Environmental Preparation & Static Mitigation
  • Verify Containment: Confirm the chemical fume hood's continuous monitor reads between 80–100 feet per minute (fpm). Validation: Tape a small piece of tissue paper to the bottom of the sash; it should pull gently inward.

  • Eliminate Static: Wipe the interior working surface with a damp, lint-free cloth or use an anti-static ionizer gun. Causality: Neutralizing the surface charge prevents the azetidine hydrochloride powder from clinging to spatulas and aerosolizing during transfer.

Step 2: PPE Donning and Integrity Check
  • Don the prescribed lab coat, safety goggles, and double-layer nitrile gloves.

  • Validation: Perform an inflation test on the outer gloves (trap air and squeeze) to ensure there are no micro-tears before handling the chemical.

Step 3: Precision Weighing and Transfer
  • Place a dark-colored, anti-static weigh boat on the analytical balance. Causality: A dark background provides high visual contrast, allowing you to instantly detect any stray white powder that misses the boat.

  • Using a grounded or anti-static micro-spatula, transfer the 3-(1-Methoxyethyl)azetidine hydrochloride.

  • Seal the source container immediately after use to prevent ambient moisture from degrading the hygroscopic salt.

Step 4: Doffing and Decontamination
  • Carefully remove the outer pair of gloves using the "beak method" (pulling the glove inside out over itself) to trap any microscopic dust.

  • Wipe down the balance and surrounding area with a solvent-dampened wipe (e.g., 70% isopropanol or water) to dissolve and capture any residual salt.

  • Validation: Inspect the dark workspace surface under standard lighting. The absence of white particulate confirms successful decontamination.

Systemic Workflow Visualization

The following diagram illustrates the logical progression from hazard identification to final disposal, emphasizing the dependencies between engineering controls and operational execution.

SafetyWorkflow H Hazard Assessment CAS: 1781791-41-0 (Irritant, Hygroscopic) EC Engineering Controls (Fume Hood: 80-100 fpm) H->EC Dictates PPE PPE Donning (Nitrile, Goggles, Lab Coat) H->PPE Dictates OP Operational Execution (Anti-Static Transfer) EC->OP PPE->OP VAL Protocol Validation (Visual Contrast Check) OP->VAL Verifies DECON Decontamination & Spill Management VAL->DECON DISP Waste Disposal (Halogenated Stream) DECON->DISP

Logical workflow for the safe handling of 3-(1-Methoxyethyl)azetidine hydrochloride.

Spill Response and Disposal Plan

Even with rigorous protocols, accidental spills occur. The response must be immediate and categorized by the state of the chemical.

Solid Powder Spill:

  • Do not sweep dry. Dry sweeping introduces mechanical energy that aerosolizes the powder[6].

  • Cover the spill with damp absorbent pads (water is highly effective due to the high aqueous solubility of hydrochloride salts).

  • Carefully scoop the wet mass into a compatible high-density polyethylene (HDPE) waste container.

Liquid/Solution Spill (e.g., dissolved in Dichloromethane or Methanol):

  • Apply an inert, universal absorbent (e.g., diatomaceous earth or vermiculite) working from the perimeter inward to prevent spreading[6].

  • Collect the saturated absorbent using a non-sparking scoop.

Disposal Logistics: Because 3-(1-Methoxyethyl)azetidine hydrochloride contains a chloride counter-ion, any liquid waste containing this compound must be segregated into the Halogenated Organic Waste stream. Causality: Incinerating halogenated waste requires specialized high-temperature scrubbers to prevent the atmospheric release of corrosive hydrogen chloride gas or the formation of toxic dioxins[8][9]. Solid contaminated waste (gloves, wipes) should be placed in designated solid hazardous waste bins.

References

  • ChemBK. "3-(1-Methoxyethyl)azetidine hydrochloride (CAS: 1781791-41-0) Profile." ChemBK Chemical Database. Available at:[Link]

  • Occupational Safety and Health Administration (OSHA). "Laboratory Safety Guidance: 29 CFR 1910.132." United States Department of Labor. Available at:[Link]

  • National Research Council. "Working with Chemicals." Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Available at:[Link]

  • American Chemical Society (ACS). "Guidelines for Chemical Laboratory Safety in Academic Institutions." ACS Committee on Chemical Safety. Available at:[Link]

Sources

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